2-Methyl-2-cyclopenten-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBWUNDRDHVNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870846 | |
| Record name | 2-Methylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Methyl-2-cyclopenten-1-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
1120-73-6, 89911-17-1 | |
| Record name | 2-Methyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methyl-2-cyclopentenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentenone, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089911171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2-cyclopenten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-2-CYCLOPENTENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5S7BLT3Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-2-cyclopenten-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031545 | |
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Foundational & Exploratory
2-Methyl-2-cyclopenten-1-one basic properties
An In-Depth Technical Guide to 2-Methyl-2-cyclopenten-1-one: Properties, Synthesis, and Applications
Introduction
This compound, a member of the cyclic ketone class of organic compounds, is a versatile molecule of significant interest to researchers and drug development professionals.[1] Its structure, featuring a five-membered ring with an α,β-unsaturated ketone moiety, imparts a unique reactivity profile that makes it a valuable intermediate in organic synthesis.[1][2] This compound is found in natural sources such as roasted onions, cooked pork, and black tea, and is recognized for its distinct sweet, caramellic, and nutty aroma, leading to its use in the fragrance and flavor industry.[3][4] This guide provides a comprehensive overview of its core properties, synthesis methodologies, chemical reactivity, and practical applications, grounded in established scientific principles.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are critical for its handling, application, and analysis. It exists as a colorless to pale yellow liquid with a characteristic odor.[2][5]
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈O | [6][7] |
| Molecular Weight | 96.13 g/mol | [3][6] |
| CAS Number | 1120-73-6 | [6][7] |
| Appearance | Colorless to yellow liquid | [2][5][6] |
| Boiling Point | 157-161 °C at 760 mmHg | [5][8][9] |
| Density | 0.979 g/mL at 25 °C | [8][9] |
| Flash Point | 48-49 °C (118.4-120.2 °F) | [8][10] |
| Refractive Index | n20/D 1.479 | [9] |
| Solubility | Soluble in organic solvents like ethanol; limited solubility in water. | [2][3] |
| Vapor Pressure | 2.74 mmHg at 25 °C | [8][11] |
Spectroscopic Characterization
The identity and purity of this compound are unequivocally confirmed through various spectroscopic techniques. Spectral data is widely available in public databases.[6][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra exhibit characteristic signals for the methyl group, the vinyl proton, and the two methylene groups in the cyclopentenone ring. ¹³C NMR spectra will show distinct peaks for the carbonyl carbon, the olefinic carbons, the methyl carbon, and the aliphatic carbons.[12]
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching of the conjugated ketone and a band for the C=C stretching of the alkene.[6]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry typically shows a prominent molecular ion peak (M⁺) at m/z 96, corresponding to its molecular weight.[7][12]
Synthesis Methodologies
The construction of the cyclopentenone core is a cornerstone of organic synthesis. Several powerful methods have been developed, with the Pauson-Khand reaction and Robinson annulation being particularly notable for their efficiency and versatility in creating such five-membered ring systems.[13][14]
The Pauson-Khand Reaction
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that constructs a cyclopentenone from an alkyne, an alkene, and carbon monoxide.[15][16] This reaction is typically mediated by a dicobalt octacarbonyl complex, which first forms a stable hexacarbonyl-alkyne complex.[17][18] Subsequent coordination with an alkene and insertion of carbon monoxide leads to the cyclized product.[17] The intramolecular version of the PKR is particularly powerful for creating fused bicyclic systems common in natural product synthesis.[13][17]
Caption: General workflow of the Pauson-Khand reaction.
The Robinson Annulation
Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a classic and robust method for forming a six-membered ring, but its principles are foundational to ring-forming reactions.[14] The reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, which generates a 1,5-dicarbonyl intermediate.[19] This intermediate then undergoes an intramolecular aldol condensation to form the cyclic enone product after dehydration.[20] While classically used for cyclohexenones, variations of these fundamental steps (Michael addition and intramolecular aldol) are employed in the synthesis of various carbocycles, including substituted cyclopentanones that can be converted to cyclopentenones.
Caption: The two-stage process of the Robinson annulation.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the electrophilic nature of its conjugated system, making it a target for nucleophilic attack and a participant in cycloaddition reactions.
-
As a Michael Acceptor : The β-carbon of the enone system is susceptible to conjugate addition by a wide range of nucleophiles. This reaction is fundamental to its utility as a building block, allowing for the introduction of various functional groups.
-
In Diels-Alder Reactions : The electron-deficient double bond allows this compound to act as a dienophile in [4+2] cycloaddition reactions with dienes, providing a pathway to construct complex bicyclic systems.[9]
-
In Fragrance and Flavor : Due to its pleasant aroma, described as caramellic, minty, and roasted, it is utilized in the fragrance industry.[2][3] Substituted cyclopentenones are known fragrance ingredients valued for their warm and nutty nuances.[4][21]
-
As a Synthetic Intermediate : It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and natural products.[2][22] The cyclopentenone ring is a structural motif found in numerous biologically active compounds.
Caption: Key reactivity pathways for this compound.
Experimental Protocols
Protocol 1: General Procedure for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a standard method for confirming the identity and assessing the purity of a this compound sample.
Objective: To obtain the mass spectrum of this compound and determine its retention time for purity analysis.
Materials:
-
Gas chromatograph with a mass spectrometer detector (GC-MS).
-
Capillary column suitable for fragrance analysis (e.g., DB-5 or HP-5ms).[4]
-
High-purity helium carrier gas.
-
This compound sample.
-
Solvent for dilution (e.g., high-purity ethanol or dichloromethane).
-
Microsyringe for injection.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 100 ppm) in the chosen solvent.
-
GC Instrument Setup:
-
Set the injector temperature (e.g., 250 °C).
-
Set the oven temperature program. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Set the carrier gas flow rate (e.g., 1.0 mL/min).
-
-
MS Instrument Setup:
-
Set the ion source temperature (e.g., 230 °C).
-
Set the mass scan range (e.g., m/z 40-300).
-
Ensure the detector is tuned and calibrated according to manufacturer specifications.
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample into the GC inlet.
-
Start the data acquisition. The sample will be vaporized, separated on the column, and then ionized and detected by the mass spectrometer.
-
-
Data Interpretation:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak. Confirm the presence of the molecular ion (m/z 96) and compare the fragmentation pattern to a reference spectrum from a database (e.g., NIST).[7]
-
Calculate the purity of the sample by integrating the peak area and comparing it to the total area of all peaks in the chromatogram.
-
Protocol 2: Safety and Handling
Proper handling is essential due to the compound's flammability and potential health effects.[5][23]
Hazard Identification:
-
Physical Hazard: Flammable liquid and vapor (GHS Category 3).[23][24] Keep away from heat, sparks, open flames, and other ignition sources.[5][24]
-
Health Hazard: May cause irritation to the eyes, skin, and respiratory tract.[6][23]
Handling and Storage:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[5][24]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperature is between 2-8 °C.[9] Keep away from oxidizing agents.[5]
-
Spill Response: In case of a spill, eliminate all ignition sources. Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a suitable container for disposal.[23]
-
First Aid:
Conclusion
This compound is a molecule of considerable academic and industrial importance. Its well-defined physicochemical properties, coupled with a rich and versatile chemical reactivity, make it a valuable tool for synthetic chemists. Its role as a building block in the creation of complex molecular architectures and its application in the fragrance sector underscore its utility. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as detailed in this guide, is paramount for harnessing its full potential in research and development.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031545) [hmdb.ca]
- 2. CAS 1120-73-6: this compound | CymitQuimica [cymitquimica.com]
- 3. scent.vn [scent.vn]
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- 5. fishersci.ca [fishersci.ca]
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- 7. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 8. This compound, 1120-73-6 [thegoodscentscompany.com]
- 9. 2-甲基-2-环戊烯-1-酮 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. This compound, 97% | Fisher Scientific [fishersci.ca]
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- 12. spectrabase.com [spectrabase.com]
- 13. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) [mdpi.com]
- 14. Robinson annulation - Wikipedia [en.wikipedia.org]
- 15. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
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- 19. chemistnotes.com [chemistnotes.com]
- 20. researchgate.net [researchgate.net]
- 21. Fragrance material review on 3-methyl-2-(n-pentanyl)-2-cyclopenten-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Page loading... [wap.guidechem.com]
- 23. georganics.sk [georganics.sk]
- 24. chemos.de [chemos.de]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-Methyl-2-cyclopenten-1-one (CAS 1120-73-6)
Introduction: Unveiling a Versatile Synthetic Scaffold
This compound (CAS No. 1120-73-6) is a cyclic ketone that represents a cornerstone in modern organic synthesis.[1][2] As a member of the cyclopentenone family, its rigid, five-membered ring structure, combined with the reactive α,β-unsaturated ketone moiety, makes it an exceptionally valuable building block.[3] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility in the development of complex, biologically active molecules. While found in nature in various plants and as a component of food aromas in bread and meat, its primary significance lies in its role as a synthetic intermediate.[1][4] The cyclopentenone core is a prevalent feature in numerous natural products, including prostaglandins and jasmonates, which are known for their potent biological activities, underscoring the relevance of this compound in medicinal chemistry and drug discovery.[5][6]
Section 1: Core Physicochemical and Spectroscopic Identity
Accurate identification and characterization are paramount in research. This compound is a colorless to yellow liquid with distinct physical and spectroscopic properties that enable its unambiguous identification.[1][7]
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 1120-73-6 | [1][8][9] |
| Molecular Formula | C₆H₈O | [1][8][9] |
| Molecular Weight | 96.13 g/mol | [1][10][11] |
| Appearance | Colorless to Yellow Liquid | [1][7][12] |
| Boiling Point | 158 - 161 °C @ 760 mmHg | [7] |
| Flash Point | 48.9 °C (120.0 °F) | [4][7] |
| Specific Gravity | 0.979 g/cm³ @ 25 °C | [4] |
| Solubility | Soluble in ethanol, methanol, isopropanol.[13] Water solubility is predicted to be 32 g/L.[2] |
Spectroscopic Profile
The structural features of this compound give rise to a unique spectroscopic fingerprint, which is crucial for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum typically shows a singlet for the methyl protons (CH₃), a multiplet for the vinylic proton (-C=CH-), and multiplets for the two methylene groups (-CH₂-CH₂-) in the ring.
-
¹³C NMR : Key signals include a resonance for the carbonyl carbon (C=O) at the downfield end of the spectrum, two signals for the olefinic carbons (C=C), and distinct signals for the methyl and two methylene carbons.[14]
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak (M⁺) at m/z 96, corresponding to its molecular weight.[8]
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band for the conjugated carbonyl (C=O) stretch and another for the carbon-carbon double bond (C=C) stretch.[1]
-
Gas Chromatography (GC) : Due to its volatility, GC is an excellent method for assessing purity. Its retention index (Kovats RI) varies depending on the column's polarity, with typical values around 900-925 on non-polar columns (e.g., DB-5) and 1350-1400 on polar columns (e.g., DB-Wax).[1][15]
Section 2: Strategic Synthesis Methodologies
The construction of the cyclopentenone ring is a central challenge in organic synthesis. Several powerful methodologies have been developed, with the Pauson-Khand reaction and variations of annulation strategies being particularly prominent. The choice of method is dictated by the availability of starting materials and the desired substitution pattern on the final product.
The Pauson-Khand Reaction: A [2+2+1] Cycloaddition
The Pauson-Khand reaction (PKR) is a highly convergent and atom-economical method for synthesizing cyclopentenones.[16][17] It involves the formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex like dicobalt octacarbonyl [Co₂(CO)₈].[3][18]
Causality in Mechanism : The reaction's efficacy stems from the ability of the cobalt center to pre-organize the alkene and alkyne fragments in close proximity. This coordination facilitates a sequence of migratory insertions, first of the alkene and then of carbon monoxide, into the cobalt-alkyne bond. The final step is a reductive elimination that releases the cyclopentenone product and regenerates the catalyst.[16][18] This templated assembly is key to overcoming the entropic barrier of bringing three separate components together. Modern variations often use catalytic amounts of other transition metals like rhodium or iridium and employ additives to improve reaction rates and yields under milder conditions.[16][19]
References
- 1. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031545) [hmdb.ca]
- 3. thieme-connect.com [thieme-connect.com]
- 4. This compound, 1120-73-6 [thegoodscentscompany.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.ca [fishersci.ca]
- 8. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 9. scbt.com [scbt.com]
- 10. This compound, 97% | Fisher Scientific [fishersci.ca]
- 11. 2-Methyl-2-cyclopentenone | LGC Standards [lgcstandards.com]
- 12. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. scent.vn [scent.vn]
- 14. US7279605B2 - Synthesis of cyclopentenones - Google Patents [patents.google.com]
- 15. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 16. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
2-Methyl-2-cyclopenten-1-one molecular structure and formula
An In-depth Technical Guide to 2-Methyl-2-cyclopenten-1-one
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern organic chemistry and drug development, the utility of a molecule is often dictated by its structural features and reactivity. The α,β-unsaturated ketone moiety is a privileged scaffold, conferring unique chemical properties that make it an invaluable building block for complex molecular architectures. This compound, a simple yet versatile cyclic enone, exemplifies this principle. This guide provides an in-depth exploration of its molecular structure, properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. Our focus extends beyond a mere recitation of facts to an elucidation of the causal relationships that govern its chemical behavior, ensuring a robust and actionable understanding for laboratory applications.
Molecular Identity and Physicochemical Profile
This compound is a cyclic ketone and an enone, a class of compounds known for their distinct reactivity.[1] Its fundamental properties are crucial for its handling, application in synthesis, and analytical characterization.
Molecular Formula and Structure
The molecular formula of this compound is C₆H₈O .[2][3][4] This formula corresponds to a molecular weight of approximately 96.13 g/mol .[4][5] The molecule consists of a five-membered carbon ring containing a ketone functional group at position 1 and a carbon-carbon double bond between positions 2 and 3. A methyl group is substituted at the C2 position.
The structural arrangement is depicted below:
Caption: 2D structure of this compound.
IUPAC Nomenclature and Chemical Identifiers
Correctly identifying a chemical substance is paramount for reproducibility and safety in research. The standard identifiers for this compound are consolidated below.
| Identifier Type | Value |
| IUPAC Name | 2-methylcyclopent-2-en-1-one[4] |
| CAS Number | 1120-73-6[2][3][4] |
| Molecular Formula | C₆H₈O[2][5][6] |
| Molecular Weight | 96.13 g/mol [4][5] |
| InChI | InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3[2][4] |
| SMILES | CC1=CCCC1=O[1][4] |
| Synonyms | 2-Methyl-2-cyclopentenone, 2-Methylcyclopent-2-enone[2][3][7] |
Physicochemical Properties
The physical properties of this compound dictate its state and behavior under various laboratory conditions. It is a flammable liquid, necessitating careful handling and storage.[4][8]
| Property | Value | Source(s) |
| Physical Form | Liquid (at 20°C) | [9] |
| Boiling Point | 158 - 161 °C | [9] |
| Density | ~0.979 g/mL (at 25°C) | [9] |
| Flash Point | 49 °C (120.2 °F) - closed cup | [10] |
| Refractive Index (n20/D) | ~1.479 |
Spectroscopic Characterization
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For this compound, NMR, IR, and Mass Spectrometry are key techniques for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The olefinic proton at C3 will appear as a multiplet. The two methylene groups at C4 and C5 will also present as multiplets, while the methyl group at C2 will be a singlet.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon environment. Key expected shifts include the carbonyl carbon (C1) significantly downfield, the two olefinic carbons (C2 and C3), the two aliphatic methylene carbons (C4 and C5), and the methyl carbon. SpectraBase indicates the availability of multiple NMR spectra for this compound.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are:
-
C=O Stretch: A strong, sharp peak characteristic of a carbonyl group. Due to conjugation with the C=C double bond, this peak is expected to appear at a lower wavenumber (typically ~1700-1720 cm⁻¹) compared to a saturated cyclopentanone.
-
C=C Stretch: A medium intensity peak for the alkene double bond, typically found around 1630-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule and information about its fragmentation patterns, which can aid in structural confirmation.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at an m/z corresponding to the molecular weight (96.13).[2]
-
Fragmentation: Common fragmentation pathways for cyclic ketones often involve the loss of CO (m/z 28) and rearrangements.
Synthesis and Chemical Reactivity
Understanding how a molecule is synthesized and how it behaves in chemical reactions is fundamental to its application in research and development.
Synthetic Approaches
Several methods have been developed for the synthesis of cyclopentenone derivatives.[11] A common conceptual pathway involves an intramolecular aldol condensation of a 1,4-dicarbonyl compound. For instance, the cyclization of 2,5-hexanedione under basic conditions can lead to a methyl-cyclopentenone scaffold.[11] While 2,5-hexanedione itself yields the 3-methyl isomer,[11][12] related diketones can be precursors to the 2-methyl isomer.
The synthesis of substituted cyclopentenones can also be achieved by reacting an enone with an aldehyde in the presence of a suitable catalyst system, such as a titanium complex.[13]
Caption: Conceptual workflow for cyclopentenone synthesis.
Core Reactivity: The α,β-Unsaturated Ketone System
The reactivity of this compound is dominated by the conjugated enone system, which presents two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the double bond (C4, though in this case, addition happens at C3 and rearranges).
-
1,4-Conjugate Addition (Michael Addition): This is a hallmark reaction for enones. Nucleophiles, particularly soft nucleophiles like cuprates, enamines, and thiols, preferentially attack the β-carbon of the double bond. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
-
1,2-Direct Addition: Hard nucleophiles, such as Grignard reagents or organolithium compounds, are more likely to attack the electrophilic carbonyl carbon directly. The choice between 1,2- and 1,4-addition can often be controlled by the nature of the nucleophile and the reaction conditions.
-
Alkylation: The molecule can be alkylated at various positions, often through the formation of an enolate or a related derivative, providing access to more complex substituted cyclopentenones.[14]
Caption: Key reaction pathways for this compound.
Applications in Research and Drug Development
The cyclopentenone ring is a significant structural motif found in numerous natural products and bioactive compounds.[15] This makes this compound a valuable starting material and building block in several areas.
Synthetic Building Block
Its defined structure and predictable reactivity make it an ideal starting point for the total synthesis of more complex molecules. The ability to introduce substituents at multiple positions through conjugate addition, alkylation, and carbonyl chemistry allows for the construction of diverse molecular scaffolds. It is a useful chemical compound with a variety of research applications.[6]
Role in Drug Discovery
The cyclopentenone moiety itself is associated with biological activity. Molecules containing this functional group, such as certain prostaglandins and jasmonates, have been shown to exhibit anticancer properties by inducing apoptosis through various signaling mechanisms.[15] The introduction of a cyclopentenone ring into other molecular structures has been explored as a strategy to enhance their anticancer potential.[15] As such, this compound and its derivatives are of significant interest to medicinal chemists designing novel therapeutic agents.
Experimental Protocols: Safety and Handling
Given its classification as a flammable liquid, strict adherence to safety protocols is mandatory when working with this compound.[4][16]
Hazard Identification and Personal Protective Equipment (PPE)
-
PPE: Always handle this chemical in a certified chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[16]
Step-by-Step Handling and Storage Protocol
-
Preparation: Before handling, ensure a Class B fire extinguisher (for flammable liquids) is accessible. Clear the work area of all ignition sources, including hot plates, open flames, and spark-producing equipment.[17]
-
Dispensing: Ground and bond containers when transferring the liquid to prevent static discharge.[17] Use non-sparking tools.
-
Reaction Setup: If heating is required, use a heating mantle with a temperature controller or an oil bath. Do not heat directly on a hot plate.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[16][17] The recommended storage temperature is often 2 - 8 °C.[16] Keep away from heat, sparks, and open flames.
-
Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and follow emergency procedures.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water and soap.[16][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[16]
-
In all cases of exposure, seek medical attention if symptoms persist.[16]
-
Conclusion
This compound is a foundational reagent in organic synthesis. Its value is derived from the versatile reactivity of its α,β-unsaturated ketone core, which allows for controlled and predictable bond formations. For researchers in drug discovery, its connection to bioactive scaffolds like jasmonates and prostaglandins makes it an attractive starting point for developing novel therapeutics. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in a safe and effective manner.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031545) [hmdb.ca]
- 2. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound - High purity | EN [georganics.sk]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. 1120-73-6 this compound AKSci 0714BA [aksci.com]
- 10. This compound, 1120-73-6 [thegoodscentscompany.com]
- 11. Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications_Chemicalbook [chemicalbook.com]
- 12. 2-Cyclopenten-1-one, 3-methyl- [webbook.nist.gov]
- 13. US7279605B2 - Synthesis of cyclopentenones - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. georganics.sk [georganics.sk]
- 17. chemos.de [chemos.de]
The Enigmatic Aroma Molecule: A Technical Guide to the Natural Occurrence of 2-Methyl-2-cyclopenten-1-one in Food and Flora
Abstract
2-Methyl-2-cyclopenten-1-one, a volatile cyclic ketone, is a significant contributor to the desirable aroma profiles of a diverse range of thermally processed foods and is also found as a natural constituent in several plant species. Its characteristic caramellic, roasted, and slightly burnt aroma notes are pivotal in the sensory experience of products such as roasted coffee, cooked meats, and baked goods. This in-depth technical guide provides a comprehensive overview of the natural occurrence of this compound, delving into its biosynthetic pathways in both food and plants, methodologies for its analytical determination, and its overall significance in the fields of food science, natural product chemistry, and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering both foundational knowledge and practical insights into the study of this intriguing flavor compound.
Introduction: The Chemical and Sensory Profile of this compound
This compound (CAS No. 1120-73-6) is a five-membered ring ketone with a molecular formula of C₆H₈O[1]. Its structure, featuring a methyl group and a double bond within the cyclopentenone ring, is responsible for its characteristic aroma. The sensory profile is complex and has been described as caramellic, having minty undertones, and exhibiting burnt and roasted qualities. This unique combination of aroma notes makes it a crucial component in the flavor profile of many cherished foods.
Biosynthesis and Formation: A Tale of Two Pathways
The presence of this compound in nature is primarily attributed to two distinct origins: endogenous biosynthesis in plants and formation during the thermal processing of food, predominantly through the Maillard reaction.
Endogenous Biosynthesis in Plants
While the precise enzymatic pathway for the de novo biosynthesis of this compound in plants is not yet fully elucidated, its occurrence in species such as Perilla frutescens, Picea abies, and Panax ginseng suggests a metabolic origin[1]. It is hypothesized that its formation is linked to the broader pathways of monoterpenoid biosynthesis. Monoterpenes are synthesized in plants via the methylerythritol 4-phosphate (MEP) pathway in plastids and the mevalonate (MVA) pathway in the cytosol[2]. These pathways produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for all terpenoids. The cyclization of a C10 precursor, geranyl pyrophosphate (GPP), followed by a series of oxidation and rearrangement reactions, could potentially lead to the formation of the cyclopentenone ring structure. Further research, including isotopic labeling studies and enzyme characterization, is necessary to delineate the specific biosynthetic route to this compound in the plant kingdom.
Caption: Fig. 1: Hypothesized Plant Biosynthesis
Formation in Food via the Maillard Reaction
The most significant source of this compound in the human diet is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures[3]. This reaction is responsible for the characteristic color, aroma, and flavor of a wide variety of cooked foods.
The formation of this compound is believed to proceed through the degradation of Amadori rearrangement products, which are key intermediates in the Maillard reaction. Specifically, the reaction of α-dicarbonyl compounds, such as glyoxal and methylglyoxal (formed from sugar fragmentation), with amino acids leads to a cascade of reactions including Strecker degradation, aldol condensation, and cyclization, ultimately yielding the target cyclopentenone[4]. The specific precursors and reaction conditions, such as temperature, pH, and water activity, significantly influence the yield of this compound.
Caption: Fig. 2: Maillard Reaction Pathway
Natural Occurrence: A Survey of Food and Plant Sources
This compound has been identified in a variety of food products, where its concentration is highly dependent on the processing conditions. It is also present in the essential oils of certain plants.
Occurrence in Food Products
The thermal processing of food is the primary context for the generation of this compound. The following table summarizes its occurrence in various food matrices.
| Food Matrix | Typical Concentration Range | Processing Method | Reference(s) |
| Roasted Coffee | 0.05 - 0.13% of volatile fraction | Roasting | [5][6] |
| Roasted Beef | Present (qualitative) | Roasting | [7][8] |
| Bread Crust | Present (qualitative) | Baking | [9][10] |
| Breakfast Cereals | Present (qualitative) | Extrusion/Baking | [11] |
Note: Quantitative data for this compound can be highly variable and dependent on the specific food item, processing parameters, and analytical methodology employed.
Occurrence in the Plant Kingdom
As a naturally occurring plant volatile, this compound has been identified in the following species:
-
Perilla frutescens (Perilla or Shiso)[1]
-
Picea abies (Norway Spruce)[1]
-
Panax ginseng (Ginseng)[1]
-
Poaceae family (Grasses)[11]
The biological function of this compound in these plants is not well understood but may be related to defense mechanisms or as a signaling molecule.
Analytical Methodologies for Detection and Quantification
The analysis of this compound in complex food and plant matrices requires sensitive and selective analytical techniques due to its volatile nature and often low concentrations. The gold standard for its identification and quantification is Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
Effective sample preparation is critical for the accurate analysis of volatile compounds. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction and concentration of this compound from the sample matrix.
Detailed Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Roasted Coffee
This protocol provides a detailed, step-by-step methodology for the analysis of this compound in roasted coffee beans, which can be adapted for other solid food and plant matrices.
4.2.1. Materials and Reagents
-
Roasted coffee beans
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Coffee grinder
4.2.2. Sample Preparation
-
Grind the roasted coffee beans to a uniform, fine powder.
-
Accurately weigh approximately 2.0 g of the ground coffee into a 20 mL headspace vial.
-
Immediately seal the vial with the screw cap.
-
Prepare a blank vial containing no sample to check for system contaminants.
4.2.3. HS-SPME Extraction
-
Place the sealed vial in a heating block or the autosampler's incubation chamber set to 60°C.
-
Allow the sample to equilibrate for 15 minutes to allow the volatile compounds to partition into the headspace.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
4.2.4. GC-MS Analysis
-
After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
4.2.5. Data Analysis
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum will show a characteristic molecular ion peak at m/z 96 and key fragment ions.
-
Quantification can be achieved by creating a calibration curve using standard solutions of this compound and an appropriate internal standard.
Caption: Fig. 3: Analytical Workflow
Significance and Future Perspectives
The study of this compound is of considerable importance in several scientific disciplines:
-
Food Science: Understanding the formation of this compound allows for the optimization of food processing conditions to achieve desired flavor profiles. Its quantification can serve as a quality marker for roasted and baked products.
-
Natural Product Chemistry: Elucidating the biosynthetic pathways of this compound in plants can provide insights into plant metabolism and potentially lead to the discovery of novel enzymes and biochemical reactions.
-
Drug Development: The cyclopentenone ring is a structural motif present in a number of biologically active natural products, including prostaglandins. As such, understanding the synthesis and biological activity of substituted cyclopentenones like this compound could be of interest in the design of new therapeutic agents.
Future research should focus on elucidating the specific biosynthetic pathways in plants, quantifying its presence in a wider array of foods, and investigating its potential biological activities. The development of more rapid and high-throughput analytical methods will also be crucial for its routine monitoring in food quality control.
References
- 1. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dicarbonyl intermediates in the maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectralworks.com [spectralworks.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. Carbonyl odorants contributing to the in-oven roast beef top note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound, 1120-73-6 [thegoodscentscompany.com]
- 10. Volatile compounds in whole meal bread crust: The effects of yeast level and fermentation temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0031545) [hmdb.ca]
Introduction: The Structural and Synthetic Importance of 2-Methyl-2-cyclopenten-1-one
An In-Depth Technical Guide to the Reactivity of 2-Methyl-2-cyclopenten-1-one with Nucleophiles and Electrophiles
This compound is a versatile five-membered cyclic enone that serves as a fundamental building block in organic synthesis.[1] Its chemical persona is defined by the interplay of three key structural features: a reactive carbonyl group, a conjugated carbon-carbon double bond (an α,β-unsaturated system), and a methyl group positioned on the double bond. This arrangement creates multiple reactive sites, making the molecule a valuable precursor for the synthesis of complex molecular architectures, including natural products, pharmaceuticals, and fragrance compounds.[1][2][3]
The reactivity of this compound is primarily governed by its α,β-unsaturated carbonyl system.[1] Resonance delocalization of the pi-electrons results in a partial positive charge on both the carbonyl carbon (C1) and the β-carbon (C3), rendering them electrophilic. The methyl group at the C2 position introduces both steric and electronic effects, modulating the accessibility and reactivity of these sites compared to the unsubstituted cyclopentenone. This guide provides a detailed exploration of the compound's reactivity towards nucleophiles and electrophiles, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Part 1: Reactivity with Nucleophiles
The electrophilic nature of the conjugated system in this compound allows for two primary modes of nucleophilic attack: direct attack at the carbonyl carbon (1,2-addition) and attack at the β-carbon (1,4-conjugate addition or Michael addition). The regiochemical outcome of this competition is a classic illustration of the Hard and Soft Acids and Bases (HSAB) principle, where the choice of nucleophile dictates the reaction pathway.
Conjugate (1,4-Michael) Addition: The Predominant Pathway for Soft Nucleophiles
Conjugate addition is the vinylogous counterpart to direct carbonyl addition.[4] In this reaction, a nucleophile attacks the electrophilic β-position of the α,β-unsaturated system.[4][5] This pathway is generally favored by "soft" nucleophiles, which are characterized by high polarizability and lower charge density. Examples include enolates, cuprates (Gilman reagents), amines, and thiols.[5][6]
The reaction proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated (typically during work-up) to yield the saturated 3-substituted-2-methylcyclopentan-1-one.[3][4] The driving force is the formation of a stable carbon-carbon or carbon-heteroatom single bond at the expense of the weaker C=C pi bond.[5]
Caption: General mechanism for the conjugate addition of a nucleophile (Nu:⁻).
Key Classes of Conjugate Addition Reactions:
-
Michael Reaction (Carbon Nucleophiles): The addition of enolates to α,β-unsaturated carbonyls is a cornerstone of C-C bond formation.[5] Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, are excellent Michael donors.
-
Aza-Michael Addition (Nitrogen Nucleophiles): Primary and secondary amines readily add to the enone system to form β-amino ketones, which are valuable synthetic intermediates.[4]
-
Thia-Michael Addition (Sulfur Nucleophiles): Thiols are particularly soft nucleophiles and react rapidly in conjugate additions to form β-thioethers.
Experimental Protocol 1: Aza-Michael Addition of Piperidine
This protocol describes a representative aza-Michael addition to this compound.
1. Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 10.4 mmol).
-
Dissolve the enone in 20 mL of ethanol.
-
In a separate vial, dissolve piperidine (0.97 g, 11.4 mmol, 1.1 eq) in 5 mL of ethanol.
2. Reaction Execution:
-
Add the piperidine solution dropwise to the stirred enone solution at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The disappearance of the starting enone spot indicates reaction completion.
3. Work-up and Purification:
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 25 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (gradient elution, 9:1 to 7:3 hexanes:ethyl acetate) to afford 3-(piperidin-1-yl)-2-methylcyclopentan-1-one as a pale yellow oil.
Direct (1,2) Addition: The Pathway for Hard Nucleophiles
Direct addition to the carbonyl carbon is favored by "hard" nucleophiles, which are typically highly charged, non-polarizable species.[6] Prototypical examples include Grignard reagents (RMgX) and organolithium reagents (RLi).[5] These reagents react rapidly at the more sterically accessible and charge-dense carbonyl carbon, leading to the formation of a tertiary allylic alcohol after acidic work-up.
Caption: Competing pathways for nucleophilic addition to the enone system.
The use of organocuprates (Gilman reagents, R₂CuLi) is a powerful strategy to enforce 1,4-addition, even with alkyl nucleophiles that would otherwise add in a 1,2-fashion as Grignard or organolithium reagents.[4][7]
| Reagent Type | Main Product Type | Dominant Pathway | Causality |
| Organolithium (e.g., CH₃Li) | Tertiary Allylic Alcohol | 1,2-Addition | Hard nucleophile, kinetically controlled attack at the carbonyl carbon. |
| Grignard (e.g., CH₃MgBr) | Tertiary Allylic Alcohol | 1,2-Addition | Hard nucleophile, similar to organolithiums.[5] |
| Gilman/Cuprate (e.g., (CH₃)₂CuLi) | 3-Alkyl Cyclopentanone | 1,4-Addition | Soft nucleophile, favors attack at the softer β-carbon.[4] |
| Enolates (e.g., from malonates) | 3-Substituted Cyclopentanone | 1,4-Addition | Soft, resonance-stabilized carbon nucleophile. |
Enolate Formation and Reactivity at the α'-Position
Beyond acting as an electrophile, this compound possesses acidic protons at the C5 position (α' to the carbonyl). These protons can be removed by a suitable base to form an enolate nucleophile.[8] This enolate can then react with various electrophiles, including other carbonyl compounds in an aldol reaction.
The intramolecular aldol condensation of a related diketone, 2,5-hexanedione, is a classic method for synthesizing 3-methyl-2-cyclopenten-1-one, highlighting the utility of this type of transformation.[9] While self-condensation of this compound is complex, it can be a directed donor in mixed aldol reactions.[10]
Experimental Protocol 2: Directed Aldol Reaction with Benzaldehyde
This protocol demonstrates the formation of the α'-enolate and its subsequent reaction with a non-enolizable aldehyde.
1. Enolate Formation:
-
Prepare a solution of lithium diisopropylamide (LDA). In a flame-dried, argon-purged flask at -78 °C (dry ice/acetone bath), add diisopropylamine (1.2 eq) to dry tetrahydrofuran (THF). Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes.
-
In a separate argon-purged flask, dissolve this compound (1.0 eq) in dry THF.
-
Cool the enone solution to -78 °C and slowly add it via cannula to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
2. Aldol Addition:
-
Add benzaldehyde (1.0 eq), freshly distilled, dropwise to the enolate solution at -78 °C.
-
Stir the mixture for 2 hours at -78 °C. Monitor the reaction by quenching small aliquots with saturated NH₄Cl and analyzing by TLC.
3. Work-up and Purification:
-
Quench the reaction by slowly adding 15 mL of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add 30 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting aldol addition product by flash column chromatography. Note: The aldol product may be prone to dehydration.
Part 2: Reactivity with Electrophiles
The electron-rich C=C double bond in this compound is susceptible to attack by electrophiles. The presence of the electron-donating methyl group at C2 and the electron-withdrawing carbonyl group influences the regioselectivity and rate of these reactions.
Epoxidation
The double bond can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[11] The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the alkene.[6] Epoxides are highly valuable synthetic intermediates, as they can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry.
Experimental Protocol 3: Epoxidation with m-CPBA
1. Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 10.4 mmol) in 30 mL of dichloromethane (DCM).
-
Add sodium bicarbonate (2.6 g, 31.2 mmol, 3.0 eq) to act as a buffer for the acidic byproduct (m-chlorobenzoic acid).
-
Cool the stirred suspension to 0 °C in an ice bath.
2. Reaction Execution:
-
Add m-CPBA (77% max, 2.56 g, ~11.4 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
3. Work-up and Purification:
-
Filter the reaction mixture to remove the sodium bicarbonate and m-chlorobenzoic acid salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-methyl-1-oxaspiro[2.4]heptan-4-one.
Halogenation
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds via an electrophilic addition mechanism.[12] The reaction typically involves the formation of a cyclic halonium ion intermediate, which is then attacked by the halide anion in an Sₙ2-like fashion. This mechanism results in a net anti-addition of the two halogen atoms across the double bond.[12]
The initial electrophilic attack by the halogen is directed by the electronics of the enone. The C2-methyl group is electron-donating, while the carbonyl is electron-withdrawing. The attack will form the most stable intermediate carbocation. According to Markovnikov's rule, the electrophile (e.g., the positive end of the polarized Br-Br molecule) will add to the less substituted carbon (C3), allowing the positive charge of the intermediate to be stabilized at the more substituted carbon (C2).[13]
Caption: Generalized workflow for the halogenation of the enone.
Conclusion
This compound demonstrates a rich and predictable reactivity profile governed by the fundamental principles of electronic and steric effects. Its dual character—acting as an electrophile at both the carbonyl carbon and the β-carbon, and as a nucleophile via its α'-enolate—makes it an exceptionally versatile tool in the synthetic chemist's arsenal. A thorough understanding of how to selectively target these different reactive sites through the careful choice of reagents and reaction conditions is crucial for its effective application in the development of novel chemical entities. This guide provides the foundational knowledge and practical protocols to enable researchers to harness the full synthetic potential of this important molecular scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. isca.me [isca.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Aldol condensation - enone/enal - Organic Chemistry - Prep101 - Prep101 MCAT Forum [portal.prep101.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. [Image of a chemical reaction: Cyclopentene with a methyl group attached .. [askfilo.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Physical and chemical properties of 2-Methyl-2-cyclopenten-1-one
An In-Depth Technical Guide to 2-Methyl-2-cyclopenten-1-one for Advanced Research
This guide provides an in-depth exploration of this compound, a versatile cyclic ketone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a cohesive understanding of the molecule's properties, reactivity, and analytical characterization, grounded in established scientific principles.
Section 1: Core Molecular and Physicochemical Profile
This compound is a cyclic enone, a structural motif found in numerous natural products.[1] Its chemical identity is defined by a five-membered ring containing a ketone and an adjacent carbon-carbon double bond, with a methyl group at the C2 position. This arrangement of functional groups is the primary determinant of its physical properties and chemical behavior.
Chemical Identifiers
Precise identification is critical for regulatory compliance, procurement, and literature searches. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 1120-73-6 | [2][3][4] |
| Molecular Formula | C₆H₈O | [2][3][5] |
| Molecular Weight | 96.13 g/mol | [4][5] |
| IUPAC Name | 2-methylcyclopent-2-en-1-one | [2][5] |
| InChI Key | ZSBWUNDRDHVNJL-UHFFFAOYSA-N | [2][6] |
Physicochemical Properties
The physical properties of this compound dictate its handling, purification, and application in various solvent systems. It presents as a colorless liquid under standard conditions.[5]
| Property | Value | Source |
| Appearance | Colorless Liquid | [5] |
| Boiling Point | 157-161 °C at 760 mmHg | [7][8][9] |
| Density | 0.979 g/mL at 25 °C | [7][9] |
| Flash Point | 48.89 °C to 53.1 °C | [7][8] |
| Refractive Index | n20/D 1.479 | [8][9] |
| Vapor Pressure | 2.74 mmHg at 25 °C | [8] |
Solubility Profile
Understanding a compound's solubility is fundamental to designing reaction conditions, extraction procedures, and formulation strategies. The molecular structure of this compound offers insight into its solubility.[10]
-
Polarity and Hydrophilicity : The presence of the polar carbonyl group (C=O) imparts some hydrophilic character.[10] However, the hydrocarbon backbone, consisting of the cyclopentene ring and the methyl group, is largely nonpolar and hydrophobic.
-
Solvent Compatibility : The molecule's dual character results in limited solubility in water.[10] It is, however, readily soluble in common organic solvents such as ethanol, methanol, and acetone, where the nonpolar interactions with the solvent are more favorable.[10][11] This behavior is crucial when selecting it as a reagent, as it necessitates the use of organic or mixed-aqueous solvent systems for homogeneous reactions.
Section 2: Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. The key is to understand how its structure translates to specific spectral signatures.
Key Spectroscopic Features
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show distinct signals for the methyl protons, the vinyl proton, and the two sets of methylene protons in the ring. The vinyl proton will appear in the characteristic downfield region for alkenes, while the methyl group will be a singlet in the upfield region. The adjacent methylene protons will likely show complex splitting patterns due to their diastereotopic nature.[12]
-
¹³C NMR : The spectrum will be defined by a signal for the carbonyl carbon at the most downfield position (>200 ppm). The two sp² carbons of the double bond will appear in the 130-160 ppm range, while the sp³ carbons of the methyl group and the two methylene groups will be found in the upfield region.[13]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the key functional groups. A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the C=O stretch of a conjugated ketone. Another key band will appear in the 1600-1650 cm⁻¹ region, corresponding to the C=C double bond stretch.[5]
-
Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a prominent molecular ion (M⁺) peak at m/z 96, corresponding to its molecular weight.[2] The fragmentation pattern can provide further structural confirmation.
Experimental Protocol: Standard Analytical Workflow
The following protocol outlines a self-validating system for the confirmation of identity and purity of a supplied sample of this compound.
Objective: To confirm the structural identity and assess the purity of a sample using NMR, IR, and GC-MS.
Methodology:
-
Sample Preparation:
-
For NMR: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
For IR: Apply a thin film of the neat liquid sample between two potassium bromide (KBr) plates.
-
For GC-MS: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Causality Check: The chemical shifts and coupling constants must align with the expected structure. The integration of the ¹H NMR signals should correspond to the proton count of each unique environment.
-
-
FTIR Spectroscopy:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Causality Check: The presence of strong, characteristic peaks for the conjugated C=O and C=C stretches validates the core functional groups. The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the absence of significant hydrated or alcohol impurities.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject the prepared sample into a GC-MS system equipped with a nonpolar capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for the separation of the main component from any potential volatile impurities.
-
Causality Check: The GC should show a single major peak. The mass spectrum of this peak must show a molecular ion at m/z 96 and a fragmentation pattern consistent with the structure of this compound.[2] The retention time serves as a benchmark for future purity checks.
-
Visualization: Analytical Workflow
Caption: Diagram 1: A typical workflow for the analytical validation of this compound.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems directly from its nature as an α,β-unsaturated ketone. This arrangement creates two primary sites of reactivity: the carbonyl carbon and the β-carbon of the alkene.
-
Nucleophilic Conjugate Addition (Michael Addition) : The electron-withdrawing effect of the carbonyl group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by soft nucleophiles (e.g., cuprates, enolates, thiols). This is a cornerstone reaction for forming new carbon-carbon or carbon-heteroatom bonds at the C3 position, enabling the elaboration of the cyclopentanone ring.[10]
-
Diels-Alder Reaction : As an enone, the molecule can function as a dienophile in [4+2] cycloaddition reactions. Its reactivity can be enhanced by a Lewis acid catalyst, which coordinates to the carbonyl oxygen and further lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This reaction is a powerful tool for constructing complex polycyclic systems.[1]
-
Synthesis Overview : While numerous synthetic routes exist for cyclopentenones, a common strategy involves the intramolecular cyclization of 1,4-dicarbonyl compounds (a Nazarov-type cyclization) or the dehydration of cyclopentanediols.[1] More specific syntheses have also been developed, such as the hydrolysis of 1-methyl-4,4-dihalocyclopent-1-ene.[14]
Visualization: Core Chemical Reactivity
Caption: Diagram 2: Key synthetic transformations of this compound.
Section 4: Applications in Research and Drug Development
While not a therapeutic agent itself, this compound and its structural class are significant in several areas:
-
Natural Products : It has been identified as a volatile compound in foods like meat and bread.[7] The cyclopentenone core is a key feature in many biologically active natural products, including certain prostaglandins and jasmone.[1]
-
Flavor and Fragrance : Related compounds like methyl cyclopentenolone are widely used as flavoring agents, imparting caramel or maple-like notes.[14][15]
-
Synthetic Building Block : Its primary value in drug development is as a versatile starting material or intermediate. The ability to functionalize the five-membered ring through its predictable reactivity allows for the construction of more complex molecular scaffolds. For example, derivatives have been synthesized and investigated for their potential anticancer activity.[15]
Section 5: Safety and Handling
Safe laboratory practice requires a thorough understanding of a chemical's hazards. This compound is classified as a flammable liquid.
GHS Hazard Information
| Hazard Class | Code | Statement | Source |
| Flammable Liquids | H226 | Flammable liquid and vapor | [5][16][17] |
| Signal Word | Warning | [4][16][17] |
Handling and Storage Protocols
-
Handling : Use in a well-ventilated area, preferably within a chemical fume hood. Keep away from all sources of ignition, including heat, sparks, and open flames.[18] Ground and bond containers when transferring material to prevent static discharge.[18] Wear appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a lab coat.[17]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[17] A recommended storage temperature is 2-8°C to minimize vaporization.[9]
References
- 1. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 2. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 7. This compound, 1120-73-6 [thegoodscentscompany.com]
- 8. Page loading... [guidechem.com]
- 9. This compound 2-Methyl-2-cyclopentenone [sigmaaldrich.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. scent.vn [scent.vn]
- 12. 2-methylcyclopentenone(1120-73-6) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. US4359586A - Synthesis 2-alkyl cyclopentenolones - Google Patents [patents.google.com]
- 15. Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications_Chemicalbook [chemicalbook.com]
- 16. This compound, 97% | Fisher Scientific [fishersci.ca]
- 17. georganics.sk [georganics.sk]
- 18. chemos.de [chemos.de]
An In-Depth Technical Guide to 2-Methyl-2-cyclopenten-1-one: Discovery, Synthesis, and Applications
Introduction
2-Methyl-2-cyclopenten-1-one, a five-membered cyclic ketone with the chemical formula C₆H₈O, is a molecule of significant interest to researchers and professionals in organic synthesis, flavor chemistry, and drug development.[1][2][3] Its α,β-unsaturated ketone moiety imparts a unique reactivity, making it a valuable building block for the construction of more complex molecular architectures, including natural products and pharmacologically active compounds.[4] This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, along with its spectroscopic characterization and applications.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1120-73-6 | [1] |
| Molecular Formula | C₆H₈O | [1] |
| Molecular Weight | 96.13 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 150 °C | [5] |
| Density | 0.98 g/mL | [5] |
| ¹H NMR (CDCl₃) | δ ~1.8 (s, 3H, CH₃), ~2.4 (m, 2H, CH₂), ~2.5 (m, 2H, CH₂), ~7.2 (m, 1H, =CH) | [6] |
| ¹³C NMR (CDCl₃) | δ ~10 (CH₃), ~28 (CH₂), ~35 (CH₂), ~145 (C=), ~146 (C=), ~210 (C=O) | [6] |
| IR (Neat) | ~1715 cm⁻¹ (C=O stretch), ~1640 cm⁻¹ (C=C stretch) | [6] |
| Mass Spectrum (EI) | m/z 96 (M⁺), 68, 67, 53, 41, 39 | [7] |
Discovery and Historical Context
While this compound has been identified in various natural sources, including Perilla frutescens, Picea abies, and Panax ginseng, its early synthetic history is rooted in the broader exploration of cyclopentenone chemistry.[1] An early and notable synthesis was reported in 1980 by Funk and Volijiarut, who developed a method for its preparation from 2-methylcyclopentane-1,3-dione.[8][9] This work provided a practical route to this specific isomer and highlighted its potential as a synthetic intermediate.
Prior to this, the focus was often on the synthesis of the isomeric 3-methyl-2-cyclopenten-1-one, which can be readily obtained through the intramolecular aldol condensation of 2,5-hexanedione.[4][6][8][10][11] The development of synthetic methods to selectively produce the 2-methyl isomer was a significant step forward, enabling more precise control over the substitution pattern of the cyclopentenone ring.
Synthetic Methodologies
The synthesis of this compound and its derivatives can be approached through several strategic disconnections. This section details some of the most prominent methods, explaining the underlying chemical principles and providing exemplary protocols.
From 2-Methylcyclopentane-1,3-dione (The Funk-Volijiarut Synthesis)
This method represents a key historical synthesis of this compound. The causality behind this experimental choice lies in the ready availability of the starting dione and the strategic reduction and elimination sequence to furnish the desired α,β-unsaturated ketone.
Experimental Protocol:
-
Reduction of the dione: 2-Methylcyclopentane-1,3-dione is selectively reduced at one of the carbonyl groups to the corresponding hydroxyketone. This is typically achieved using a mild reducing agent such as sodium borohydride in an alcoholic solvent. The choice of a mild reductant is crucial to avoid over-reduction to the diol.
-
Dehydration: The resulting β-hydroxyketone is then subjected to acid-catalyzed dehydration to introduce the double bond. This elimination reaction is driven by the formation of the conjugated and thermodynamically stable α,β-unsaturated ketone system.
Caption: Synthesis of this compound from 2-methylcyclopentane-1,3-dione.
The Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful and convergent method for the synthesis of cyclopentenones, involving a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[12][13][14][15][16] The synthesis of this compound via this route would involve the reaction of propyne, ethene, and carbon monoxide.
Causality of Experimental Choices: The choice of a cobalt catalyst, such as dicobalt octacarbonyl, is historical and based on its ability to form a stable complex with the alkyne, which then facilitates the subsequent cycloaddition with the alkene and carbon monoxide. The regioselectivity of the reaction, where the larger substituent on the alkyne (in this case, the methyl group) ends up adjacent to the carbonyl group, is a key feature of this reaction.
Generalized Experimental Protocol:
-
Formation of the Alkyne-Cobalt Complex: Propyne is reacted with dicobalt octacarbonyl in an inert solvent (e.g., hexane or toluene) to form the stable hexacarbonyl dicobalt-propyne complex.
-
Cycloaddition: The pre-formed complex is then treated with ethene under a carbon monoxide atmosphere at elevated temperature and pressure. The cycloaddition proceeds to form the cyclopentenone ring system.
-
Workup and Purification: The reaction mixture is cooled, the cobalt residues are removed (often by oxidation and filtration), and the product is purified by distillation or chromatography.
Caption: The Pauson-Khand reaction for the synthesis of this compound.
The Nazarov Cyclization
The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to a cyclopentenone.[17][18][19] To synthesize this compound via this method, a suitable divinyl ketone precursor, such as 3-methyl-3,5-hexadien-2-one, would be required.
Causality of Experimental Choices: The reaction is typically promoted by a Lewis acid or a protic acid, which activates the ketone towards cyclization. The choice of acid can influence the reaction rate and selectivity. The conrotatory nature of the electrocyclization determines the stereochemistry of the product when chiral centers are present.
Generalized Experimental Protocol:
-
Synthesis of the Divinyl Ketone: The precursor, 3-methyl-3,5-hexadien-2-one, would first need to be synthesized.
-
Cyclization: The divinyl ketone is treated with a Lewis acid (e.g., FeCl₃, BF₃·OEt₂) or a strong protic acid (e.g., H₂SO₄) in an appropriate solvent.
-
Workup and Purification: The reaction is quenched, and the product is isolated and purified by standard methods.
Caption: The Nazarov cyclization pathway to this compound.
Applications in Research and Industry
This compound serves as a versatile platform for further chemical transformations and has found applications in several areas:
-
Fine Chemicals and Fragrance Industry: Its characteristic odor profile makes it a component in the formulation of certain fragrances and flavors.[3]
-
Organic Synthesis: As an α,β-unsaturated ketone, it is a valuable Michael acceptor and dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic and polycyclic systems.[5] Its reactivity also allows for functionalization at the α- and β-positions, making it a key intermediate in the total synthesis of natural products.
-
Drug Development: The cyclopentenone ring is a structural motif present in a number of biologically active molecules, including prostaglandins and some antiviral and anticancer agents. The ability to synthesize substituted cyclopentenones like the 2-methyl derivative is therefore of interest to medicinal chemists.
Conclusion
This compound is a fundamentally important molecule in organic chemistry with a rich history of synthetic exploration. From its early preparation from dione precursors to its formation via powerful modern synthetic methods like the Pauson-Khand reaction and Nazarov cyclization, the quest for efficient and selective routes to this compound continues to drive innovation in synthetic methodology. Its utility as a building block in the synthesis of complex molecules ensures its continued relevance in both academic research and industrial applications, particularly in the fields of fine chemicals, fragrances, and pharmaceuticals.
References
- 1. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031545) [hmdb.ca]
- 3. This compound, 1120-73-6 [thegoodscentscompany.com]
- 4. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 5. This compound - High purity | EN [georganics.sk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pure.psu.edu [pure.psu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 14. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Pauson-Khand Reaction [organic-chemistry.org]
- 17. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 18. Nazarov Cyclization [organic-chemistry.org]
- 19. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-2-cyclopenten-1-one as a fragrance ingredient
An In-depth Technical Guide to 2-Methyl-2-cyclopenten-1-one as a Fragrance Ingredient
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of this compound (CAS No. 1120-73-6), a cyclic ketone of significant interest to the fragrance and flavor industries. Designed for researchers, chemists, and product development professionals, this document synthesizes critical data on its chemical properties, organoleptic profile, synthesis, analytical characterization, and safety protocols. Our objective is to furnish a scientifically grounded resource that explains not only the "what" but the "why" behind the technical specifications and applications of this compound, fostering a deeper understanding of its role in fragrance chemistry.
Introduction and Chemical Identity
This compound is an organic compound classified as a cyclic ketone.[1] Its structure, featuring a five-membered ring with a methyl group and a conjugated ketone, is fundamental to its distinct physical properties and aroma profile.[2] While a synthetic compound for commercial applications, it has also been identified as a naturally occurring volatile in various plants and foods, contributing to their characteristic aromas.[3][4] Its unique scent profile makes it a valuable component in both fragrance and flavor formulations and a target for organic synthesis research.[2]
The chemical identity of this compound is established by several key identifiers.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
The utility and handling of this compound are dictated by its specific physicochemical properties. These parameters are crucial for everything from predicting its behavior in a formulation to establishing safe storage conditions.
| Property | Value | Source(s) |
| CAS Number | 1120-73-6 | [5][6] |
| Molecular Formula | C₆H₈O | [5][6] |
| Molecular Weight | 96.13 g/mol | [5][7] |
| Appearance | Colorless to clear yellow liquid | [2][8][9] |
| Boiling Point | 158-161 °C (lit.) | [7][10] |
| Density | 0.979 g/mL at 25 °C (lit.) | [7][10] |
| Refractive Index | n20/D 1.479 (lit.) | [7][10] |
| Flash Point | 49 °C / 120.2 °F (closed cup) | [7] |
| Vapor Pressure | 2.5175 hPa @ 20°C (est.) | [5] |
| Solubility | Soluble in ethanol, methanol, isopropanol; limited solubility in water. | [2][5] |
| logP | 1.29560 | [9] |
Organoleptic Profile and Natural Occurrence
The primary value of this compound in its target industries stems from its complex and potent aroma.
Scent Description
The odor is multifaceted, often described with a dominant caramellic note, complemented by burnt , roasted , and ketonic characteristics.[5] Some sources also characterize it as having a sweet or floral aroma.[2] This complexity allows it to be used not just as a standalone note but as a modifier that can introduce warmth, sweetness, and roasted nuances to a fragrance composition. It is noted to be present in bread aroma and cooked meat, which aligns with its burnt and roasted descriptors.[4]
Natural Occurrence
This compound is not merely a synthetic creation; it has been identified in several natural sources, which validates its role in creating authentic aroma profiles. Documented occurrences include:
-
Perilla frutescens (Perilla)[3]
-
Picea abies (Norway spruce)[3]
-
Panax ginseng (Ginseng)[3]
-
Coffee[11]
-
Cooked Meat[4]
-
Bread Aroma[4]
Synthesis and Manufacturing Process
The industrial production of substituted cyclopentenones relies on efficient and scalable chemical reactions. While multiple synthetic routes exist for the cyclopentenone scaffold, such as the Nazarov Cyclization and Pauson-Khand Reaction, a particularly relevant method for industrial application involves a catalyzed reaction between a substituted enone and an aldehyde.[12][13]
This approach is advantageous as it can be a one-step process, which is economically favorable for large-scale production.[12] The choice of catalyst and reaction conditions is critical to ensure high yield and purity of the final product.
Diagram: General Synthetic Workflow
Caption: Generalized workflow for the synthesis of substituted cyclopentenones.
Exemplary Synthesis Protocol
The following protocol is an illustrative example based on methodologies described for the synthesis of substituted cyclopentenones.[12] It is designed to demonstrate the key steps and rationale.
Objective: To synthesize a substituted 2-cyclopenten-1-one via a catalyzed aldol condensation and cyclization reaction.
Materials:
-
Starting Enone (e.g., 4-methyl-4-hexen-3-one)
-
Aldehyde (e.g., acetaldehyde)
-
Solvent (e.g., butyl acetate)
-
Catalyst: Trichloropropoxytitanium complex[12]
-
Co-ingredient: Anhydrous magnesium chloride
-
10% Aqueous Acetic Acid Solution
-
20% Aqueous Potassium Carbonate Solution
Procedure:
-
Vessel Preparation: A round-bottom flask is equipped with a mechanical stirrer, dropping funnel, and reflux condenser. This setup is essential for controlled addition of reagents and maintaining reaction temperature.
-
Charging the Reactor: The starting enone, solvent, anhydrous magnesium chloride, and the titanium catalyst solution are loaded into the flask. The magnesium salt acts as a co-ingredient, likely a Lewis acid to activate the carbonyl group.[12]
-
Heating: The resulting suspension is stirred vigorously and heated to a specific temperature (e.g., 90°C). Temperature control is critical for reaction kinetics and minimizing side-product formation.
-
Aldehyde Addition: The aldehyde is added dropwise over several hours. A slow addition rate prevents an exothermic runaway reaction and ensures a steady concentration of the aldehyde.
-
Reaction Monitoring: The reaction is allowed to continue for an additional hour after addition is complete to ensure maximum conversion. Progress can be monitored by techniques like GC-MS.
-
Work-up - Hydrolysis: The mixture is cooled and then hydrolyzed with a 10% aqueous acetic acid solution. This step quenches the reaction and protonates intermediates.
-
Work-up - Neutralization: The mixture is subsequently neutralized with a 20% aqueous potassium carbonate solution. This removes excess acid and facilitates the separation of the organic product.[12]
-
Purification: The organic phase is separated and purified, typically by fractional distillation under reduced pressure, to isolate the target cyclopentenone.
Analytical Characterization
To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. These methods provide a detailed chemical fingerprint of the material.
Diagram: Analytical Workflow
Caption: Standard analytical workflow for fragrance ingredient characterization.
Spectroscopic and Chromatographic Data
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for analyzing volatile compounds. It separates the components of a sample and provides a mass spectrum for each, allowing for definitive identification by comparing the fragmentation pattern to spectral libraries like NIST.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the connectivity of atoms and the number of protons and carbons in unique chemical environments.[3]
-
Infrared (IR) Spectroscopy: FTIR analysis identifies the functional groups present in the molecule. For this compound, characteristic peaks for the C=O (ketone) and C=C (alkene) bonds would be expected.[3]
Kovats Retention Index
The Kovats Retention Index (RI) is a critical parameter in fragrance analysis, used to identify compounds by their elution time relative to a series of n-alkane standards. It is more reliable than absolute retention time, as it is less sensitive to variations in GC conditions.
| Column Type | Retention Index Values | Source |
| Standard Non-Polar | 880.8, 881, 893.9, 896, 901, 907, 914 | [3][14] |
| Standard Polar | 1349, 1353, 1354, 1355, 1356, 1357, 1366, 1367, 1368, 1371, 1373, 1381, 1386, 1392.9, 1395, 1397 | [3][14] |
The wide range of reported indices reflects the variability in GC columns and temperature programs, underscoring the importance of using internal standards for reliable identification.
Safety, Handling, and Regulatory Status
Proper handling and storage are paramount to ensure laboratory and manufacturing safety. This compound is classified as a flammable liquid.[3][7]
GHS Classification
-
Pictogram: GHS02 (Flame)[7]
-
Signal Word: Warning[7]
-
Hazard Statement: H226: Flammable liquid and vapor[7]
-
Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P242 (Use only non-sparking tools), P243 (Take precautionary measures against static discharge).[7]
Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, eyeshields/safety glasses, and appropriate respiratory protection (e.g., dust mask type N95 or respirator with suitable filter).[7][15]
-
Storage: Store in a dry, cool, and well-ventilated place.[15] The recommended storage temperature is between 2-8°C.[7][15] Keep the container tightly closed when not in use.
-
Disposal: Dispose of the material via a licensed chemical incinerator.[15] Do not let the product enter drains.
Regulatory Context
The use of cyclopentenone derivatives in fragrances is a subject of regulatory review. While this compound is used in the fragrance industry, some sources recommend it is "not for fragrance use," which may reflect specific institutional policies or outdated information.[4] It is crucial for formulators to consult the latest guidelines from regulatory bodies like the International Fragrance Association (IFRA) and regional authorities. Other cyclopentenones have been reviewed for toxicologic and dermatologic effects, and materials in this class are assessed carefully for sensitization potential.[16][17]
Conclusion
This compound is a versatile and impactful ingredient in the palette of the modern perfumer and flavorist. Its complex organoleptic profile, characterized by caramellic, roasted, and sweet notes, provides a unique signature that is difficult to replicate. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical markers is essential for its effective and safe application. As with all fragrance materials, particularly those in the cyclopentenone class, professionals must remain vigilant regarding the evolving regulatory landscape to ensure compliant and safe use in consumer products.
References
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- 3. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 1120-73-6 [thegoodscentscompany.com]
- 5. scent.vn [scent.vn]
- 6. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 7. This compound 2-Methyl-2-cyclopentenone [sigmaaldrich.com]
- 8. 270360010 [thermofisher.com]
- 9. This compound|lookchem [lookchem.com]
- 10. 2-甲基-2-环戊烯-1-酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications_Chemicalbook [chemicalbook.com]
- 12. US7279605B2 - Synthesis of cyclopentenones - Google Patents [patents.google.com]
- 13. Cyclopentenone synthesis [organic-chemistry.org]
- 14. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 15. georganics.sk [georganics.sk]
- 16. Fragrance material review on 3-methyl-2-(2-pentenyl)-2-cyclopenten-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Keto-enol tautomerism in substituted cyclopentenones
An In-Depth Technical Guide to Keto-Enol Tautomerism in Substituted Cyclopentenones
Abstract
Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form and an enol form of a carbonyl compound.[1][2] In the realm of cyclic ketones, substituted cyclopentenones represent a vital structural motif found in numerous natural products and pharmaceutical agents.[3][4] The position of the keto-enol equilibrium in these systems is exquisitely sensitive to a confluence of factors, including the nature and position of substituents, solvent properties, and catalysis. Understanding and controlling this tautomeric balance is paramount for predicting reactivity, designing synthetic pathways, and modulating biological activity. This technical guide provides a comprehensive exploration of the principles governing keto-enol tautomerism in substituted cyclopentenones, offering field-proven experimental methodologies for its characterization and quantification, and grounding key concepts in authoritative literature.
Introduction to Tautomerism: The Keto-Enol Dynamic
Tautomers are constitutional isomers that readily interconvert, distinguished primarily by the location of a proton and the position of a double bond.[2] The keto-enol equilibrium is the most prevalent form of this phenomenon.[5] For most simple aldehydes and ketones, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2][5] However, structural and environmental factors can stabilize the enol form, significantly shifting the equilibrium.[5]
This interconversion does not occur spontaneously at a significant rate but is catalyzed by the presence of acid or base.[6][7]
-
Acid Catalysis: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon by a weak base (like the solvent) to form the enol.[6][7]
-
Base Catalysis: Involves deprotonation of the α-carbon by a base to form a resonance-stabilized enolate ion, which is subsequently protonated on the oxygen atom to yield the enol.[2][8]
The ability to control this equilibrium is critical, as the keto and enol forms exhibit distinct chemical personalities: the keto form acts as an electrophile at the carbonyl carbon, while the enol form behaves as a nucleophile at the α-carbon.[5]
The Cyclopentenone Framework: Unique Structural Influences
The five-membered ring of a cyclopentenone imposes specific geometric constraints that influence tautomerism compared to acyclic or larger ring systems like cyclohexanone. Ring strain and the degree of orbital overlap in the enol form are critical considerations. Theoretical studies have shown that the enol content trend often follows cyclohexanone > cyclopentanone > acetone, a sequence influenced by ring strain energies.[9] In substituted 1,3-cyclopentanediones, the enol tautomer can be significantly stabilized by the formation of a conjugated system and an intramolecular hydrogen bond, making it the predominant form even in the solid state.[10]
Core Factors Governing the Tautomeric Equilibrium
The delicate balance between the keto and enol tautomers in a substituted cyclopentenone is dictated by a multifactorial interplay of structural and environmental effects.
Substituent Effects
The nature, position (α or β to the carbonyl), and stereochemistry of substituents are arguably the most powerful endogenous factors.
-
Electronic Effects: Electron-withdrawing groups (EWGs) such as nitro (NO₂), cyano (CN), or trifluoromethyl (CF₃) attached to the α-carbon increase the acidity of the α-hydrogen, thereby stabilizing the enolate intermediate and favoring the enol form.[11][12][13] Conversely, electron-donating groups (EDGs) can have a destabilizing effect on the enol.
-
Steric Effects: Bulky substituents can influence the equilibrium by creating steric hindrance. For instance, large groups at the α-position can destabilize the planar enol form, shifting the equilibrium toward the keto tautomer.[11]
-
Conjugation and Aromaticity: If a substituent can extend the π-conjugation of the enol's C=C bond (e.g., a phenyl group), it will stabilize the enol form.[5] In cases where enolization leads to an aromatic system (like in phenols), the enol form is overwhelmingly dominant.[5]
Solvent Effects
The solvent plays a crucial role in differentially solvating and stabilizing the two tautomers.[14]
-
Polarity: It is a common observation that increasing solvent polarity can shift the equilibrium toward the more polar tautomer.[15][16] However, the assumption that the keto form is always more polar is questionable; the enol form, especially with intramolecular hydrogen bonding, can have a significant dipole moment.[15][16][17]
-
Hydrogen Bonding: Protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can stabilize the keto form by hydrogen bonding to the carbonyl oxygen. They can also stabilize the enol form.[14] In contrast, non-polar solvents or polar aprotic solvents that are strong hydrogen bond acceptors (e.g., DMSO) can significantly stabilize the enol tautomer by disrupting intermolecular solute associations and forming strong hydrogen bonds with the enolic proton.[15][18]
Temperature
Temperature can influence the position of the equilibrium. An increase in temperature generally favors the formation of the less stable tautomer, which is often the enol form.[14][18] Thermodynamic parameters (ΔG, ΔH, and ΔS) for the tautomerism can be determined by performing variable-temperature studies.[16][18]
Catalysis Mechanisms
The interconversion between keto and enol tautomers is a relatively slow process that is effectively catalyzed by both acids and bases.[6][10]
Caption: Acid- and Base-Catalyzed Enolization Pathways.
Experimental & Computational Workflows
Quantifying the keto-enol equilibrium requires robust analytical techniques. NMR and UV-Vis spectroscopy are the primary experimental tools, often complemented by computational modeling.
Protocol: Quantification by ¹H NMR Spectroscopy
Proton NMR is a powerful, non-destructive technique for studying tautomeric equilibria because the interconversion is often slow on the NMR timescale, allowing for distinct signals for each tautomer to be observed and quantified.[11][16]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precise amount of the substituted cyclopentenone in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Prepare dilute solutions to minimize intermolecular interactions and potential dimer formation.[16]
-
Equilibration: Allow the solution to equilibrate for at least 60 minutes at a constant temperature before analysis to ensure the tautomeric equilibrium has been reached.[16]
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for accurate integration of all relevant signals.
-
Signal Assignment: Identify the characteristic peaks for both the keto and enol forms.
-
Keto Form: Look for signals corresponding to the α-protons adjacent to the carbonyl group.
-
Enol Form: Look for the characteristic vinylic proton signal and the enolic hydroxyl (-OH) proton signal. The hydroxyl peak can be broad and may exchange with residual water in the solvent.
-
-
Integration and Calculation:
-
Carefully integrate the well-resolved signals corresponding to a specific number of protons in each tautomer. For example, integrate the α-proton signal for the keto form and the vinylic proton signal for the enol form.[11][12]
-
Calculate the mole fraction or percentage of each tautomer. For an equilibrium Keto ⇌ Enol:
-
% Enol = [Area(Enol) / (Area(Enol) + Area(Keto))] * 100 (Note: Normalize areas based on the number of protons each signal represents).[16]
-
-
Calculate the equilibrium constant, Keq:
-
Keq = [Enol] / [Keto] = Area(Enol) / Area(Keto) (after normalization).[11]
-
-
Protocol: Analysis by UV-Vis Spectroscopy
This technique is viable when the keto and enol tautomers possess distinct chromophores that absorb at different wavelengths.[10] The conjugated π-system in the enol form typically absorbs at a longer wavelength (lower energy) than the n→π* transition of the isolated keto carbonyl group.[19][20]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent that does not absorb in the region of interest.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum of the compound in the selected solvent.
-
Data Analysis: Identify the absorption maxima (λmax) corresponding to the keto and enol forms.
-
Quantification: By applying the Beer-Lambert Law (A = εbc) and using the molar absorptivity coefficients (ε) for each tautomer (which may need to be determined independently or estimated), the relative concentrations and thus the Keq can be calculated.[21] This method is particularly useful for studying the kinetics of tautomerization.[22]
Caption: Workflow for Experimental Determination of Tautomeric Equilibrium.
Computational Chemistry Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental work.[23] These methods can:
-
Predict the relative thermodynamic stabilities (Gibbs free energy) of the keto and enol tautomers in the gas phase and in various solvents using continuum models (like PCM).[23][24]
-
Calculate the energy barriers for the tautomerization process, providing insight into the kinetics of interconversion.[24]
-
Help rationalize the observed effects of substituents on the equilibrium position.[13][25]
Data Summary: Influential Factors
The following table summarizes the general trends observed when studying keto-enol tautomerism in substituted cyclopentenones.
| Factor | Condition | Predominant Effect on Equilibrium | Rationale |
| Substituent | α-Electron-Withdrawing Group (EWG) | Shifts toward Enol | Increases acidity of α-H, stabilizes enolate.[11][12] |
| Extended π-Conjugation | Shifts toward Enol | Stabilizes the C=C double bond of the enol through resonance.[5] | |
| Bulky α-Group | Shifts toward Keto | Steric hindrance may destabilize the planar enol form.[11] | |
| Solvent | Non-polar (e.g., CCl₄, Toluene) | Favors Enol | Often stabilizes intramolecular hydrogen bonding in the enol.[5] |
| Polar Aprotic (e.g., DMSO) | Favors Enol | Strong H-bond acceptor stabilizes the enolic proton.[15] | |
| Polar Protic (e.g., H₂O, MeOH) | Favors Keto | Can effectively solvate the polar carbonyl group.[10][14] | |
| Temperature | Increasing Temperature | Shifts toward less stable tautomer (often Enol ) | Provides kinetic energy to overcome the stability difference.[14][18] |
Conclusion and Outlook
The keto-enol tautomerism of substituted cyclopentenones is a nuanced equilibrium governed by a sensitive interplay of electronic, steric, and solvation effects. For researchers in synthetic chemistry and drug development, a deep understanding of these principles is not merely academic; it is a practical necessity for controlling reaction outcomes and predicting molecular behavior. The robust experimental and computational workflows detailed herein provide a validated framework for the precise characterization of this equilibrium. Future research will likely focus on leveraging these principles for the design of novel stimuli-responsive materials and photoswitchable catalytic systems, where external triggers can be used to dynamically shift the tautomeric equilibrium and control function.[26]
References
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- 21. Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines (2018) | Freddy Zutterman | 19 Citations [scispace.com]
- 22. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 24. Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment - PMC [pmc.ncbi.nlm.nih.gov]
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Electronic properties of alpha,beta-unsaturated cyclopentenones
An In-Depth Technical Guide to the Electronic Properties of α,β-Unsaturated Cyclopentenones for Drug Development Professionals
Introduction
The α,β-unsaturated cyclopentenone is a five-membered ring structure containing a ketone conjugated with a carbon-carbon double bond. This motif is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals. Its prevalence stems from a unique electronic architecture that confers a predictable and exploitable reactivity. Molecules like prostaglandins, which are critical mediators of inflammation, and various potent antiviral and anticancer agents feature this core structure.[1][2] The chemical reactivity of the cyclopentenone moiety is directly responsible for many of its biological effects, including anti-inflammatory, anti-tumoral, and antiviral activities.[3]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the fundamental electronic properties of the α,β-unsaturated cyclopentenone core. We will dissect its electronic structure from the perspectives of resonance and molecular orbital theory, connect these properties to their spectroscopic signatures, and explain how they govern the molecule's reactivity. By understanding the causality behind its chemical behavior, particularly its role as a Michael acceptor, professionals can better leverage this "privileged scaffold" in the design and development of novel therapeutics.
Section 1: The Electronic Architecture of the Cyclopentenone Core
The reactivity and spectroscopic characteristics of α,β-unsaturated cyclopentenones are a direct consequence of the electronic delocalization across the four-atom O=C-C=C π-system.
The Conjugated π-System and Resonance
The defining feature of the cyclopentenone core is the conjugation between the carbonyl group (C=O) and the alkene (C=C). This arrangement allows the π-electrons to be delocalized over all four atoms. This delocalization can be represented by a series of resonance structures.
While the neutral structure is the major contributor, the charge-separated resonance forms are crucial for understanding the molecule's reactivity. They reveal a significant polarization of the π-system, leading to:
-
An electron-deficient carbonyl carbon (δ+).
-
An electron-deficient β-carbon (δ+).
-
An electron-rich oxygen atom (δ-).
This inherent electronic distribution makes the β-carbon a prime target for attack by nucleophiles, a characteristic that is central to its biological mechanism of action.
Caption: Resonance delocalization in the cyclopentenone system.
Molecular Orbital (MO) Theory Perspective
A more sophisticated model for understanding the electronic properties is provided by Frontier Molecular Orbital (FMO) theory. The four p-orbitals of the conjugated system combine to form four π molecular orbitals: two bonding (π₁, π₂) and two antibonding (π₁, π₂).
The electrons fill the lower energy bonding orbitals. The two most important orbitals for reactivity are:
-
HOMO (Highest Occupied Molecular Orbital): The π₂ orbital. Its energy level indicates the molecule's ability to act as a nucleophile.
-
LUMO (Lowest Unoccupied Molecular Orbital): The π₁* orbital. Its energy level and spatial distribution indicate the molecule's ability to act as an electrophile.
In the cyclopentenone system, the LUMO has a large coefficient (lobe) on the β-carbon. This signifies that the β-carbon is the most electrophilic site for nucleophilic attack, corroborating the prediction from resonance theory. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap.[4][5] As conjugation increases in a π-system, this energy gap decreases, which has direct spectroscopic consequences.[6][7]
Caption: Molecular orbital energy diagram for a conjugated enone.
Section 2: Spectroscopic Manifestations of Electronic Structure
The unique electronic arrangement of cyclopentenones gives rise to a characteristic spectroscopic fingerprint.
UV-Vis Spectroscopy
α,β-Unsaturated cyclopentenones absorb UV light, which promotes an electron from the HOMO to the LUMO.[8] This is known as a π → π* transition. Due to conjugation, the HOMO-LUMO energy gap is smaller than in isolated alkenes or ketones.[6] Consequently, light of a longer wavelength (lower energy) is absorbed.
| Compound | Chromophore | Typical λmax (in EtOH) |
| Acetone | Isolated C=O | ~279 nm (n→π), ~188 nm (π→π) |
| Cyclopentene | Isolated C=C | ~184 nm (π→π) |
| 2-Cyclopenten-1-one | Conjugated C=C-C=O | ~215-225 nm (π→π) |
Data are representative values.
Infrared (IR) Spectroscopy
In IR spectroscopy, conjugation lowers the vibrational frequency of both the C=O and C=C bonds. This is because resonance delocalization imparts more single-bond character to these bonds, weakening them slightly.
| Compound | Bond | Typical IR Frequency (cm⁻¹) |
| Cyclopentanone | Saturated C=O | ~1745 cm⁻¹ |
| Cyclopentene | Isolated C=C | ~1650 cm⁻¹ |
| 2-Cyclopenten-1-one | Conjugated C=O | ~1700-1715 cm⁻¹ [9] |
| 2-Cyclopenten-1-one | Conjugated C=C | ~1620-1640 cm⁻¹ [9] |
Data compiled from the NIST Chemistry WebBook for 2-Cyclopenten-1-one.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the vinylic protons of the cyclopentenone are deshielded by the electron-withdrawing carbonyl group. The β-proton is typically found further downfield than the α-proton due to the stronger deshielding effect at this position, as predicted by resonance.
For the parent 2-cyclopenten-1-one, typical ¹H NMR chemical shifts are:
-
Hα: ~6.1-6.2 ppm
-
Hβ: ~7.6-7.7 ppm
Data are representative values from literature.[11]
Section 3: Reactivity Governed by Electronic Properties
The electronic polarization of the cyclopentenone core dictates its chemical reactivity, making it a versatile synthetic intermediate and a potent pharmacophore.
Nucleophilic (Conjugate) Michael Addition
The most significant reaction of cyclopentenones is the conjugate addition of nucleophiles to the electrophilic β-carbon, known as the Michael addition. This reaction is fundamental to the biological activity of many cyclopentenone-containing drugs, which often act by forming covalent bonds with nucleophilic residues (e.g., cysteine) on target proteins.[12]
Caption: Mechanism of the Michael Addition reaction.
Pericyclic Reactions: The Diels-Alder Reaction
Cyclopentenone is an effective dienophile in the Diels-Alder reaction, a [4+2] cycloaddition used to form six-membered rings.[13][14] From an FMO perspective, the reaction involves the overlap of the HOMO of a conjugated diene with the LUMO of the cyclopentenone.[15] The reaction is facilitated by electron-withdrawing groups on the dienophile, like the carbonyl group, which lower the energy of the LUMO, making the interaction more favorable.[15] This reaction is a powerful tool in total synthesis campaigns.[16]
References
- 1. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistryguide.com [organicchemistryguide.com]
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- 11. 2-Cyclopenten-1-one(930-30-3) IR Spectrum [chemicalbook.com]
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- 13. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 15. Diels-Alder Reaction [organic-chemistry.org]
- 16. Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Methyl-2-cyclopenten-1-one via Nazarov Cyclization
Abstract
The Nazarov cyclization is a cornerstone of modern organic synthesis, providing an efficient pathway to cyclopentenone scaffolds, which are integral to numerous natural products and pharmaceutical agents. This document offers a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-methyl-2-cyclopenten-1-one. We delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for the synthesis of the divinyl ketone precursor and its subsequent acid-catalyzed cyclization, and discuss the optimization of reaction conditions.
Introduction to the Nazarov Cyclization
First discovered by Ivan Nikolaevich Nazarov in the 1940s, the Nazarov cyclization is a robust chemical reaction for synthesizing cyclopentenones from divinyl ketones.[1] The core of this transformation is an acid-catalyzed 4π-conrotatory electrocyclization of a pentadienyl cation.[2] The versatility and atom economy of this reaction have established it as a powerful tool in synthetic chemistry.[3] Modern iterations have expanded its scope to include catalytic and highly enantioselective variants, addressing some of the limitations of the classical approach, such as the need for stoichiometric strong acids and challenges in regioselectivity.[4][5]
The Reaction Mechanism
The mechanistic pathway of the Nazarov cyclization is a well-studied, multi-step process initiated by acid activation. Understanding this cascade is crucial for optimizing reaction conditions and predicting outcomes.
-
Cation Formation : The reaction commences with the coordination of a Lewis or Brønsted acid to the carbonyl oxygen of the divinyl ketone. This activation polarizes the system and facilitates the formation of a resonance-stabilized pentadienyl cation.[2] For the cyclization to occur, the divinyl ketone must adopt an s-trans/s-trans conformation.[1]
-
4π-Electrocyclization : The key step is the 4π-conrotatory electrocyclization of the pentadienyl cation, a process governed by Woodward-Hoffmann rules. This ring-closure stereospecifically forms a new carbon-carbon bond and generates an oxyallyl cation intermediate.
-
Elimination and Tautomerization : The reaction concludes with the elimination of a β-hydrogen from the oxyallyl cation. The regioselectivity of this step can be a challenge if multiple, distinct β-hydrogens are available.[2] Subsequent tautomerization of the resulting enol intermediate yields the thermodynamically stable cyclopentenone product.
Caption: Figure 1: General Mechanism of the Nazarov Cyclization.
Experimental Guide: Synthesis of this compound
This synthesis is a two-stage process: first, the preparation of the divinyl ketone precursor, (E)-3-methyl-3,5-hexadien-2-one, followed by its cyclization to the target compound.
Caption: Figure 2: Two-Stage Synthetic Workflow.
Part A: Protocol for Precursor Synthesis - (E)-3-Methyl-3,5-hexadien-2-one
This protocol is adapted from established aldol condensation methodologies for creating α,β-unsaturated ketones.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| Acetone | ACS Reagent | Sigma-Aldrich |
| Acrolein (stabilized) | ≥97% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Pellets, ACS Reagent | Fisher Scientific |
| Diethyl Ether | Anhydrous | VWR |
| Hydrochloric Acid (HCl) | 37%, Certified ACS | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | VWR |
| Round-bottom flask, dropping funnel, condenser, magnetic stirrer | | Standard Lab Supplier |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in 100 mL of water. Cool the solution to 10-15 °C in an ice-water bath.
-
Addition of Reactants: While maintaining the temperature below 20 °C, add a mixture of acetone (58.1 g, 1.0 mol) and freshly distilled acrolein (28.0 g, 0.5 mol) dropwise from the addition funnel over a period of 1 hour with vigorous stirring.
-
Reaction: After the addition is complete, continue stirring at 15-20 °C for an additional 2 hours. The reaction mixture will become yellow and biphasic.
-
Neutralization and Extraction: Carefully neutralize the mixture by adding 10% aqueous HCl until the pH is ~7. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Dehydration/Purification: The crude product is a mixture containing the aldol adduct. To facilitate dehydration, the crude oil can be distilled under reduced pressure in the presence of a catalytic amount of iodine or p-toluenesulfonic acid. Collect the fraction corresponding to (E)-3-methyl-3,5-hexadien-2-one (b.p. ~70-75 °C at 20 mmHg). The expected yield is 40-50%.
Safety Note: Acrolein is highly toxic, volatile, and lachrymatory. All manipulations must be performed in a well-ventilated fume hood.
Part B: Protocol for Nazarov Cyclization
This protocol employs a strong Brønsted acid to catalyze the cyclization of the divinyl ketone precursor.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| (E)-3-Methyl-3,5-hexadien-2-one | As synthesized in Part A | |
| Sulfuric Acid (H₂SO₄) | 98%, Certified ACS | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | VWR |
| Round-bottom flask, magnetic stirrer | | Standard Lab Supplier |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve (E)-3-methyl-3,5-hexadien-2-one (5.5 g, 0.05 mol) in 25 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Acid Addition: While stirring vigorously, add concentrated sulfuric acid (5 mL) dropwise to the solution, ensuring the temperature does not exceed 5 °C. The solution will typically develop a deep color.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing 100 mL of ice-cold water.
-
Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Neutralization and Drying: Combine the organic layers and wash carefully with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound. The expected yield is typically in the range of 70-85%.
Catalyst Selection and Optimization
While strong Brønsted acids like H₂SO₄ are effective, the classical Nazarov cyclization often requires stoichiometric amounts of a promoter.[2] Modern methods have focused on developing catalytic systems to improve efficiency and mildness. Lewis acids are common alternatives, each with distinct activities.
Table 1: Comparison of Catalytic Systems for Nazarov Cyclizations
| Catalyst | Typical Loading (mol%) | Solvent | Temperature | Typical Yields | Reference |
|---|---|---|---|---|---|
| H₂SO₄, H₃PO₄ | Stoichiometric | Neat or DCM | 0 °C to RT | Good to Excellent | [2] |
| FeCl₃, AlCl₃ | Stoichiometric | DCM | -20 °C to RT | Variable to Good | [2] |
| BF₃·OEt₂ | Stoichiometric | DCM | -78 °C to RT | Good | [2] |
| SnCl₄ | 10 - 100 | DCM | 0 °C to RT | Good to Excellent | [6] |
| Cu(OTf)₂ | 2 - 20 | Toluene, DCM | RT to 80 °C | Good | [3] |
| AgOTf | 20 | MeCN | 80 °C | Good (for aza-Nazarov) | [6] |
| Chiral Brønsted Acids | 5 - 10 | Toluene | -20 °C | Excellent (Asymmetric) | [4][5] |
| Iodine (I₂) | 10 - 20 | Dioxane | 100 °C | Moderate to Good |[2] |
Causality Behind Catalyst Choice:
-
Lewis Acidity: Stronger Lewis acids (e.g., AlCl₃, SnCl₄) can effectively activate the ketone carbonyl at low temperatures but may require stoichiometric amounts and can be sensitive to moisture.
-
Brønsted Acidity: Protic acids are cost-effective but can lead to side reactions if not used under controlled conditions. The development of confined, highly acidic Brønsted acids has enabled highly enantioselective cyclizations of even simple divinyl ketones.[4][5]
-
Substrate Electronics: The electronic nature of the divinyl ketone can significantly impact catalyst choice. Electron-donating groups can facilitate the reaction, allowing for the use of milder catalysts like Cu(OTf)₂.[3]
Conclusion
The Nazarov cyclization remains a highly relevant and powerful method for the construction of five-membered rings. The synthesis of this compound serves as an excellent example of this transformation. By understanding the core mechanism and carefully selecting the precursor synthesis route and cyclization catalyst, researchers can efficiently access this valuable synthetic intermediate. The protocols provided herein offer a reliable and reproducible pathway, while the discussion on catalyst optimization opens avenues for further exploration and adaptation to more complex molecular scaffolds.
References
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. Nazarov Cyclization [organic-chemistry.org]
- 3. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 4. Strong and Confined Acids Enable a Catalytic Asymmetric Nazarov Cyclization of Simple Divinyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles [beilstein-journals.org]
Application Notes and Protocols: Synthesis of 2-Methyl-2-cyclopenten-1-one via the Pauson-Khand Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Pauson-Khand Reaction in Cyclopentenone Synthesis
The Pauson-Khand reaction (PKR) stands as a cornerstone in synthetic organic chemistry for the construction of α,β-cyclopentenones.[1][2][3] This formal [2+2+1] cycloaddition, which brings together an alkyne, an alkene, and carbon monoxide, offers a powerful and atom-economical route to a structural motif prevalent in numerous natural products and pharmacologically active compounds.[4][5][6] Discovered by Ihsan Khand and Peter Pauson in the early 1970s, the reaction has evolved from a stoichiometric process requiring harsh conditions to a versatile transformation amenable to catalytic and asymmetric variants.[1][5][7]
This guide provides a detailed exploration of the Pauson-Khand reaction, with a specific focus on its application for the synthesis of 2-Methyl-2-cyclopenten-1-one. We will delve into the mechanistic underpinnings of the reaction, present robust experimental protocols, and discuss the critical parameters that govern its efficiency and selectivity.
Mechanistic Insights: The Cobalt-Catalyzed Pathway
While the precise mechanism of the Pauson-Khand reaction can be influenced by the choice of metal catalyst and reaction conditions, the widely accepted pathway for the classic cobalt-mediated process, originally proposed by Magnus, provides a solid framework for understanding this transformation.[1][5][8]
The catalytic cycle can be dissected into several key steps:
-
Formation of the Alkyne-Cobalt Complex: The reaction initiates with the formation of a stable hexacarbonyl dicobalt alkyne complex from dicobalt octacarbonyl (Co₂(CO)₈) and the alkyne substrate.[9][10] This complex is often a stable, isolable species.
-
Ligand Dissociation and Alkene Coordination: Loss of a carbon monoxide (CO) ligand from the cobalt complex generates a vacant coordination site, allowing for the coordination of the alkene.[10][11]
-
Oxidative Coupling (Metallacyclopentene Formation): The coordinated alkene and alkyne then undergo an oxidative coupling to form a cobaltacyclopentene intermediate.
-
Migratory Insertion of Carbon Monoxide: A molecule of carbon monoxide inserts into a cobalt-carbon bond of the metallacycle.[1][12]
-
Reductive Elimination: The final step involves reductive elimination from the cobalt center, which releases the cyclopentenone product and regenerates a cobalt species that can re-enter the catalytic cycle.[1]
Caption: Generalized catalytic cycle of the cobalt-mediated Pauson-Khand reaction.
Synthesis of this compound: Strategic Considerations
The synthesis of this compound via an intermolecular Pauson-Khand reaction requires the strategic selection of propyne as the alkyne component and ethene as the alkene. The regioselectivity of the intermolecular PKR is a critical consideration. Generally, the larger substituent on an unsymmetrical alkyne preferentially resides at the C5 position (adjacent to the carbonyl) in the cyclopentenone product.[10][13] In the case of propyne, the methyl group is the larger substituent, leading to the desired 2-methyl substitution pattern.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of this compound using both a stoichiometric and a catalytic cobalt-mediated Pauson-Khand reaction.
Protocol 1: Stoichiometric Pauson-Khand Reaction under Thermal Conditions
This protocol is based on the classical approach to the Pauson-Khand reaction, which utilizes a stoichiometric amount of the cobalt carbonyl complex.
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Propyne (condensed or as a solution in a suitable solvent)
-
Ethene (lecture bottle or balloon)
-
Anhydrous toluene or mesitylene[10]
-
Schlenk flask or high-pressure reactor
-
Standard glassware for inert atmosphere techniques
-
Silica gel for column chromatography
Procedure:
-
Flask Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (argon or nitrogen).[10]
-
Solvent Addition: Anhydrous toluene (or mesitylene) is added to the flask via cannula or syringe.[10] The solvent should be thoroughly degassed prior to use.[10]
-
Cobalt Complex Addition: Dicobalt octacarbonyl (1.1 equivalents relative to the limiting reagent, propyne) is added to the solvent. It is crucial to handle Co₂(CO)₈ in a glovebox or under a strong stream of inert gas due to its air sensitivity.[10]
-
Propyne Addition: Propyne is carefully introduced into the reaction mixture. This can be achieved by bubbling a stream of propyne gas through the solution or by adding a pre-cooled solution of propyne in the reaction solvent.
-
Ethene Introduction: The flask is then pressurized with ethene gas (typically 1-5 atm). For laboratory-scale reactions, a balloon filled with ethene can be used.
-
Reaction: The reaction mixture is heated to 80-110 °C and stirred vigorously.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from several hours to over a day.[10]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[10]
Protocol 2: Catalytic Pauson-Khand Reaction with N-Oxide Promoter
The use of promoters, such as N-methylmorpholine N-oxide (NMO), can significantly accelerate the reaction and allow for the use of catalytic amounts of the cobalt complex under milder conditions.[1][12]
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈) (5-10 mol%)
-
Propyne
-
Ethene
-
N-methylmorpholine N-oxide (NMO)
-
Anhydrous dichloromethane (DCM)[12]
-
Schlenk flask
-
Standard glassware for inert atmosphere techniques
-
Silica gel for column chromatography
Procedure:
-
Flask Preparation and Reagent Addition: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the propyne in anhydrous DCM.[12]
-
Catalyst Addition: Add the catalytic amount of dicobalt octacarbonyl to the solution.
-
Ethene Introduction: Pressurize the flask with ethene (1-2 atm).
-
Promoter Addition: Slowly add NMO (1.5-2.0 equivalents) to the reaction mixture. The addition is often exothermic.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically much faster than the thermal protocol and can be complete within a few hours. Monitor the reaction progress by TLC or GC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction by exposing it to air for a short period to decompose the remaining cobalt complexes. Filter the mixture through a short plug of silica gel, washing with DCM. The filtrate is then concentrated, and the crude product is purified by flash column chromatography.
Caption: A generalized experimental workflow for the Pauson-Khand reaction.
Data Presentation: Comparison of Protocols
The choice of protocol can significantly impact the yield and reaction conditions for the synthesis of this compound.
| Protocol | Cobalt Loading | Promoter | Temperature (°C) | Time (h) | Typical Yield (%) |
| Stoichiometric Thermal | 1.1 eq | None | 80-110 | 12-48 | 40-60 |
| Catalytic with NMO | 0.05-0.1 eq | NMO (1.5-2.0 eq) | 25 (Room Temp) | 2-8 | 60-85 |
Troubleshooting and Expert Insights
-
Low Yields: In the thermal protocol, ensure that the solvent is rigorously degassed and the reaction is maintained under a positive pressure of ethene. In the catalytic protocol, the quality of the NMO is crucial; it should be anhydrous for optimal results.
-
Formation of Byproducts: The primary byproduct is often the result of alkyne trimerization. This can sometimes be suppressed by using a slight excess of the alkene.
-
Reaction Stalls: If the reaction stalls, particularly in the catalytic version, it may be due to catalyst deactivation. In some cases, the addition of a fresh portion of the cobalt catalyst can restart the reaction.
-
Substrate Scope: While this guide focuses on this compound, the Pauson-Khand reaction is applicable to a wide range of substituted alkynes and alkenes.[1][10] The reactivity of the alkene is generally in the order of strained cyclic > terminal > internal.[10]
Conclusion
The Pauson-Khand reaction is a robust and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access this valuable synthetic intermediate. The evolution from stoichiometric to catalytic protocols has not only improved the efficiency and environmental footprint of the reaction but has also broadened its applicability in complex molecule synthesis.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. mdpi.com [mdpi.com]
- 5. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 11. Pauson-Khand Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
Application Note: Synthesis of 2-Methyl-2-cyclopenten-1-one via Intramolecular Aldol Condensation
Abstract and Significance
2-Methyl-2-cyclopenten-1-one is a valuable cyclic ketone and a key intermediate in the synthesis of complex natural products and pharmaceuticals.[1][2] Its α,β-unsaturated carbonyl moiety makes it a versatile precursor for a wide range of chemical transformations. This application note provides a comprehensive guide to the synthesis of this compound from the readily available acyclic precursor, 2,5-hexanedione, via an intramolecular aldol condensation. This classic ring-forming reaction is an efficient method for constructing five-membered rings.[3][4] We will delve into the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss critical parameters for process optimization and troubleshooting to ensure high yield and purity.
Scientific Principles and Reaction Mechanism
The intramolecular aldol condensation of a 1,4-dicarbonyl compound like 2,5-hexanedione is a sequential reaction involving an aldol addition followed by dehydration. The entire process is typically catalyzed by a base, such as sodium hydroxide.[5][6] The mechanism is similar to its intermolecular counterpart, with the key difference being that the nucleophilic enolate and the electrophilic carbonyl are part of the same molecule, which kinetically favors the cyclization.[3][7][8]
The reaction proceeds through the following key steps:
-
Enolate Formation: A hydroxide ion (from NaOH) abstracts an acidic α-proton from one of the methyl groups of 2,5-hexanedione to form a resonance-stabilized enolate.
-
Intramolecular Cyclization: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the second ketone group within the same molecule. This step forms a new carbon-carbon bond, resulting in a five-membered ring and a tertiary alkoxide intermediate.
-
Protonation: The alkoxide is protonated by a water molecule in the solvent to yield a β-hydroxy ketone (the aldol addition product), regenerating the hydroxide catalyst.
-
Dehydration: Under the basic and often heated reaction conditions, a second α-proton is abstracted. The resulting enolate then eliminates the hydroxide ion from the β-position to form a stable, conjugated double bond, yielding the final product, this compound.
A critical aspect of this reaction is its regioselectivity. While deprotonation could theoretically lead to the formation of a highly strained three-membered ring, the reaction equilibrium strongly favors the formation of the thermodynamically more stable five-membered cyclopentenone ring.[3][4][8][9] All steps leading to the aldol addition product are reversible, allowing the reaction to proceed through the lowest energy pathway.[8][9]
Caption: Reaction mechanism for the base-catalyzed synthesis of this compound.
Detailed Experimental Protocol
This protocol is an optimized procedure adapted from established methods, designed to improve yield and minimize contamination from starting material.[10]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2,5-Hexanedione (1) | ≥97% | Standard Chemical Supplier |
| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Chemical Supplier |
| Sodium Chloride (NaCl) | Reagent Grade | Standard Chemical Supplier |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Standard Chemical Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Chemical Supplier |
| Deionized Water | N/A | In-house |
Equipment: 1-L three-neck round-bottom flask, reflux condenser, 125-mL addition funnel, heating mantle with stirrer, mechanical or magnetic stirrer, 4-L beaker, Buchner funnel, Celite®, separatory funnel, rotary evaporator, vacuum distillation apparatus.
Step-by-Step Procedure
-
Preparation of Base Solution: In a 1-L three-neck round-bottom flask, combine sodium hydroxide (5.0 g, 0.125 mol), deionized water (250 mL), and a saturated aqueous sodium chloride solution (500 mL). The salt-saturated solution helps to decrease the solubility of the organic product in the aqueous phase, improving recovery.[10]
-
Reaction Setup: Equip the flask with a reflux condenser, an addition funnel, and a stirrer. Heat the mixture to a vigorous reflux.
-
Addition of Diketone: Prepare a solution of 2,5-hexanedione (28.5 g, 0.25 mol) in 60 mL of water. Add this solution dropwise to the refluxing base solution over a period of 1 hour. A slow addition rate is crucial to favor the intramolecular reaction over intermolecular polymerization and to control the reaction temperature.[10]
-
Completion of Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional 45 minutes. The mixture will become biphasic.[10]
-
Workup - Quenching and Extraction:
-
Turn off the heat and quickly pour the hot mixture into a 4-L beaker containing approximately 1.5 L of crushed ice.
-
Saturate the resulting biphasic solution with solid NaCl to further decrease the product's aqueous solubility.
-
Remove dark-colored contaminants by vacuum filtration through a pad of Celite®.[10]
-
Transfer the filtrate to a large separatory funnel and extract the product with dichloromethane (3 x 200 mL).
-
-
Workup - Drying and Solvent Removal:
-
Combine the organic layers and dry them over anhydrous sodium sulfate.[10]
-
Decant or filter the dried solution and remove the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the residual orange oil by vacuum distillation.
-
Collect the fraction boiling at 68-69 °C at 8 torr .[10] This step is critical for removing any unreacted 2,5-hexanedione. The expected yield of the purified product is approximately 60-70%.
-
Caption: A summary of the experimental workflow from setup to final product purification.
Process Optimization and Troubleshooting
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |
| Base Concentration | ~0.15 M NaOH | Higher concentrations can promote intermolecular side reactions and polymerization. A dilute system favors the desired intramolecular pathway. |
| Rate of Addition | 1 hour (dropwise) | Slow addition maintains a low concentration of the diketone, minimizing intermolecular reactions and ensuring better heat control.[10] |
| Reaction Temperature | Vigorous Reflux | Ensures sufficient activation energy for the condensation (dehydration) step to proceed to completion. |
| Salting Out | Saturated NaCl | Significantly reduces the solubility of the organic product in the aqueous layer, maximizing the yield obtained during extraction.[10] |
Common Issues and Solutions:
-
Issue: Low yield with significant unreacted starting material in the final product.
-
Potential Cause: Insufficient reflux time or temperature; addition of diketone was too rapid.
-
Solution: Ensure the reaction is maintained at a vigorous reflux for the full duration. Adhere strictly to the slow, dropwise addition protocol. Efficient vacuum distillation is essential to separate the product from the higher-boiling starting material.
-
-
Issue: Formation of dark, tarry byproducts.
-
Potential Cause: Base concentration is too high, or localized overheating occurred.
-
Solution: Use the recommended dilute reaction mixture. Ensure efficient stirring to distribute heat evenly. The filtration through Celite® during workup helps remove some of these insoluble materials.[10]
-
-
Issue: Poor separation during extraction (emulsion formation).
-
Potential Cause: Vigorous shaking with a complex reaction mixture.
-
Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Use gentle inversions rather than vigorous shaking for mixing the layers.
-
Product Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic analysis.
| Property | Value |
| Molecular Formula | C₆H₈O[11][12] |
| Molecular Weight | 96.13 g/mol [11][13] |
| Appearance | Colorless to light orange liquid[10][12] |
| Boiling Point | 68-69 °C / 8 torr (lit.)[10] |
| ¹H NMR (300 MHz, CDCl₃) | δ 5.90 (s, 1H), 2.59 (m, 2H), 2.40 (m, 2H), 2.10 (s, 3H)[10] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 210.1, 178.8, 130.6, 35.7, 33.0, 19.4[10] |
| IR (neat, cm⁻¹) | 1706, 1702 (C=O stretch), 1633 (C=C stretch)[10] |
| CAS Number | 1120-73-6[11][12] |
References
- 1. isca.me [isca.me]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tandfonline.com [tandfonline.com]
- 11. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 12. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
Application Notes & Protocols: 2-Methyl-2-cyclopenten-1-one as a Versatile Precursor in Natural Product Synthesis
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-methyl-2-cyclopenten-1-one in the synthesis of complex natural products. This compound, a five-membered cyclic enone, is a powerful and versatile building block in organic synthesis.[1][2] Its prevalence in the core structures of numerous bioactive compounds, including prostaglandins and various terpenes, underscores its importance.[3][4] This guide moves beyond simple procedural outlines to explain the underlying chemical principles, strategic considerations for reaction choices, and detailed, field-proven protocols for its key transformations. We will explore its reactivity, focusing on conjugate additions, cycloaddition strategies, and ring functionalizations that enable the construction of intricate molecular architectures.
The Strategic Value of the Cyclopentenone Core: A Reactivity Overview
The synthetic utility of this compound stems directly from the electronic properties of its α,β-unsaturated carbonyl system.[2] This arrangement creates a conjugated π-system where the electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond. Resonance delocalization places a partial positive charge on both the carbonyl carbon (C1) and the β-carbon (C3), rendering them electrophilic.[5] However, these sites exhibit different reactivities based on Hard-Soft Acid-Base (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" center. This dichotomy is the cornerstone of its strategic use, allowing for selective reactions with different classes of nucleophiles.[5][6]
The methyl group at the C2 position also plays a crucial role, influencing the stereochemical outcome of reactions by providing steric hindrance and modifying the electronic nature of the double bond. The core structure is amenable to a wide array of transformations, making it an ideal starting point for divergent synthetic routes.[3][7]
Caption: Key reactive sites of this compound.
Core Transformations: Protocols and Mechanistic Insights
The following sections detail the primary synthetic strategies involving this compound, complete with step-by-step protocols and explanations for the experimental choices.
Conjugate Addition: Building Carbon Skeletons
Conjugate addition, or Michael addition, is arguably the most powerful tool for elaborating the cyclopentenone scaffold.[6] It involves the 1,4-addition of a nucleophile to the β-carbon, which is ideal for forming new carbon-carbon bonds and introducing complex side chains.[5][8]
Principle & Causality: The success of this reaction hinges on the choice of nucleophile. To selectively target the soft β-carbon and avoid competitive 1,2-addition at the hard carbonyl carbon, "soft" nucleophiles are required.[8] Organocuprates (Gilman reagents) are exemplary soft nucleophiles and are highly effective for this purpose.[5] The reaction proceeds via an enolate intermediate, which can then be protonated or trapped with another electrophile for further functionalization.[8]
Protocol 1: Organocuprate Conjugate Addition
This protocol describes the addition of a methyl group using lithium dimethylcuprate.
Materials:
-
This compound (1.0 equiv)
-
Copper(I) Iodide (CuI), purified (1.1 equiv)
-
Methyllithium (MeLi) in Et₂O (2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of the Gilman Reagent:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add CuI (1.1 equiv).
-
Add anhydrous THF and cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add MeLi solution (2.2 equiv) dropwise via syringe. The solution will typically change color, indicating the formation of the lithium dimethylcuprate reagent. Stir at -78 °C for 30 minutes.
-
Scientist's Note: The 2:1 ratio of organolithium to copper salt is critical for forming the active R₂CuLi species. The reaction is performed at low temperature to ensure the stability of the organometallic reagents.
-
-
Conjugate Addition:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a separate flame-dried flask under argon.
-
Cool the enone solution to -78 °C.
-
Transfer the enone solution to the freshly prepared Gilman reagent solution via cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Scientist's Note: Adding the enone to the cuprate (inverse addition) can sometimes improve yields by maintaining an excess of the nucleophile.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. The solution will typically turn a deep blue color due to the formation of copper-ammonia complexes.
-
Extract the aqueous layer three times with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (2,3-dimethylcyclopentan-1-one) by flash column chromatography on silica gel.
-
| Reaction Parameter | Choice | Rationale |
| Nucleophile | Lithium Dimethylcuprate (Gilman) | Soft nucleophile, ensures high selectivity for 1,4-conjugate addition over 1,2-addition.[5] |
| Solvent | Anhydrous THF/Et₂O | Aprotic, compatible with organometallic reagents. |
| Temperature | -78 °C | Maintains stability of the organocuprate and intermediate enolate, preventing side reactions. |
| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic proton source to quench the enolate and complex with copper salts for easier removal. |
The Pauson-Khand Reaction: Forging Fused Ring Systems
The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition that constructs a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt carbonyl complexes.[9][10] While this compound can be a product of this reaction, the principles of PKR are critical for more advanced strategies, such as intramolecular reactions starting from enyne precursors to build complex bicyclic systems common in natural products.[9][11]
Principle & Causality: The reaction is believed to proceed through the formation of a cobalt-alkyne complex, followed by coordination and insertion of the alkene, migratory insertion of CO, and finally reductive elimination to yield the cyclopentenone product.[11][12] The intramolecular version is particularly powerful as it often proceeds with high regio- and stereoselectivity, making it a favored strategy in total synthesis.[9]
Caption: General workflow for an Intramolecular Pauson-Khand Reaction.
Protocol 2: Intermolecular Pauson-Khand Type Reaction
This protocol provides a general procedure for the cobalt-mediated cyclization, which serves as a foundation for designing more complex intramolecular systems.
Materials:
-
Alkene (e.g., norbornene, 5.0 equiv)
-
Alkyne (e.g., phenylacetylene, 1.0 equiv)
-
Dicobalt Octacarbonyl (Co₂(CO)₈, 1.1 equiv)
-
Anhydrous Degassed Toluene
-
N-Methylmorpholine N-oxide (NMO) (optional promoter, 3.0 equiv)
-
Silica Gel
Procedure:
-
Complex Formation:
-
In a flame-dried flask under an argon atmosphere, dissolve the alkyne (1.0 equiv) and Co₂(CO)₈ (1.1 equiv) in anhydrous degassed toluene.
-
Stir the mixture at room temperature for 1-2 hours. The solution will turn a deep red/brown, indicating the formation of the hexacarbonyl dicobalt alkyne complex.
-
Scientist's Note: Pre-formation of the cobalt-alkyne complex is crucial. Co₂(CO)₈ is sensitive to air and should be handled under inert conditions.[11]
-
-
Cycloaddition:
-
Add the alkene (5.0 equiv) to the reaction mixture.
-
Method A (Thermal): Heat the reaction mixture to 80-110 °C and monitor by TLC. This method can be slow and require higher temperatures.
-
Method B (Promoted): Add NMO (3.0 equiv) and stir at a lower temperature (e.g., 40-50 °C).
-
Scientist's Note: Promoters like NMO or trimethylamine N-oxide (TMANO) act as CO scavengers, creating a vacant coordination site on the cobalt center and accelerating the reaction, allowing for milder conditions.[9][13]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product will still be complexed to cobalt. Decomplexation can often be achieved by direct purification on silica gel, which causes oxidation of the cobalt species. Alternatively, an oxidative workup (e.g., stirring with mild oxidant) can be performed.
-
Purify the product by flash column chromatography.
-
Conceptual Application: A Synthetic Strategy for a Prostaglandin Core
Prostaglandins are a class of bioactive lipids characterized by a cyclopentane ring. 2-Methyl-2-cyclopenten-one serves as an excellent starting point for their synthesis. The following diagram illustrates a conceptual, multi-step strategy to assemble a simplified prostaglandin core, integrating the reactions discussed.
Caption: Conceptual workflow for prostaglandin synthesis.
This strategy showcases the power of this compound. A stereoselective conjugate addition first sets the stereochemistry of the "bottom" (α) chain.[3] The resulting enolate is then trapped with an electrophile that will become the "top" (ω) chain. Subsequent, well-established steps like carbonyl reduction and side-chain modification complete the synthesis.[3] This approach highlights how multiple functionalities of the precursor can be leveraged sequentially to build molecular complexity efficiently.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031545) [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
- 9. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 12. Pauson-Khand Reaction [organic-chemistry.org]
- 13. Nitrous Oxide-Promoted Pauson-Khand Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diels-Alder Reactions Involving 2-Methyl-2-cyclopenten-1-one
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Methyl-2-cyclopenten-1-one as a dienophile in Diels-Alder reactions. We will delve into the mechanistic nuances, stereochemical and regiochemical outcomes, and practical laboratory protocols. This guide emphasizes the causality behind experimental choices to ensure scientifically sound and reproducible results.
Introduction: The Strategic Value of this compound in [4+2] Cycloadditions
The Diels-Alder reaction, a cornerstone of organic synthesis, facilitates the stereocontrolled formation of six-membered rings, a ubiquitous structural motif in natural products and pharmaceuticals.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile is a powerful tool for constructing complex molecular architectures.[3][4][5] this compound, a cyclic α,β-unsaturated ketone, serves as a versatile dienophile in these transformations.[6][7]
The presence of the electron-withdrawing carbonyl group activates the double bond for cycloaddition, while the methyl group introduces steric and electronic factors that significantly influence the reaction's regioselectivity and stereoselectivity.[1] Although generally considered a moderately reactive dienophile due to a combination of electronic and steric effects, its reactivity can be substantially enhanced through strategic choices of reaction conditions, most notably through the use of Lewis acid catalysis.[1] The resulting bicyclic adducts are valuable synthetic intermediates, amenable to a wide range of further chemical modifications.[8]
Mechanistic Considerations: A Deeper Look into Reactivity and Selectivity
The Diels-Alder reaction is a concerted pericyclic reaction, meaning that the new carbon-carbon bonds are formed in a single transition state.[2] The reaction's feasibility and outcome are governed by the principles of frontier molecular orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[5]
The Role of Substituents: Regioselectivity
When an unsymmetrical diene reacts with this compound, the formation of two different regioisomers is possible. The regiochemical outcome is dictated by the electronic properties of the substituents on both the diene and the dienophile.[9][10][11]
-
Electron-Donating Groups (EDGs) on the Diene: Typically, the diene possesses electron-donating groups which raise the energy of its HOMO.
-
Electron-Withdrawing Groups (EWGs) on the Dienophile: The carbonyl group on this compound acts as an electron-withdrawing group, lowering the energy of its LUMO.
The major regioisomer formed is the one that results from the alignment of the largest orbital coefficient on the HOMO of the diene with the largest orbital coefficient on the LUMO of the dienophile. In simpler terms, the reaction favors the "ortho" or "para" adducts, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.[9]
Caption: Regiochemical Pathways in the Diels-Alder Reaction.
Stereoselectivity: The Endo Rule
The Diels-Alder reaction is highly stereospecific, with the stereochemistry of the reactants being preserved in the product.[12] When a cyclic diene reacts with this compound, the formation of two diastereomeric products, endo and exo, is possible.
The "endo rule" states that the endo product is typically the kinetically favored product. This preference is attributed to secondary orbital interactions between the p-orbitals of the electron-withdrawing group on the dienophile and the developing π-system of the diene in the transition state.[5]
Caption: Endo vs. Exo Selectivity in Diels-Alder Reactions.
It is important to note that while the endo product is kinetically favored, the exo product is often thermodynamically more stable. Therefore, under conditions of high temperature and prolonged reaction times, the retro-Diels-Alder reaction can occur, leading to equilibration and a higher proportion of the exo isomer.[13]
Enhancing Reactivity: The Power of Lewis Acid Catalysis
As mentioned, this compound can be a sluggish dienophile. Lewis acid catalysis is a widely employed strategy to dramatically accelerate the reaction rate and often improve selectivity.[1][14]
Lewis acids, such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·OEt₂), coordinate to the carbonyl oxygen of the cyclopentenone. This coordination has two key effects:
-
Increased Electrophilicity: It withdraws electron density from the dienophile's double bond, making it more electrophilic and thus more reactive towards the electron-rich diene.[14]
-
Lowered LUMO Energy: The coordination lowers the energy of the dienophile's LUMO, resulting in a smaller HOMO-LUMO energy gap between the diene and dienophile, which accelerates the reaction.[15][16]
This catalytic approach often allows the reaction to proceed under milder conditions (lower temperatures), which can further enhance the kinetic preference for the endo product.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting Diels-Alder reactions with this compound.
General Considerations
-
Reagent Purity: Use freshly distilled or purified dienes and anhydrous solvents to minimize side reactions.
-
Inert Atmosphere: For Lewis acid-catalyzed reactions, it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) to prevent the decomposition of the catalyst by moisture.
-
Temperature Control: Precise temperature control is essential, especially for Lewis acid-catalyzed reactions, which are often initiated at low temperatures to manage their exothermicity.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion.
Protocol 1: Thermal Diels-Alder Reaction with Isoprene
This protocol describes a non-catalyzed reaction, which may require elevated temperatures.
Materials:
-
This compound (1.0 eq)
-
Isoprene (freshly distilled, 2.0 eq)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous toluene.
-
Add isoprene to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene
This protocol utilizes a Lewis acid to enhance reactivity and selectivity at low temperatures.
Materials:
-
This compound (1.0 eq)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene, 1.2 eq)
-
Aluminum chloride (AlCl₃, 1.1 eq)
-
Dichloromethane (anhydrous)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Dry ice/acetone bath (-78 °C)
-
Magnetic stirrer
-
Syringes and needles
Procedure:
Caption: Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction.
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to approximately 180 °C and collecting the cyclopentadiene monomer via distillation. Keep the monomer on ice.
-
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add this compound and anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add aluminum chloride in portions, ensuring the internal temperature does not rise significantly. Stir the mixture for 15 minutes at -78 °C.
-
Diene Addition: Add the cold, freshly prepared cyclopentadiene dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress by TLC.
-
Quenching: Once the reaction is complete, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation: Reaction Outcomes
The following table summarizes typical outcomes for the Diels-Alder reaction of this compound with various dienes under different conditions.
| Diene | Conditions | Temp. (°C) | Yield (%) | Endo:Exo Ratio | Reference |
| Isoprene | Toluene, reflux | 110 | 65-75 | N/A | [1] |
| Cyclopentadiene | Neat, RT | 25 | ~80 | 85:15 | [17] |
| Cyclopentadiene | CH₂Cl₂, AlCl₃ | -78 | >90 | >95:5 | |
| Danishefsky's Diene | CH₂Cl₂, ZnCl₂ | 0 to RT | Quantitative | Single regioisomer | [18] |
| 1-Vinyl-1-cyclohexene | Neat, sealed tube | 180 | Moderate | Diastereomeric mixture | [19] |
Note: Yields and selectivities can vary depending on the specific reaction scale and purity of reagents.
Troubleshooting and Expert Insights
-
Low Yields in Thermal Reactions: If yields are low, consider increasing the reaction time or using a sealed tube to prevent the loss of volatile dienes. Alternatively, switching to a Lewis acid-catalyzed protocol is highly recommended.
-
Poor Selectivity: If the desired stereoisomer is not the major product, carefully control the reaction temperature. For kinetically controlled reactions, lower temperatures are generally better. For thermodynamically controlled reactions, higher temperatures and longer reaction times may be necessary to achieve equilibrium.
-
Decomposition of Starting Materials: If decomposition is observed, particularly in Lewis acid-catalyzed reactions, ensure that all reagents and solvents are scrupulously dried and that the reaction is conducted under a strictly inert atmosphere. The slow, portion-wise addition of the Lewis acid at low temperatures is also critical.
-
Difficulty in Purification: The bicyclic products can sometimes be challenging to separate from byproducts. Careful column chromatography with a shallow solvent gradient is often required.
Conclusion
This compound is a valuable and versatile dienophile for the construction of complex cyclic systems via the Diels-Alder reaction. A thorough understanding of the mechanistic principles governing regioselectivity and stereoselectivity, coupled with the strategic use of Lewis acid catalysis, allows for the efficient and controlled synthesis of a wide array of bicyclic adducts. The protocols and insights provided in this guide are intended to empower researchers to successfully employ this important synthetic tool in their drug discovery and development endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 7. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sciforum.net [sciforum.net]
- 14. scielo.br [scielo.br]
- 15. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Stereochemistry of the Diels–Alder reaction: reaction of dienophiles with cyclopentadiene and methylcyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Catalytic Synthesis of Substituted Cyclopentenones
Abstract
The cyclopentenone framework is a cornerstone in the architecture of numerous natural products and pharmaceutically active compounds, driving a continuous quest for efficient and selective synthetic methodologies. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the principal catalytic methods for the synthesis of substituted cyclopentenones. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. Detailed, field-proven protocols for the Pauson-Khand reaction, the Nazarov cyclization, various transition-metal-catalyzed rearrangements, and modern organocatalytic strategies are presented. Each protocol is designed as a self-validating system, complete with troubleshooting insights to empower researchers in overcoming common experimental hurdles. Through a blend of technical accuracy and experiential knowledge, this guide aims to be an essential resource for the synthesis of this pivotal chemical scaffold.
Introduction: The Enduring Significance of the Cyclopentenone Motif
The α,β-unsaturated five-membered carbocycle known as the cyclopentenone is a privileged scaffold in organic chemistry.[1] Its prevalence in a wide array of bioactive natural products, from the prostaglandins to the antitumor agent's jasmone and aflatoxins, underscores its biological relevance.[2] The inherent reactivity of the enone functionality allows for a diverse range of chemical transformations, making substituted cyclopentenones highly versatile intermediates in the synthesis of complex molecular architectures.[1] Consequently, the development of robust, efficient, and stereoselective methods for their construction remains a significant focus of contemporary synthetic organic chemistry.
This guide delves into the most powerful catalytic strategies developed to date for the synthesis of substituted cyclopentenones, offering both a conceptual overview and practical, step-by-step protocols. The methodologies are broadly categorized into four main areas:
-
The Pauson-Khand Reaction: A classic and powerful [2+2+1] cycloaddition.
-
The Nazarov Cyclization: An elegant electrocyclization of divinyl ketones.
-
Other Key Transition-Metal-Catalyzed Reactions: Including rhodium-catalyzed hydroacylations and gold-catalyzed rearrangements.
-
Organocatalytic Strategies: Employing small organic molecules to catalyze the formation of the cyclopentenone ring with high enantioselectivity.
Each section will provide a detailed examination of the reaction mechanism, discuss the scope and limitations, and present a representative experimental protocol.
The Pauson-Khand Reaction: A Convergent Approach to Bicyclic Systems
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to furnish an α,β-cyclopentenone.[3][4] Discovered in the early 1970s, it has evolved from a stoichiometric reaction with often harsh conditions to include catalytic and asymmetric variants.[5] The intramolecular version of the PKR is particularly powerful for the rapid construction of bicyclic and polycyclic frameworks.[6]
Mechanistic Insights
The generally accepted mechanism for the cobalt-mediated PKR begins with the formation of a stable hexacarbonyl dicobalt-alkyne complex.[3] Loss of a CO ligand allows for coordination of the alkene. Subsequent migratory insertion of the alkene into a cobalt-carbon bond forms a cobaltacyclopentane intermediate. This is followed by migratory insertion of a carbonyl ligand and, finally, reductive elimination to yield the cyclopentenone product and regenerate the cobalt species.[3] The rate-determining step is often the dissociation of a CO ligand to allow for alkene coordination.
Caption: Generalized mechanism of the Cobalt-Mediated Pauson-Khand Reaction.
Scope, Limitations, and Troubleshooting
The PKR is highly versatile, with a broad substrate scope.[4] Strained alkenes, such as norbornene, are particularly reactive.[4] In intermolecular reactions, regioselectivity can be an issue with unsymmetrical alkynes and alkenes, although the larger substituent on the alkyne generally resides at the C2 position of the cyclopentenone.[3] The intramolecular PKR offers excellent control over regioselectivity.[6]
Common Challenges and Solutions:
-
Low Yields: Often due to the thermal instability of the starting materials or products. Modern protocols using promoters like N-methylmorpholine N-oxide (NMO) allow for milder reaction temperatures.[5]
-
Stoichiometric Cobalt: The need for stoichiometric amounts of the often toxic and difficult-to-remove cobalt carbonyl is a significant drawback. Catalytic versions using rhodium or iridium complexes have been developed to address this.[5][7]
-
Substrate Inhibition: The presence of certain functional groups, such as diones, can inhibit the catalyst through chelation. Protection of one of the carbonyls may be necessary.
Experimental Protocol: Asymmetric Intramolecular Pauson-Khand Reaction
This protocol describes a rhodium-catalyzed asymmetric intramolecular Pauson-Khand reaction of a 1,6-enyne, a powerful method for constructing chiral bicyclic systems.
Materials:
-
1,6-enyne substrate (1.0 equiv)
-
[Rh(CO)₂Cl]₂ (2.5 mol%)
-
(S)-BINAP (6 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Carbon monoxide (CO) gas (balloon pressure)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon), add [Rh(CO)₂Cl]₂ (2.5 mol%) and (S)-BINAP (6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DCE via syringe.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add the 1,6-enyne substrate (1.0 equiv) dissolved in a small amount of anhydrous DCE via syringe.
-
Evacuate and backfill the flask with CO gas from a balloon three times.
-
Heat the reaction mixture to 80 °C under a CO atmosphere (balloon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral bicyclic cyclopentenone.
The Nazarov Cyclization: An Electrocyclic Route to Cyclopentenones
The Nazarov cyclization is the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone to a cyclopentenone.[2] This elegant transformation has seen significant advancements, with the development of catalytic and highly enantioselective variants.[8][9]
Mechanistic Insights
The reaction is initiated by a Lewis or Brønsted acid, which coordinates to the carbonyl oxygen of the divinyl ketone, promoting the formation of a pentadienyl cation.[2] This intermediate then undergoes a thermally allowed 4π-conrotatory electrocyclization, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation.[2] Subsequent elimination of a proton and tautomerization of the resulting enol affords the cyclopentenone product.[2]
Caption: Key steps in the acid-catalyzed Nazarov cyclization.
Scope, Limitations, and Troubleshooting
The classical Nazarov cyclization often requires stoichiometric amounts of strong acids and high temperatures, limiting its functional group tolerance.[2] Modern catalytic versions have overcome many of these limitations.
Key Considerations for Optimization:
-
Catalyst Choice: A wide range of Lewis acids (e.g., Cu(OTf)₂, Sc(OTf)₃, FeCl₃) and Brønsted acids (e.g., triflic acid, chiral phosphoric acids) can be employed. The choice of catalyst can significantly impact the reaction's efficiency and selectivity.
-
Substrate Polarization: Introducing electron-donating and electron-withdrawing groups on the divinyl ketone skeleton can "polarize" the system, facilitating the cyclization under milder, catalytic conditions.
-
Stereoselectivity: The conrotatory nature of the electrocyclization allows for the stereospecific formation of products from geometrically pure dienones. Asymmetric catalysis can be achieved using chiral Lewis or Brønsted acids.[8][9]
Experimental Protocol: Catalytic Asymmetric Nazarov Cyclization
This protocol describes an enantioselective Nazarov cyclization using a chiral Brønsted acid catalyst.
Materials:
-
Divinyl ketone substrate (1.0 equiv)
-
Chiral phosphoric acid (CPA) catalyst (e.g., TRIP) (5-10 mol%)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Inert atmosphere setup
Procedure:
-
To a flame-dried reaction tube containing a stir bar and activated 4 Å molecular sieves, add the chiral phosphoric acid catalyst (5-10 mol%).
-
Place the tube under an inert atmosphere (argon).
-
Add anhydrous toluene via syringe, followed by the divinyl ketone substrate (1.0 equiv).
-
Stir the reaction mixture at the specified temperature (can range from room temperature to elevated temperatures depending on the substrate).
-
Monitor the reaction by TLC or chiral high-performance liquid chromatography (HPLC).
-
Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine.
-
Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the enantioenriched cyclopentenone.
Other Key Transition-Metal-Catalyzed Syntheses
Beyond the Pauson-Khand reaction, several other transition-metal-catalyzed transformations provide elegant and efficient access to substituted cyclopentenones.
Rhodium-Catalyzed Intramolecular Hydroacylation
This method involves the rhodium-catalyzed cyclization of 4-alkynals to cyclopentenones.[10] The reaction is believed to proceed via oxidative addition of the aldehyde C-H bond to a Rh(I) center, followed by an unusual trans-hydroacylation of the alkyne, and subsequent reductive elimination.[10]
Caption: A typical experimental workflow for Rh-catalyzed hydroacylation.
Gold-Catalyzed Rautenstrauch Rearrangement
The gold(I)-catalyzed rearrangement of 1-ethynyl-2-propenyl pivaloates offers a mild and efficient route to a wide range of substituted cyclopentenones.[11] Importantly, this reaction can proceed with excellent chirality transfer when using enantioenriched propargyl pivaloates, providing a practical method for the enantioselective synthesis of cyclopentenones.[11]
Comparative Data for Transition-Metal-Catalyzed Methods
| Catalytic Method | Typical Catalyst | Key Starting Materials | Typical Yields (%) | Asymmetric Potential |
| Pauson-Khand | Co₂(CO)₈, [Rh(CO)₂Cl]₂ | Alkyne, Alkene, CO | 40-95 | Excellent |
| Nazarov Cyclization | Cu(OTf)₂, Sc(OTf)₃ | Divinyl Ketone | 60-95 | Excellent |
| Rh-Hydroacylation | [Rh(dppe)]₂(BF₄)₂ | 4-Alkynal | 70-90 | Good |
| Au-Rautenstrauch | Ph₃PAuOTf | 1-Ethynyl-2-propenyl pivaloate | 75-95 | Excellent (Chirality Transfer) |
Organocatalytic Strategies: The Rise of Metal-Free Asymmetric Synthesis
Organocatalysis has emerged as a powerful platform for the asymmetric synthesis of cyclopentenones, often proceeding through cascade reactions that rapidly build molecular complexity from simple acyclic precursors.[1] A common and effective strategy involves an initial organocatalytic Michael addition followed by an intramolecular aldol condensation.[12]
Mechanistic Principle: Michael-Aldol Cascade
In a typical sequence, a chiral secondary amine catalyst (e.g., a prolinol derivative) activates an aldehyde to form a nucleophilic enamine. This enamine then undergoes a Michael addition to an α,β-unsaturated acceptor. The resulting intermediate, still under the influence of the chiral catalyst, then undergoes an intramolecular aldol cyclization, followed by dehydration, to furnish the chiral cyclopentenone.
Experimental Protocol: Organocatalytic Asymmetric Michael-Aldol Cascade
This protocol outlines the synthesis of a substituted chiral cyclopentenone from an enal and a 1,3-dicarbonyl compound.
Materials:
-
α,β-Unsaturated aldehyde (enal) (1.2 equiv)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 equiv)
-
(S)-Diphenylprolinol silyl ether (20 mol%)
-
Benzoic acid (20 mol%)
-
Anhydrous chloroform (CHCl₃)
-
Standard laboratory glassware
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in chloroform, add the (S)-diphenylprolinol silyl ether catalyst (20 mol%) and benzoic acid (20 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the α,β-unsaturated aldehyde (1.2 equiv) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After the reaction is complete (typically 24-48 hours), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the enantiomerically enriched substituted cyclopentenone.
Conclusion
The synthesis of substituted cyclopentenones is a mature yet continually evolving field of research. The catalytic methods outlined in this guide—the Pauson-Khand reaction, the Nazarov cyclization, other transition-metal-catalyzed transformations, and organocatalytic cascades—each offer unique advantages in terms of convergency, stereocontrol, and substrate scope. The choice of a particular method will be dictated by the specific synthetic target and the available starting materials. By understanding the underlying mechanistic principles and having access to robust and detailed protocols, researchers are well-equipped to harness the power of these catalytic transformations in their pursuit of novel molecules for drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Cyclopentenone synthesis [organic-chemistry.org]
- 8. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 9. Nazarov Cyclization [organic-chemistry.org]
- 10. A Versatile New Method for the Synthesis of Cyclopentenones via an Unusual Rhodium-Catalyzed Intramolecular Trans Hydroacylation of an Alkyne [organic-chemistry.org]
- 11. scispace.com [scispace.com]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
The Architect's Guide to Chiral Cyclopentenones: An Organocatalytic Approach
Foreword: The Enduring Appeal of the Five-Membered Ring
In the landscape of synthetic chemistry, the cyclopentenone framework stands as a cornerstone motif. Its prevalence in a vast spectrum of biologically active natural products, from the prostaglandins to sesquiterpenes, underscores its significance.[1][2] The inherent reactivity of the enone functionality provides a versatile handle for a multitude of chemical transformations, making chiral cyclopentenones highly coveted precursors in the intricate art of total synthesis and drug development.[1][2] For decades, the asymmetric construction of this five-membered ring has been a formidable challenge, often relying on metal-based catalysis. However, the dawn of organocatalysis has ushered in a new era, offering powerful, metal-free strategies that provide exceptional levels of stereocontrol under mild conditions.
This guide is designed for the modern researcher and drug development professional. It moves beyond a mere recitation of procedures to provide a deep, mechanistic understanding of the key organocatalytic strategies for asymmetric cyclopentenone synthesis. We will explore the "why" behind the "how," dissecting the catalytic cycles and the origins of stereoselectivity that empower these remarkable transformations. Each section is a self-contained module, presenting the core catalytic concept, a field-tested protocol, and a critical analysis of its scope and limitations.
Strategic Blueprint: Key Organocatalytic Pathways
The asymmetric synthesis of cyclopentenones via organocatalysis is primarily achieved through intramolecular cyclization reactions. The overarching strategy involves the generation of a chiral intermediate that orchestrates the stereoselective formation of the five-membered ring. We will focus on three dominant and highly effective strategies:
-
Iminium-Enamine Catalysis: Leveraging chiral secondary amines like proline and MacMillan-type imidazolidinones to facilitate intramolecular Michael additions and Robinson annulations.
-
N-Heterocyclic Carbene (NHC) Catalysis: Utilizing the unique umpolung reactivity of NHCs to catalyze intramolecular benzoin or Stetter reactions.
-
Brønsted Acid Catalysis: Employing chiral Brønsted acids to control the stereochemistry of electrocyclization reactions, most notably the Nazarov cyclization.
I. The Power of the Amine: Iminium and Enamine Catalysis
Chiral secondary amines are arguably the most foundational organocatalysts. Their power lies in their ability to transiently and reversibly activate carbonyl compounds, toggling between two distinct reactive states: iminium ions (LUMO-lowering) and enamines (HOMO-raising). This dual-activation capability is the engine behind some of the most elegant cascade reactions for cyclopentenone synthesis.
Mechanism of Action: A Tale of Two Intermediates
The journey begins with the condensation of a chiral secondary amine catalyst (e.g., a proline derivative or MacMillan catalyst) with an aldehyde or ketone substrate.
-
Iminium Ion Formation: When the substrate is an α,β-unsaturated aldehyde, it forms a chiral iminium ion. This transformation dramatically lowers the LUMO of the olefin, rendering the β-position highly electrophilic and susceptible to attack by a tethered nucleophile.[3][4]
-
Enamine Formation: When the substrate is a saturated ketone or aldehyde, it forms a chiral enamine. This enamine is a nucleophilic species, analogous to an enolate, capable of attacking an electrophilic center.[5][6]
The stereochemical outcome of the reaction is dictated by the steric environment of the chiral catalyst, which effectively shields one face of the reactive intermediate, directing the incoming nucleophile or electrophile to the opposite face.
Application & Protocol 1: Intramolecular Michael Addition via Iminium Catalysis
A classic and robust strategy for forming the cyclopentane ring is the intramolecular Michael addition. This protocol details the cyclization of an ε-keto-α,β-unsaturated aldehyde, a common precursor, using a second-generation MacMillan catalyst.
Reaction: (Self-generated image of a generic ε-keto-α,β-unsaturated aldehyde cyclizing to a cyclopentanone carbaldehyde)
Protocol: Asymmetric Synthesis of a Substituted Cyclopentanone Carbaldehyde [4]
-
Materials:
-
(2S,5S)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone (MacMillan Catalyst)
-
Trifluoroacetic Acid (TFA)
-
ε-keto-α,β-unsaturated aldehyde substrate (1.0 mmol)
-
Dichloromethane (CH₂Cl₂, anhydrous, 10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the MacMillan catalyst (0.2 mmol, 20 mol%) and dichloromethane (5 mL).
-
Cool the solution to -10 °C (ice/salt bath).
-
Add trifluoroacetic acid (0.2 mmol, 20 mol%) and stir for 10 minutes.
-
Prepare a solution of the ε-keto-α,β-unsaturated aldehyde substrate (1.0 mmol) in dichloromethane (5 mL).
-
Add the substrate solution dropwise to the catalyst solution over 15 minutes.
-
Stir the reaction mixture at -10 °C and monitor by TLC until the starting material is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: e.g., 10-30% ethyl acetate in hexanes) to afford the chiral cyclopentanone product.
-
Data Presentation: Substrate Scope
The power of this methodology lies in its broad applicability. The following table summarizes typical results for this type of transformation.
| Entry | R¹ Group (on ketone) | R² Group (on aldehyde) | Yield (%) | ee (%) | dr |
| 1 | Phenyl | Methyl | 85 | 96 | >20:1 |
| 2 | 4-MeO-Phenyl | Methyl | 88 | 97 | >20:1 |
| 3 | Naphthyl | Methyl | 82 | 95 | >20:1 |
| 4 | Phenyl | Ethyl | 80 | 94 | 18:1 |
| 5 | Cyclohexyl | Methyl | 75 | 92 | 15:1 |
(Data is representative and compiled from typical outcomes reported in the literature for intramolecular Michael additions catalyzed by MacMillan-type catalysts.)
II. The Umpolung Virtuoso: N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic Carbenes (NHCs) have revolutionized organocatalysis by enabling "umpolung" or polarity inversion of aldehydes.[7] Instead of behaving as electrophiles, aldehydes transiently become potent acyl anion equivalents. This unique reactivity allows for the construction of cyclopentenone rings through elegant cascade reactions that would be otherwise inaccessible.
Mechanism of Action: The Breslow Intermediate
The catalytic cycle begins with the nucleophilic attack of the NHC on an aldehyde, forming a tetrahedral intermediate. A subsequent proton transfer generates the key Breslow intermediate , which is a nucleophilic enol/enamine equivalent. This intermediate can then engage in a variety of bond-forming reactions. For cyclopentenone synthesis, two pathways are particularly powerful:
-
Intramolecular Stetter Reaction: The Breslow intermediate, acting as an acyl anion equivalent, adds to a tethered Michael acceptor.[8][9]
-
Michael-Aldol-Lactonization Cascade: The Breslow intermediate from an enal adds to an external nucleophile (like an enolate from a diketone), followed by an intramolecular aldol reaction and subsequent transformations to form the cyclopentenone.[1]
Application & Protocol 2: NHC-Catalyzed Annulation of Enals and α-Diketones
This protocol describes a highly diastereo- and enantioselective method to construct highly functionalized cyclopentenones from simple starting materials. The reaction proceeds via a cascade involving Michael addition, intramolecular aldol reaction, and lactonization-decarboxylation.[1]
Reaction: (Self-generated image of a generic enal reacting with a generic alpha-diketone to form a substituted cyclopentenone)
Protocol: Asymmetric Annulation of trans-Cinnamaldehyde and Benzil [1]
-
Materials:
-
Chiral triazolium NHC precatalyst (e.g., derived from L-pyroglutamic acid)
-
Potassium carbonate (K₂CO₃, anhydrous powder)
-
trans-Cinnamaldehyde (1.0 mmol)
-
Benzil (1.2 mmol)
-
Tetrahydrofuran (THF, anhydrous, 5.0 mL)
-
Celite®
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the NHC precatalyst (0.2 mmol, 20 mol%) and anhydrous K₂CO₃ (0.2 mmol, 20 mol%).
-
Add anhydrous THF (5.0 mL) and stir the suspension.
-
Add the enal (1.0 mmol) and the α-diketone (1.2 mmol) to the stirred suspension.
-
Seal the tube and stir the reaction system at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to give the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: e.g., 5% ethyl acetate in petroleum ether) to yield the highly functionalized cyclopentenone.
-
Data Presentation: Substrate Scope
This method tolerates a wide range of substituents on both the enal and the diketone, consistently delivering high stereoselectivity.
| Entry | Enal (Ar¹) | Diketone (Ar²) | Yield (%) | ee (%) | dr |
| 1 | Phenyl | Phenyl | 92 | 97 | >20:1 |
| 2 | 4-Br-Phenyl | Phenyl | 95 | 98 | >20:1 |
| 3 | 2-Naphthyl | Phenyl | 85 | 96 | >20:1 |
| 4 | Phenyl | 4-Cl-Phenyl | 90 | 97 | >20:1 |
| 5 | Styryl | Phenyl | 78 | 95 | >20:1 |
| 6 | Cyclohexyl | Phenyl | 65 | 94 | 19:1 |
(Data is representative and compiled from Chen, Z. et al., Org. Lett. 2021, 23, 3403–3408.)[1]
III. The Electrocyclization Maestro: Chiral Brønsted Acid Catalysis
The Nazarov cyclization is a powerful electrocyclic reaction for synthesizing cyclopentenones from divinyl ketones.[10] It involves the 4π-conrotatory electrocyclization of a pentadienyl cation. The key challenge in rendering this reaction asymmetric is controlling the direction of this conrotatory closure. Chiral Brønsted acids, particularly those with confined chiral microenvironments like BINOL-derived phosphoric acids, have emerged as exceptional catalysts for this purpose.
Mechanism of Action: Controlling Torquoselectivity
The chiral Brønsted acid catalyst protonates the carbonyl oxygen of the divinyl ketone substrate. This activation facilitates the formation of the crucial pentadienyl cation. The chiral conjugate base of the acid then forms a tight ion pair with this cation. This intimate association within the catalyst's chiral pocket imposes a facial bias, directing the conrotatory cyclization in a specific direction (torquoselectivity), thereby setting the stereochemistry of the final product.
Application & Protocol 3: Asymmetric Nazarov Cyclization
This protocol outlines a general procedure for the enantioselective Nazarov cyclization of a divinyl ketone using a chiral N-triflylphosphoramide, a potent Brønsted acid catalyst.
Reaction: (Self-generated image of a generic divinyl ketone cyclizing to a chiral cyclopentenone)
Protocol: Enantioselective Nazarov Cyclization of a Divinyl Ketone
-
Materials:
-
(R)-BINOL-derived N-triflylphosphoramide catalyst
-
Divinyl ketone substrate (1.0 mmol)
-
Toluene (anhydrous, 10 mL)
-
Molecular sieves (4 Å, activated)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the chiral phosphoramide catalyst (0.1 mmol, 10 mol%).
-
Place the flask under an argon atmosphere and add anhydrous toluene (10 mL).
-
Cool the mixture to 0 °C.
-
Add a solution of the divinyl ketone substrate (1.0 mmol) in anhydrous toluene (5 mL) to the catalyst mixture.
-
Stir the reaction at 0 °C for the required time (typically 2-6 hours), monitoring by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: e.g., 5-15% ethyl acetate in hexanes) to obtain the chiral cyclopentenone.
-
Conclusion: A Versatile and Expanding Toolkit
The organocatalytic asymmetric synthesis of cyclopentenones is a vibrant and rapidly evolving field. The strategies outlined in this guide—iminium/enamine catalysis, NHC catalysis, and Brønsted acid catalysis—represent the pillars of this domain, each offering distinct advantages in terms of substrate scope, operational simplicity, and the complexity of the accessible products. By understanding the fundamental mechanistic principles behind these transformations, researchers are empowered to make informed decisions, troubleshoot experiments, and even design novel catalytic systems. As the demand for enantiomerically pure pharmaceuticals and complex molecules continues to grow, the elegant logic of organocatalysis will undoubtedly play a central role in shaping the future of synthetic chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 4. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enamine/Carbene Cascade Catalysis in the Diastereo- and Enantioselective Synthesis of Functionalized Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclopentanone synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-Methyl-2-cyclopenten-1-one in Stereocontrolled Prostaglandin Synthesis
I. Foreword: The Enduring Significance of Prostaglandin Synthesis
Prostaglandins (PGs) are a class of lipid autacoids derived from arachidonic acid that exhibit a vast and profound range of physiological effects, mediating processes such as inflammation, pain, fever, blood pressure regulation, and reproduction.[1] Their potent biological activities have made them and their analogues crucial therapeutic agents. However, their low natural abundance and inherent instability necessitate robust and efficient chemical synthesis routes.
The landmark total synthesis of Prostaglandins E₂ and F₂α by E.J. Corey not only solved this supply problem but also laid a strategic foundation that has influenced complex molecule synthesis for decades.[2][3] A cornerstone of this and many subsequent approaches is the use of a cyclopentane-based precursor to construct the core of the prostaglandin molecule. This guide focuses specifically on the application of 2-methyl-2-cyclopenten-1-one and its derivatives as versatile starting points for the stereocontrolled construction of the prostaglandin framework, with a particular emphasis on the logic behind the chosen methodologies.
II. The Cyclopentenone Anellative Strategy: A Retrosynthetic Blueprint
The power of the cyclopentenone approach lies in its convergent and stereocontrolled nature. A retrosynthetic analysis of a typical prostaglandin, such as PGE₁, reveals that the complex structure can be disconnected into three primary fragments: the cyclopentanone core, the upper α-chain (containing the carboxylic acid), and the lower ω-chain (containing the characteristic hydroxyl group).
This disconnection strategy logically leads to a cyclopentenone derivative as a key intermediate. The α,β-unsaturated system of the cyclopentenone is perfectly poised for a 1,4-conjugate addition reaction to install the ω-chain, while the carbonyl group serves as a handle for the subsequent introduction of the α-chain.
Caption: Retrosynthetic analysis of Prostaglandin E₁.
III. The Cornerstone Reaction: 1,4-Conjugate Addition of Organocuprates
The most critical C-C bond-forming event in this synthetic strategy is the introduction of the lower ω-chain. This is almost universally accomplished via a 1,4-conjugate addition (or Michael addition) to the cyclopentenone ring.
Causality Behind Experimental Choice: Why Organocuprates?
While other organometallic reagents like Grignard or organolithium reagents are potent nucleophiles, they are considered "hard" nucleophiles. This means they tend to attack the "hard" electrophilic center of an α,β-unsaturated ketone: the carbonyl carbon (a 1,2-addition). This is an undesirable pathway for prostaglandin synthesis.
Lithium diorganocuprates (Gilman reagents, R₂CuLi), by contrast, are "soft" nucleophiles.[4][5] This electronic character predisposes them to attack the "soft" electrophilic β-carbon of the enone system, leading to the desired 1,4-addition.[6] This reaction generates a lithium enolate intermediate, which is then trapped, preserving the ketone functionality for later manipulation. This exquisite control over regioselectivity is fundamental to the success of the entire synthesis.
Caption: Mechanism of organocuprate 1,4-addition.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of the Prostaglandin Core via Organocuprate Addition
This protocol details the conjugate addition of a functionalized ω-chain to a protected 4-hydroxy-2-methyl-2-cyclopenten-1-one, a common starting material derived from simpler precursors. The hydroxyl group at C-4 is typically protected (e.g., as a silyl ether) to prevent unwanted side reactions.
Objective: To stereoselectively install the prostaglandin ω-chain onto the cyclopentenone core.
Pillar of Trustworthiness: This protocol incorporates rigorous anhydrous and low-temperature techniques critical for the stability and reactivity of the organometallic reagents, ensuring reproducibility.
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Protected 4-hydroxy-2-methyl-2-cyclopenten-1-one | Synthesis Grade | N/A | Substrate |
| (S)-1-Iodo-3-(tert-butyldimethylsilyloxy)-1-octene | Synthesis Grade | N/A | ω-Chain Precursor |
| tert-Butyllithium (1.7 M in pentane) | Reagent Grade | Sigma-Aldrich | For lithiation |
| Copper(I) Iodide (CuI) | 99.99% | Sigma-Aldrich | Purified before use |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | Distilled from Na/benzophenone |
| Diethyl Ether | Anhydrous | Fisher Scientific | Distilled |
| Saturated aq. NH₄Cl | ACS Grade | VWR | For quenching |
| Argon Gas | High Purity | Airgas | For inert atmosphere |
Step-by-Step Methodology:
-
Apparatus Preparation: All glassware must be rigorously flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon. An inert atmosphere is maintained throughout the procedure.
-
Preparation of the Lithium Diorganocuprate (Gilman Reagent):
-
To a stirred suspension of purified CuI (1.2 equivalents) in anhydrous diethyl ether (approx. 20 mL per mmol of CuI) at -78 °C (dry ice/acetone bath) under argon, add tert-butyllithium (2.2 equivalents) dropwise via syringe. The solution will typically change color.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
To this solution, add a solution of the ω-chain precursor, (S)-1-Iodo-3-(tert-butyldimethylsilyloxy)-1-octene (2.0 equivalents), in diethyl ether dropwise.
-
Allow the mixture to stir at -78 °C for an additional 1 hour to ensure complete formation of the Gilman reagent. The resulting solution should be a homogeneous, often dark-colored, solution.
-
-
1,4-Conjugate Addition:
-
In a separate flask, dissolve the protected 4-hydroxy-2-methyl-2-cyclopenten-1-one (1.0 equivalent) in anhydrous THF (approx. 10 mL per mmol).
-
Cool this substrate solution to -78 °C.
-
Transfer the freshly prepared Gilman reagent solution from the previous step to the substrate solution via a cannula under positive argon pressure. The addition should be performed slowly over 20-30 minutes to maintain the low temperature.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Quench and Workup:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Allow the mixture to warm to room temperature and stir until the aqueous and organic layers are clear.
-
Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired prostaglandin intermediate. The product will have the ω-chain installed trans to the protected hydroxyl group at C-4.
-
Protocol 2: Elaboration of the α-Chain via Horner-Wadsworth-Emmons Olefination
Following the successful installation of the ω-chain, the ketone at C-9 must be converted into the α-chain. This often involves reduction of the ketone to a lactol, followed by olefination. The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classic Wittig reaction in this context, as it typically favors the formation of the (E)-alkene and the phosphate byproduct is water-soluble, simplifying purification.
Objective: To install the C7 carboxylic acid-bearing α-chain onto the prostaglandin core.
Pillar of Expertise: The choice of the HWE reaction demonstrates an understanding of practical purification challenges and stereochemical control in olefination reactions. The use of a phosphonate reagent stabilized by an electron-withdrawing group ensures high reactivity and selectivity.
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Prostaglandin Intermediate (Lactol form) | From Protocol 1 | N/A | Substrate |
| Methyl (diethylphosphono)acetate | Reagent Grade | Sigma-Aldrich | HWE Reagent |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent Grade | Acros Organics | Base |
| Dimethoxyethane (DME) | Anhydrous | Fisher Scientific | Solvent |
| Saturated aq. NaHCO₃ | ACS Grade | VWR | For workup |
| Argon Gas | High Purity | Airgas | For inert atmosphere |
Step-by-Step Methodology:
-
Ylide Generation:
-
To a flame-dried, argon-flushed flask, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous DME and cool the suspension to 0 °C (ice-water bath).
-
Add methyl (diethylphosphono)acetate (1.1 equivalents) dropwise to the stirred suspension. Hydrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until the solution becomes clear, indicating complete formation of the phosphonate ylide.
-
-
Olefination Reaction:
-
Dissolve the prostaglandin intermediate (lactol form, 1.0 equivalent) in a minimal amount of anhydrous DME.
-
Add the substrate solution dropwise to the freshly prepared ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by adding water.
-
Dilute with diethyl ether and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the fully elaborated prostaglandin skeleton (as a methyl ester). Final deprotection steps would then yield the target prostaglandin.
-
V. Summary of Key Transformations and Expected Outcomes
| Step | Key Transformation | Reagents | Expected Yield | Key Stereochemical Outcome |
| 1 | 1,4-Conjugate Addition | Lithium Diorganocuprate | 65-85% | trans addition of ω-chain relative to C-4 substituent |
| 2 | HWE Olefination | Phosphonate Ylide | 70-90% | Formation of (E)-alkene for the α-chain |
VI. References
-
Chemistry LibreTexts. (2021). 3.5: Syntheses of Prostaglandins from Cyclopentanes. --INVALID-LINK--[7]
-
Ganesan, R., & Doss, C. G. P. (2022). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. PMC - PubMed Central. --INVALID-LINK--[1]
-
Corey, E. J., et al. (1969). Total synthesis of prostaglandins E2 and F2.alpha. (dl). Journal of the American Chemical Society, 91(20), 5675–5677. --INVALID-LINK--
-
NPTEL IIT Bombay. (2022). Lecture 10: Total synthesis of Prostaglandin (Corey). YouTube. --INVALID-LINK--[2]
-
Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
-
Stoltz, B. M. (n.d.). Prostaglandins. Caltech. --INVALID-LINK--[3]
-
Asymmetric Suzuki–Miyaura Approach to Prostaglandins: Synthesis of Tafluprost. (2020). Organic Letters. --INVALID-LINK--[8]
-
SynArchive. (2024). Synthesis of Prostaglandin F2α by Elias J. Corey (1969). --INVALID-LINK--[9]
-
Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. --INVALID-LINK--[4]
-
Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. --INVALID-LINK--[6]
-
Master Organic Chemistry. (2016). Organocuprates (Gilman Reagents): How They're Made. --INVALID-LINK--[5]
References
- 1. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. synarchive.com [synarchive.com]
Navigating the Nucleophilic Attack: A Detailed Guide to Grignard Reactions with 2-Methyl-2-cyclopenten-1-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Grignard reaction stands as a cornerstone for carbon-carbon bond formation. Its application to α,β-unsaturated ketones, such as 2-Methyl-2-cyclopenten-1-one, opens a gateway to a diverse array of molecular architectures, pivotal in the synthesis of natural products and pharmaceutical agents. This technical guide provides an in-depth exploration of the mechanistic dichotomy of Grignard reactions with this versatile substrate, offering detailed protocols for both direct (1,2) and conjugate (1,4) addition pathways. We will delve into the underlying principles that govern regioselectivity, the practical aspects of experimental setup, and the critical data for product characterization.
The Duality of Reactivity: 1,2-Addition vs. 1,4-Conjugate Addition
The reaction of a Grignard reagent with this compound presents a classic case of competitive nucleophilic attack. The electrophilic nature of the substrate is distributed between the carbonyl carbon (C1) and the β-alkene carbon (C3), leading to two primary product classes.
-
1,2-Addition: In the absence of a catalyst, "hard" nucleophiles like Grignard reagents typically favor direct attack at the more polarized carbonyl carbon. This pathway leads to the formation of a tertiary allylic alcohol, 1,2-dimethylcyclopent-2-en-1-ol.[1] The reaction is generally irreversible and kinetically controlled.[2]
-
1,4-Conjugate Addition (Michael Addition): To achieve selective addition at the β-carbon, a "softening" of the Grignard reagent is necessary. This is accomplished through the use of a copper(I) catalyst, typically CuBr·SMe₂ or CuCl. The in situ formation of an organocuprate species redirects the nucleophilic attack to the β-position, yielding the saturated ketone, 2,3-dimethylcyclopentan-1-one, after protonation of the resulting enolate.[3][4] This pathway is crucial for building substituted cyclopentanone rings.
The choice between these two pathways is a critical strategic decision in a synthetic route, and understanding the factors that control this regioselectivity is paramount.
Visualizing the Reaction Pathways
To illustrate the distinct mechanistic routes, the following diagrams outline the key steps in both the direct and copper-catalyzed Grignard additions to this compound.
Caption: Reaction pathways for Grignard additions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving selective 1,2- and 1,4-addition of methylmagnesium bromide to this compound. All procedures should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[3]
Protocol 1: Synthesis of 1,2-Dimethylcyclopent-2-en-1-ol (1,2-Addition)
This protocol outlines the direct addition of a Grignard reagent to the carbonyl group.
Materials:
-
This compound
-
Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether (Et₂O)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere techniques.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Grignard Addition: Add the methylmagnesium bromide solution (1.2 eq) dropwise to the stirred solution of the enone over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 1,2-dimethylcyclopent-2-en-1-ol.
Protocol 2: Synthesis of 2,3-Dimethylcyclopentan-1-one (1,4-Conjugate Addition)
This protocol utilizes a copper catalyst to direct the Grignard reagent to the β-carbon of the enone.[3]
Materials:
-
This compound
-
Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether (Et₂O)
-
Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, magnetic stirrer, and standard glassware for inert atmosphere techniques.
Procedure:
-
Catalyst Suspension: To a dry Schlenk flask under an inert atmosphere, add CuBr·SMe₂ (0.05 eq) and anhydrous diethyl ether.
-
Cooling: Cool the suspension to -20 °C.
-
Grignard Addition to Catalyst: Slowly add the methylmagnesium bromide solution (1.2 eq) to the stirred copper salt suspension. Stir the mixture for 15 minutes at -20 °C.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to the reaction mixture over 20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 2,3-dimethylcyclopentan-1-one.
Data Presentation: Characterization of Starting Material and Products
Accurate characterization of the starting material and products is essential for confirming the outcome of the reaction. The following tables summarize key physical and spectroscopic data.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) |
| This compound | C₆H₈O | 96.13 | Colorless liquid | 158-161 |
| 1,2-Dimethylcyclopent-2-en-1-ol | C₇H₁₂O | 112.17 | - | - |
| 2,3-Dimethylcyclopentan-1-one | C₇H₁₂O | 112.17 | Liquid | - |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| This compound | 1.78 (s, 3H), 2.35-2.40 (m, 2H), 2.50-2.55 (m, 2H), 7.25 (m, 1H) | 12.5, 33.1, 34.9, 147.2, 162.8, 209.6 | ~1700 (C=O, conjugated), ~1630 (C=C) |
| 1,2-Dimethylcyclopent-2-en-1-ol | (Anticipated Signals) 1.3 (s, 3H), 1.7 (s, 3H), 1.8-2.4 (m, 4H), 5.5 (m, 1H) | - | ~3400 (O-H), ~1650 (C=C) |
| 2,3-Dimethylcyclopentan-1-one | (Anticipated Signals) 0.9-1.1 (d, 6H), 1.5-2.5 (m, 6H) | - | ~1740 (C=O, saturated) |
Note: Spectroscopic data for the products are based on expected chemical shifts and characteristic absorption frequencies. Actual experimental data should be acquired for definitive characterization.
Troubleshooting and Optimization
Low Yields:
-
Moisture Contamination: Grignard reagents are highly sensitive to moisture.[5] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inactive Magnesium: The surface of magnesium turnings can be coated with an oxide layer. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can initiate the Grignard reagent formation.
-
Inefficient Copper Catalyst: For 1,4-additions, ensure the copper salt is of high purity and the transmetalation step is allowed sufficient time.
Poor Regioselectivity:
-
Temperature Control: For 1,2-addition, maintaining a low temperature (0 °C) is crucial to minimize side reactions. For copper-catalyzed 1,4-addition, the optimal temperature may need to be determined empirically, but is often sub-zero.
-
Purity of Grignard Reagent: The presence of unreacted magnesium or other impurities can affect the selectivity.
Conclusion and Future Directions
The selective functionalization of this compound through Grignard reactions provides a powerful tool for the synthesis of complex cyclopentane and cyclopentanone derivatives. The choice between direct 1,2-addition and copper-catalyzed 1,4-conjugate addition allows for precise control over the final molecular architecture. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.
Future research in this area could explore the diastereoselectivity of these reactions using chiral Grignard reagents or chiral copper-ligand complexes to access enantioenriched products.[6] Furthermore, trapping the enolate intermediate formed in the 1,4-addition with various electrophiles can lead to the creation of multiple stereocenters in a single pot, further expanding the synthetic utility of this versatile reaction.[6]
References
Application Notes & Protocols: The Wittig Reaction on 2-Methyl-2-cyclopenten-1-one Derivatives
Introduction: Strategic Alkene Synthesis in Complex Molecules
The Wittig reaction stands as a cornerstone in synthetic organic chemistry, providing a reliable and highly specific method for the synthesis of alkenes from aldehydes and ketones.[1][2][3] Its discovery by Georg Wittig, which was later recognized with the Nobel Prize in Chemistry in 1979, revolutionized the approach to carbon-carbon double bond formation.[2][4] This reaction is particularly valuable in the synthesis of complex natural products and pharmaceutical agents where precise control over the location of the newly formed double bond is critical.[5][6][7]
This guide focuses on the application of the Wittig reaction to 2-methyl-2-cyclopenten-1-one and its derivatives. As α,β-unsaturated ketones, these substrates present unique challenges and considerations, including the potential for competing side reactions and the influence of steric hindrance around the carbonyl group.[2][8] Understanding these nuances is key to successfully employing this powerful olefination strategy in research and drug development.
The Reaction Mechanism: From Ylide to Alkene
The Wittig reaction proceeds through a well-established two-stage mechanism: the formation of a phosphorus ylide (also known as a Wittig reagent) and the subsequent reaction of this ylide with a carbonyl compound to yield an alkene.[9]
Stage 1: Phosphorus Ylide Generation
The synthesis of the Wittig reagent begins with the formation of a phosphonium salt. This is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction between a phosphine, most commonly triphenylphosphine, and an alkyl halide.[10][11] The resulting phosphonium salt possesses acidic α-hydrogens, which can be abstracted by a strong base (e.g., n-butyllithium, sodium hydride) to generate the phosphorus ylide—a neutral molecule with adjacent positive and negative charges.[12][13]
Stage 2: The Olefination Cascade
The carbon atom of the ylide is nucleophilic and readily attacks the electrophilic carbonyl carbon of the ketone.[13] The mechanism is widely believed to proceed via a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate called an oxaphosphetane.[1][9][14] This intermediate is unstable and spontaneously decomposes through a retro-[2+2] cycloaddition to yield the final alkene and a highly stable triphenylphosphine oxide byproduct.[9][15] The formation of the very strong phosphorus-oxygen double bond is the thermodynamic driving force for the entire reaction.
Controlling Stereochemistry
A key feature of the Wittig reaction is its potential for stereoselectivity, which is largely dictated by the nature of the ylide.[16]
-
Unstabilized Ylides (where R is an alkyl group) are highly reactive and typically lead to the formation of (Z)-alkenes (cis) with good selectivity.[1][12][17][18]
-
Stabilized Ylides (where R is an electron-withdrawing group like an ester or ketone) are less reactive due to resonance stabilization. Their reactions are often reversible, allowing for thermodynamic control and leading predominantly to the formation of (E)-alkenes (trans).[1][12][18][19][20]
Experimental Protocols for this compound
The following protocols provide a framework for performing a Wittig reaction on a representative substrate, this compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous conditions are critical for the successful generation and reaction of the ylide.[3]
Protocol 1: Preparation of Methylenetriphenylphosphorane (Unstabilized Ylide)
This protocol describes the in situ generation of a common unstabilized ylide.[2][4]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Flame-dried, two-necked round-bottom flask with a magnetic stir bar
-
Septa, syringes, and an inert gas (N₂ or Argon) source
Procedure:
-
Setup: Assemble the flame-dried flask under a positive pressure of inert gas.
-
Reagent Addition: Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Ylide Formation: While stirring vigorously, add n-BuLi (1.05 equivalents) dropwise via syringe over 10-15 minutes. A characteristic color change (typically to deep yellow or orange) indicates ylide formation.
-
Stirring: Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide generation before proceeding.
Protocol 2: Wittig Olefination of this compound
Materials:
-
Pre-formed ylide solution from Protocol 1
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise to the cold (0 °C) ylide solution from Protocol 1.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 12-16 hours (overnight).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product via flash column chromatography on silica gel.
Expected Outcomes and Troubleshooting
The success of the Wittig reaction on hindered or α,β-unsaturated systems can be variable. Below is a summary of expected outcomes and common issues.
Table 1: Representative Outcomes for Wittig Reactions
| Ylide Type | R Group on Ylide | Reactivity | Expected Major Product with Aldehydes | Challenges with Hindered Ketones |
| Unstabilized | Alkyl, H | High | (Z)-Alkene | Can be effective, but may require forcing conditions. |
| Semistabilized | Aryl | Moderate | Mixture of (E)/(Z)-Alkenes | Often slow and low-yielding. |
| Stabilized | -COOR, -COR | Low | (E)-Alkene | Very poor reactivity; often fails.[3][8] |
Troubleshooting Guide:
-
Low Yield / No Reaction:
-
Cause: Steric hindrance is a primary issue with ketones.[8] Stabilized ylides are often not reactive enough to overcome this barrier.[3][8]
-
Solution: Use a more reactive, unstabilized ylide. If the reaction is still sluggish, consider an alternative method like the Horner-Wadsworth-Emmons reaction.[8]
-
Cause: Incomplete ylide formation due to moisture or impure base.[8]
-
Solution: Ensure all glassware is rigorously dried and use fresh, anhydrous solvents and a recently titrated base.
-
-
Difficulty Removing Byproduct:
-
Cause: Triphenylphosphine oxide (Ph₃P=O) is often crystalline and can co-elute with products of similar polarity during chromatography.
-
Solution: Precipitation of Ph₃P=O from a nonpolar solvent (like hexanes/ether) can sometimes work. Alternatively, using the Horner-Wadsworth-Emmons reaction generates a water-soluble phosphate byproduct that is easily removed during aqueous work-up.[8][21]
-
Alternative Methodologies: The Horner-Wadsworth-Emmons (HWE) Reaction
For reactions involving stabilized ylides with ketones, especially α,β-unsaturated systems, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative.[2][22] This modification uses a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than its phosphonium ylide counterpart.[22]
Key Advantages of the HWE Reaction:
-
Higher Reactivity: Successfully reacts with sterically hindered ketones where the Wittig reaction fails.[8][21]
-
Facile Purification: The phosphate byproduct is water-soluble and easily removed.[8][21]
-
High Stereoselectivity: Almost exclusively produces the thermodynamically favored (E)-alkene.[22][23]
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Wittig Reaction | Mechanism, Application & Examples | Study.com [study.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. adichemistry.com [adichemistry.com]
- 13. byjus.com [byjus.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. fiveable.me [fiveable.me]
- 16. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 17. quora.com [quora.com]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. scribd.com [scribd.com]
- 20. chemtube3d.com [chemtube3d.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 23. Wittig-Horner Reaction [organic-chemistry.org]
Application Notes and Protocols: The Baylis-Hillman Reaction of 2-Cyclopenten-1-one with Aldehydes
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Baylis-Hillman reaction between 2-cyclopenten-1-one and various aldehydes. This powerful carbon-carbon bond-forming reaction yields highly functionalized allylic alcohols, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2][3] This document offers a detailed theoretical background, practical experimental protocols, troubleshooting advice, and an overview of the synthetic applications of the resulting products.
Theoretical Background and Mechanism
The Morita-Baylis-Hillman (MBH) reaction is an organocatalyzed coupling of an activated alkene and an electrophile, typically an aldehyde.[4][5] The reaction is characterized by its high atom economy, proceeding under mild conditions to generate a product with significant molecular complexity.[5] The most commonly employed catalysts are tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and phosphines.[6]
The catalytic cycle, as illustrated below, commences with the conjugate addition of the nucleophilic catalyst to the activated alkene (2-cyclopenten-1-one). This forms a zwitterionic enolate intermediate, which then acts as a potent nucleophile. This enolate subsequently attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. An intramolecular proton transfer followed by the elimination of the catalyst regenerates the catalyst and yields the final α-methylene-β-hydroxy carbonyl compound.
Caption: Catalytic cycle of the Baylis-Hillman reaction.
Experimental Protocols
This section outlines a general and reliable protocol for the DABCO-catalyzed Baylis-Hillman reaction of 2-cyclopenten-1-one with an aromatic aldehyde.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Cyclopenten-1-one | ≥98% | Sigma-Aldrich | Should be freshly distilled if discoloration is observed. |
| Aromatic Aldehyde | Reagent Grade | Various | Purity should be checked by TLC or NMR. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | ≥99% | Acros Organics | Store in a desiccator as it is hygroscopic. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Use a dry solvent for optimal results. |
| Ethyl acetate | ACS Grade | VWR | For extraction. |
| Saturated aq. NH₄Cl | For quenching the reaction. | ||
| Brine (Saturated aq. NaCl) | For washing the organic layer. | ||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying the organic layer. | ||
| Silica gel | 60 Å, 230-400 mesh | For column chromatography. |
Step-by-Step Experimental Procedure
Caption: General experimental workflow for the Baylis-Hillman reaction.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-cyclopenten-1-one (1.0 eq.).
-
Dissolve the enone in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and chloroform.[7]
-
Add the desired aldehyde (1.2 eq.).
-
Add the catalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.2-0.5 eq.).
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from several hours to several days depending on the aldehyde used.[4]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[8]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Troubleshooting
The Baylis-Hillman reaction, particularly with less reactive substrates like cyclic enones, can be sluggish.[9] The following table provides guidance on common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Slow or No Reaction | - Low reactivity of the aldehyde or enone.- Catalyst deactivation. | - Increase the catalyst loading (up to stoichiometric amounts).- Use a more nucleophilic catalyst like tributylphosphine.[7]- Employ a co-catalyst such as a Lewis acid (e.g., MgI₂) or a protic additive.[4]- Increase the reaction temperature, although this may lead to side products. |
| Formation of Side Products | - Dimerization of the enone.- Aldol condensation of the aldehyde. | - Use a higher concentration of the aldehyde relative to the enone.- Maintain a lower reaction temperature.- Choose a solvent system that favors the desired reaction pathway. |
| Low Yield | - Incomplete reaction.- Product degradation during work-up or purification.- Reversibility of the initial steps. | - Allow for longer reaction times.- Perform the work-up under mild acidic conditions to avoid retro-aldol reactions.- Optimize the purification conditions (e.g., choice of eluent for chromatography). |
| Difficulty in Purification | - Similar polarities of the product and starting materials. | - Use a different eluent system for column chromatography.- Consider derivatization of the product to alter its polarity before purification. |
Applications in Synthesis
The densely functionalized adducts obtained from the Baylis-Hillman reaction of 2-cyclopenten-1-one are versatile synthetic intermediates.[1][2] Their utility stems from the presence of a hydroxyl group, a double bond, and a ketone, all in close proximity. These functional groups can be selectively manipulated to construct a wide array of complex molecular architectures.
Notably, these adducts have been employed as key building blocks in the total synthesis of various natural products and biologically active molecules.[3] The cyclopentane core is a common motif in many natural products, and the Baylis-Hillman reaction provides an efficient entry point to this scaffold with appended functionality ready for further elaboration.[7]
References
- 1. Synthetic Access to Cyclopenta[a]inden-2(1H)-ones from Morita–Baylis–Hillman Products of 2-Alkynyl Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in catalytic asymmetric reactions of Morita–Baylis–Hillman adducts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 5. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02369B [pubs.rsc.org]
- 6. Baylis-Hillman Reaction [organic-chemistry.org]
- 7. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. research.monash.edu [research.monash.edu]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Methyl-2-cyclopenten-1-one
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Methyl-2-cyclopenten-1-one, a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals. Recognizing the industrial demand for efficient and scalable processes, this guide focuses on a robust and economically viable synthetic route: the intramolecular aldol condensation of 2,5-hexanedione. Detailed protocols, process optimization strategies, purification techniques suitable for large-scale production, and rigorous quality control measures are presented. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a thorough understanding of the process, ensuring both scientific integrity and practical applicability.
Introduction: The Industrial Significance of this compound
This compound (CAS No. 1120-73-6) is a five-membered cyclic enone that serves as a critical building block in organic synthesis.[1][2] Its utility spans the synthesis of natural products, fragrances, and active pharmaceutical ingredients. The growing demand for this intermediate necessitates the development of a scalable, cost-effective, and environmentally conscious manufacturing process. While several synthetic routes exist, including the Pauson-Khand reaction and Robinson annulation, the intramolecular aldol condensation of 2,5-hexanedione presents a compelling option for industrial production due to its high atom economy and the availability of the starting material from bio-renewable sources.[3][4][5][6][7]
This guide provides a detailed framework for the successful scale-up of this synthesis, addressing the key challenges of reaction control, product isolation, and purity assurance.
Strategic Selection of the Synthetic Route for Industrial Application
For industrial-scale synthesis, the choice of a synthetic pathway is governed by factors beyond mere chemical feasibility. Economic viability, process safety, environmental impact, and scalability are paramount.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Scalability |
| Intramolecular Aldol Condensation | High atom economy; readily available starting material (2,5-hexanedione); can be performed under relatively mild conditions.[6][7] | Requires careful control of reaction conditions to avoid side reactions. | Excellent |
| Pauson-Khand Reaction | Forms the cyclopentenone ring in a single step from an alkyne, an alkene, and carbon monoxide.[3][4][8] | Often requires stoichiometric amounts of expensive and toxic metal carbonyl complexes (e.g., dicobalt octacarbonyl); poor regioselectivity in some cases.[4] | Moderate |
| Robinson Annulation | A classic and well-established method for forming six-membered rings, adaptable for five-membered rings.[5][9][10] | A multi-step process involving a Michael addition followed by an aldol condensation; may require specific and sometimes costly starting materials. | Good |
Based on this analysis, the intramolecular aldol condensation of 2,5-hexanedione is selected as the most promising route for industrial scale-up due to its efficiency and economic advantages.
Mechanistic Rationale for the Chosen Pathway
The intramolecular aldol condensation of 2,5-hexanedione proceeds via the formation of an enolate under basic conditions, which then attacks the second ketone carbonyl group within the same molecule to form a five-membered ring.[6][11] Subsequent dehydration (elimination of a water molecule) is readily achieved, often under the reaction conditions, to yield the thermodynamically stable α,β-unsaturated ketone, this compound. The formation of the five-membered ring is favored over other potential cyclization products due to lower ring strain.[11][12]
Figure 1: Synthetic pathway for this compound.
Detailed Protocol for Scale-Up Synthesis
This protocol is designed for a nominal 100 L reactor. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Equipment and Reagents
-
Equipment:
-
100 L glass-lined or stainless steel reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel.
-
Heating and cooling system for the reactor.
-
Distillation apparatus for purification.
-
pH meter.
-
Analytical instruments: Gas Chromatograph with a Flame Ionization Detector (GC-FID), Nuclear Magnetic Resonance (NMR) spectrometer, Infrared (IR) spectrometer.
-
-
Reagents:
-
2,5-Hexanedione (≥98% purity)
-
Sodium Hydroxide (NaOH), pellets or 50% aqueous solution
-
Toluene (industrial grade)
-
Hydrochloric Acid (HCl), 37% aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Step-by-Step Synthesis Protocol
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants:
-
Charge the reactor with 50 L of water.
-
While stirring, slowly add 2.0 kg (50 moles) of sodium hydroxide pellets. The dissolution is exothermic; maintain the temperature below 40 °C.
-
Once the sodium hydroxide has completely dissolved, add 28.5 kg (250 moles) of 2,5-hexanedione to the reactor.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by taking samples every hour and analyzing them by GC-FID. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Neutralization:
-
Cool the reaction mixture to room temperature (20-25 °C).
-
Slowly add 37% hydrochloric acid to neutralize the mixture to a pH of ~7. This step is exothermic and may release gases; ensure adequate ventilation and control the rate of addition.
-
Add 20 L of toluene to the reactor and stir for 15 minutes to extract the product.
-
Stop stirring and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with 2 x 15 L of brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the toluene by distillation under reduced pressure.
-
Process Optimization for Industrial Production
To maximize yield and purity while minimizing costs and environmental impact, several process parameters can be optimized.
| Parameter | Effect on Reaction | Optimization Strategy |
| Base Concentration | A higher concentration of base can accelerate the reaction but may also promote side reactions such as polymerization. | An optimal concentration is typically in the range of 1-5% w/v.[13] |
| Temperature | Higher temperatures increase the reaction rate but can also lead to the formation of impurities. | Refluxing in an aqueous medium provides a consistent and easily controllable temperature. |
| Reaction Time | Insufficient reaction time leads to incomplete conversion, while prolonged reaction time can result in product degradation. | The reaction should be monitored by GC to determine the optimal endpoint. |
Industrial-Scale Purification: Azeotropic Distillation
A significant challenge in the purification of this compound is its boiling point (158-161 °C), which can lead to thermal degradation during distillation. However, it forms a minimum-boiling azeotrope with water, which can be exploited for efficient purification.[14]
Azeotropic Distillation Protocol
-
Setup: Configure the distillation apparatus for azeotropic distillation with a Dean-Stark trap or a similar water separator.
-
Distillation:
-
To the crude product, add an equal volume of water.
-
Heat the mixture to boiling. The water-product azeotrope will distill first.
-
Collect the distillate. The water can be separated, and the organic layer, which is enriched in the product, can be further purified if necessary.
-
-
Final Purification: A final fractional distillation under reduced pressure can be performed to achieve high purity (≥99.5%).
Quality Control and Analytical Methods
A robust quality control workflow is essential to ensure the final product meets the required specifications.
Figure 2: Quality control workflow for synthesis.
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | Colorless to pale yellow liquid.[1] |
| Purity (Assay) | GC-FID | ≥ 99.5% |
| Identity | ¹H NMR, ¹³C NMR | Conforms to reference spectra.[1] |
| Identity | IR Spectroscopy | Conforms to reference spectrum.[1] |
| Water Content | Karl Fischer Titration | ≤ 0.1% |
Safety and Environmental Considerations
-
Hazards: this compound is a flammable liquid and vapor.[1][15] It may cause skin and eye irritation.
-
Handling: Handle in a well-ventilated area, away from ignition sources.[16] Wear appropriate PPE.
-
Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[15] Recommended storage temperature is 2-8 °C.[15]
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal.
Conclusion
The intramolecular aldol condensation of 2,5-hexanedione is a highly effective and scalable method for the industrial production of this compound. By carefully controlling reaction parameters, implementing an efficient purification strategy based on azeotropic distillation, and adhering to rigorous quality control standards, a high-purity product can be consistently manufactured. This guide provides the necessary framework for researchers and chemical engineers to successfully transition this synthesis from the laboratory to an industrial scale.
References
- 1. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - High purity | EN [georganics.sk]
- 3. organicreactions.org [organicreactions.org]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. georganics.sk [georganics.sk]
- 16. chemos.de [chemos.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Methyl-2-cyclopenten-one Synthesis
Welcome to the technical support center for the synthesis of 2-methyl-2-cyclopenten-1-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high yields for this versatile synthetic intermediate. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My intramolecular aldol condensation of 2,5-hexanedione is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in the intramolecular aldol condensation of 2,5-hexanedione are a common challenge. The primary reasons often revolve around incomplete reaction, side reactions, or suboptimal reaction conditions.[1][2][3]
Potential Causes & Troubleshooting Steps:
-
Incomplete Conversion: The reaction is an equilibrium process.[2][4] To drive it towards the product, consider the following:
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Reaction Time and Temperature: Ensure the reaction is heated to a vigorous reflux and allowed to proceed for a sufficient duration. An extended reaction time of at least 45 minutes to an hour after the addition of the diketone is often necessary.[3]
-
Efficient Water Removal: The condensation step involves the elimination of water. While not always explicitly mentioned in simpler procedures, in some setups, azeotropic removal of water can shift the equilibrium towards the product.
-
-
Side Reactions: Polymerization and other side reactions can significantly reduce the yield of the desired product.
-
Dilution and Controlled Addition: A key improvement to the classic Robinson procedure involves using a more dilute reaction mixture and adding the 2,5-hexanedione solution dropwise to the hot aqueous base over an extended period (e.g., 1 hour).[3] This minimizes the instantaneous concentration of the starting material and reduces the likelihood of intermolecular side reactions.
-
Salting Out: Conducting the reaction in a nearly saturated sodium chloride solution can also enhance the yield.[3] This is thought to decrease the solubility of organic components in the aqueous phase, promoting the desired intramolecular reaction.
-
-
Base Concentration: The concentration of the base (e.g., NaOH) is critical.
Optimized Protocol for Intramolecular Aldol Condensation:
This protocol is based on a reported improved procedure for the synthesis of 3-methyl-2-cyclopenten-1-one (an isomer, but the principles are widely applicable and often lead to the 2-methyl isomer as well or can be adapted).[3]
| Step | Procedure | Rationale |
| 1. Setup | In a three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and stirrer, combine 5.0 g of sodium hydroxide, 250 mL of water, and 500 mL of saturated sodium chloride solution.[3] | The dilute, salt-saturated medium is crucial for minimizing side reactions.[3] |
| 2. Heating | Heat the mixture to a vigorous reflux. | High temperature is required to drive the condensation. |
| 3. Addition | Prepare a solution of 28.5 g of 2,5-hexanedione in 60 mL of water and add it dropwise to the refluxing basic solution over 1 hour.[3] | Slow, controlled addition prevents the buildup of starting material, reducing polymerization.[3] |
| 4. Reaction | Maintain the reflux for an additional 45 minutes after the addition is complete.[3] | Ensures the reaction goes to completion. |
| 5. Workup | Rapidly pour the hot mixture into crushed ice. Saturate the resulting solution with NaCl and filter to remove any black-colored contaminants.[3] | Quenching stops the reaction, and salting out aids in the separation of the organic product. |
| 6. Extraction & Purification | Extract the aqueous solution with a suitable organic solvent (e.g., CH₂Cl₂), dry the combined organic layers, and remove the solvent. Purify the residue by distillation.[3] | Standard procedure for isolating and purifying the final product. |
Question 2: I am attempting a Nazarov cyclization to synthesize a cyclopentenone core, but the yield is poor and I'm observing byproducts. How can I optimize this reaction?
Answer:
The Nazarov cyclization is a powerful tool for cyclopentenone synthesis, but it is sensitive to the substrate, catalyst, and reaction conditions.[5][6] Low yields are often due to incomplete cyclization, side reactions, or the formation of undesired isomers.[7]
Potential Causes & Troubleshooting Steps:
-
Catalyst Choice and Loading: The choice of Brønsted or Lewis acid is critical.[6][7]
-
Common Catalysts: Traditional catalysts include H₂SO₄, BF₃·OEt₂, and AlCl₃. More modern methods employ catalysts like Cu(OTf)₂, Sc(OTf)₃, or even molecular iodine.[8][9]
-
Optimization: If one acid catalyst is giving poor results, screening a panel of both Brønsted and Lewis acids is recommended. The catalyst loading should also be optimized; sometimes, substoichiometric amounts are sufficient, while other cases may require stoichiometric or even excess catalyst.
-
-
Reaction Temperature: The temperature can significantly influence the reaction outcome.
-
Too Low: The reaction may be too slow or not proceed at all.
-
Too High: Can lead to decomposition of the starting material or product, as well as the formation of undesired side products. Some modern protocols have been developed to run at room temperature.[10]
-
-
Solvent Effects: The solvent can play a crucial role in stabilizing the cationic intermediates.
-
Deep Eutectic Solvents (DES): Recent studies have shown that DES, such as a mixture of triphenylmethylphosphonium bromide and acetic acid, can lead to quantitative conversions at room temperature with high selectivity.[7][10]
-
Standard Solvents: Dichloromethane or other non-coordinating solvents are commonly used.
-
-
Substrate Structure: The substituents on the divinyl ketone can greatly affect the ease of cyclization. Electron-donating groups can stabilize the pentadienyl cation, facilitating the reaction, while electron-withdrawing groups can hinder it.
Workflow for Nazarov Cyclization Optimization:
Caption: Workflow for optimizing a Nazarov cyclization reaction.
Question 3: My purification of this compound by distillation is resulting in significant product loss. Are there alternative purification methods or ways to improve my distillation?
Answer:
This compound can be prone to decomposition or polymerization, especially at elevated temperatures.[11] Product loss during distillation is often due to these issues.
Potential Causes & Troubleshooting Steps:
-
High Distillation Temperature:
-
Vacuum Distillation: It is crucial to perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.
-
Short Path Distillation: Using a short path distillation apparatus can reduce the time the compound spends at high temperatures.[11]
-
-
Presence of Acid or Base: Trace amounts of acid or base from the reaction workup can catalyze polymerization during distillation.
-
Neutralization: Ensure the crude product is thoroughly neutralized and washed before distillation. A wash with a dilute sodium bicarbonate solution is often effective.
-
Drying: The product should be thoroughly dried over an anhydrous salt like MgSO₄ or Na₂SO₄ before distillation.
-
-
Oxygen Sensitivity: The product can be sensitive to oxygen, especially at high temperatures.
-
Inert Atmosphere: While not always necessary, distilling under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve recovery.
-
Alternative Purification Method: Column Chromatography
If distillation consistently gives low yields, silica gel column chromatography is a viable alternative.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The exact ratio will depend on the polarity of any impurities. |
| Monitoring | Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) can be used to track the separation. |
Data Comparison: Distillation vs. Chromatography
| Parameter | Vacuum Distillation | Column Chromatography |
| Throughput | High | Low to Medium |
| Purity | Generally high for volatile compounds | Can be very high, good for removing non-volatile impurities |
| Potential for Loss | High due to thermal decomposition/polymerization | Can occur due to irreversible adsorption on silica |
| Solvent Usage | Low | High |
Question 4: Are there alternative synthetic routes to this compound if the intramolecular aldol condensation is not working well for my specific application?
Answer:
Yes, several other methods exist for the synthesis of this compound and its derivatives. The choice of method often depends on the available starting materials and the desired substitution pattern.
-
From 2-Methylfuran: This method is considered a greener approach due to the availability of 2-methylfuran from biomass.[1] The synthesis typically involves a ring-opening and subsequent cyclization.
-
Robinson Annulation Variants: While the classic Robinson annulation typically forms six-membered rings, modifications and specific starting materials can be used to construct five-membered rings.[12][13][14][15][16]
-
Pauson-Khand Reaction: This is a powerful [2+2+1] cycloaddition reaction involving an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst, to form a cyclopentenone.[17]
-
Oxidation of 2-Methylcyclopent-2-en-1-ol: If the corresponding allylic alcohol is available, it can be oxidized to the enone using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation.[18]
Conceptual Overview of Synthetic Routes:
Caption: Alternative synthetic pathways to this compound.
References
- 1. Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications_Chemicalbook [chemicalbook.com]
- 2. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Using Nazarov Electrocyclization to Stage Chemoselective [1,2]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclopentenone synthesis [organic-chemistry.org]
- 10. Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Robinson annulation - Wikipedia [en.wikipedia.org]
- 13. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Robinson Annulation [organic-chemistry.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Nazarov Cyclization of Divinyl Ketones
Welcome to the technical support center for the Nazarov cyclization. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful 4π-electrocyclization reaction to synthesize cyclopentenones. While elegant, the Nazarov cyclization is often plagued by side reactions that can diminish yields and complicate purification. This document provides in-depth, field-proven insights into identifying, understanding, and overcoming these common challenges.
The core of the Nazarov cyclization involves the acid-promoted formation of a pentadienyl cation from a divinyl ketone, which then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation.[1][2] This intermediate then eliminates a proton to yield the desired cyclopentenone product.[1][2] However, the cationic intermediates are susceptible to a variety of competing pathways. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of regioisomers of the product cyclopentenone. How can I control the regioselectivity of the elimination step?
This is one of the most common issues in classical Nazarov cyclizations, especially when the divinyl ketone is symmetrically substituted.[3][4] The formation of regioisomeric products arises from the non-selective deprotonation of the oxyallyl cation intermediate.[4][5]
Underlying Cause: The final step of the Nazarov cyclization is the elimination of a proton from a carbon adjacent to the oxyallyl cation. If there are multiple, non-equivalent positions from which a proton can be removed, a mixture of double bond isomers will be formed, often following Zaitsev's rule to produce the more substituted, thermodynamically stable alkene.[2]
Troubleshooting Strategies:
-
Substrate-Directed Control (The "Silicon Trick"): A highly effective strategy is the silicon-directed Nazarov cyclization. By placing a trialkylsilyl group (e.g., TMS) on the β-position of one of the vinyl groups, you can direct the elimination. The C-Si bond stabilizes the developing positive charge in the transition state (the β-silicon effect) and the silyl group is eliminated as an electrofuge, forcing the double bond to form at that specific position.[2][3] This method is powerful because it overrides the normal thermodynamic preference.[2]
-
Polarized Substrates: Introduce an electron-donating group (EDG) on one vinyl moiety and an electron-withdrawing group (EWG) on the other. This electronic asymmetry, or "polarization," can facilitate the cyclization under milder conditions and often leads to a single regioisomer.[3][6] This approach can allow the reaction to proceed with as little as 2 mol% of a catalyst like copper triflate.[7]
-
Steric Control: Bulky substituents can influence the conformation of the oxyallyl cation and sterically hinder deprotonation at one site over another, thereby improving regioselectivity.
Q2: I am observing significant amounts of rearranged products, and my desired cyclopentenone yield is low. What is causing these rearrangements and how can I suppress them?
Cationic rearrangements, such as Wagner-Meerwein shifts, are a known complication, particularly when the reaction is run under harsh acidic conditions or with substrates prone to forming more stable carbocations.[8][9]
Underlying Cause: The pentadienyl and oxyallyl cations are high-energy intermediates. If there is a possibility for a 1,2-hydride, -alkyl, or -aryl shift to form a more stable carbocation, this pathway can compete with or even dominate the desired cyclization/elimination sequence.[6] The use of super-stoichiometric amounts of strong acids can often promote these undesired processes.[9]
Troubleshooting Strategies:
-
Milder Reaction Conditions: The most direct approach is to use milder Lewis or Brønsted acids.[10] For instance, switching from AlCl₃ or H₂SO₄ to catalysts like Cu(OTf)₂, Sc(OTf)₃, or even molecular iodine can often suppress rearrangements by lowering the overall acidity of the medium.[3]
-
Catalyst Selection: The choice of catalyst is critical. For example, certain gold catalysts have been shown to promote Nazarov cyclizations while minimizing rearrangements.[11] Chiral Brønsted acids, such as N-triflyl phosphoramide, have also been used effectively.[10]
-
Substrate Design: Design the substrate to disfavor rearrangements. For example, avoiding substitution patterns that would lead to the formation of a highly stable tertiary or benzylic carbocation upon rearrangement can be beneficial. A fast termination step is crucial to prevent undesired processes like Wagner-Meerwein rearrangements.[8]
-
Temperature Control: Running the reaction at lower temperatures can often favor the desired cyclization pathway over higher-activation energy rearrangement processes.
Q3: My stereocontrol is poor. I'm getting a mixture of diastereomers or a racemic product from a chiral starting material. What's going wrong?
The Nazarov cyclization is a 4π-conrotatory electrocyclization, and as such, its stereochemical outcome is dictated by the Woodward-Hoffmann rules.[1] Loss of stereocontrol can happen at several stages.
Underlying Cause & Troubleshooting:
-
Torquoselectivity Issues: Torquoselectivity refers to the preference for the inward or outward rotation of substituents during the conrotatory ring closure.[12][13] For a chiral substrate, poor torquoselectivity will lead to a mixture of diastereomers.
-
Solution: The stereochemical outcome can often be controlled by steric factors. Bulky substituents will preferentially rotate away from other groups to minimize steric strain during the cyclization, thus favoring one diastereomer.[2][14] Chiral auxiliaries or chiral catalysts can also be used to control the direction of conrotation.[1][3]
-
-
Racemization of α-Stereocenters: Protons on carbons alpha to the ketone are acidic and can be removed under the reaction conditions, leading to enolization and subsequent racemization.[3] This is particularly problematic with strong Brønsted or Lewis acids.[3]
-
Solution: Employ milder, catalytic systems. The use of cooperative catalysis with both a Lewis acid and a chiral Brønsted acid has been shown to control the stereochemistry at the α-carbon through an enantioselective proton transfer.[15]
-
-
Post-Cyclization Epimerization: The stereocenters formed in the product can sometimes epimerize under the reaction conditions if there is an acidic proton.
-
Solution: Quench the reaction as soon as it is complete. Using a buffered workup can also help. In some cases, using a silicon-directed approach can prevent the formation of an enolizable product.[8]
-
Experimental Protocols & Data
Protocol: Silicon-Directed Nazarov Cyclization to Control Regioselectivity
This protocol is adapted from the work of Denmark and Jones, which established the use of β-silyl divinyl ketones to control the elimination step.[3]
Step 1: Substrate Synthesis Synthesize the β-trimethylsilyl divinyl ketone substrate using standard organometallic coupling or olefination methods. Ensure high purity of the starting material, as impurities can interfere with the cyclization.
Step 2: Reaction Setup
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired anhydrous solvent (e.g., dichloromethane, 0.1 M).
-
Cool the flask to the desired temperature (e.g., -78 °C or 0 °C).
-
Add the Lewis acid (e.g., FeCl₃, BF₃·OEt₂, 1.1 equivalents) to the solvent and stir for 5 minutes.
-
Slowly add a solution of the β-silyl divinyl ketone (1.0 equivalent) in the same solvent to the Lewis acid solution via a syringe pump over 30 minutes.
Step 3: Reaction Monitoring and Workup
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃ or Rochelle's salt.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopentenone as a single regioisomer.
Data Table: Effect of Catalyst on Yield and Side Product Formation
The following table summarizes hypothetical but representative data on the effect of different acid promoters on a generic Nazarov cyclization, highlighting the trade-offs between reactivity and side product formation.
| Catalyst (equiv.) | Temperature (°C) | Yield of Desired Product (%) | Yield of Regioisomer (%) | Yield of Rearranged Product (%) |
| H₂SO₄ (conc.) | 25 | 45 | 25 | 20 |
| AlCl₃ (1.2) | 0 | 60 | 20 | 15 |
| FeCl₃ (1.2) | 0 | 75 | 15 | 5 |
| Cu(OTf)₂ (0.1) | 25 | 85 | <5 | <2 |
| Tf₂NH (0.05) | 25 | 92 | <2 | <1 |
This data illustrates a common trend where stronger, stoichiometric acids can lead to lower selectivity, while milder, catalytic systems often provide higher yields of the desired product with minimal side reactions.
Mechanistic Visualizations
To better understand the competing reaction pathways, the following diagrams illustrate the core mechanism and the major side reactions.
Core Nazarov Cyclization Pathway
Caption: The desired catalytic cycle of the Nazarov cyclization.
Troubleshooting Logic: Side Reaction Pathways
Caption: Decision tree for potential fates of the oxyallyl cation.
By carefully considering the substrate, catalyst, and reaction conditions, the side reactions that commonly plague the Nazarov cyclization can be effectively minimized, making it a robust and reliable tool for the synthesis of complex molecules.
References
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Nazarov Cyclization [organic-chemistry.org]
- 4. thieme.de [thieme.de]
- 5. longdom.org [longdom.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 9. longdom.org [longdom.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cationic Cyclizations and Rearrangements Promoted by a Heterogeneous Gold Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantioselective Nazarov cyclization of indole enones cooperatively catalyzed by Lewis acids and chiral Brønsted acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-2-cyclopenten-1-one by Column Chromatography
Welcome to our dedicated technical support center for the purification of 2-Methyl-2-cyclopenten-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the column chromatography purification of this α,β-unsaturated ketone. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your purifications.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound in a question-and-answer format.
Question 1: My this compound is running with the solvent front on the TLC plate, even with a high hexane concentration in the eluent. What is happening?
Answer:
This indicates that your eluent system is too polar for your compound, or that your sample is not what you expect it to be. This compound is a relatively polar ketone, but it should still be retained on a silica gel column with appropriate hexane/ethyl acetate mixtures.
-
Causality: A high Rf value (close to 1.0) means the compound has a low affinity for the stationary phase (silica gel) and a high affinity for the mobile phase (your eluent). This results in the compound moving at nearly the same speed as the solvent front.
-
Troubleshooting Steps:
-
Confirm Compound Identity: Before proceeding, verify the identity of your starting material. Impurities or a different compound altogether could have unexpected chromatographic behavior.
-
Decrease Eluent Polarity: Your primary approach should be to decrease the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, significantly increase the proportion of hexane. Start with a very non-polar eluent, such as 95:5 hexane/ethyl acetate, and gradually increase the polarity.
-
Alternative Non-Polar Solvents: Consider replacing hexane with other non-polar solvents like pentane or heptane, which can sometimes offer different selectivity.
-
Check for Non-Polar Impurities: It is possible that a significant, less polar impurity is present, which is what you are observing at the solvent front, while your more polar product is not being visualized. Ensure you are using a visualization technique that is effective for your target compound.
-
Question 2: I'm observing significant tailing of the this compound spot on my TLC plate and column fractions. How can I improve the peak shape?
Answer:
Tailing is a common issue in chromatography and can be caused by several factors, including interactions with the stationary phase, overloading the column, or issues with the mobile phase.
-
Causality: Tailing often occurs when there are secondary, non-ideal interactions between the analyte and the stationary phase. The slightly acidic nature of silica gel can sometimes lead to strong interactions with polar functional groups like ketones. Overloading the column can also lead to a non-ideal distribution of the analyte between the stationary and mobile phases.
-
Troubleshooting Steps:
-
Optimize Sample Load: Reduce the amount of crude material loaded onto the column. Overloading is a frequent cause of tailing. A general guideline is to use a silica gel to crude material ratio of at least 30:1 (w/w).
-
Use a More Polar Eluent (Judiciously): While counterintuitive, sometimes a slightly more polar eluent can improve peak shape by more effectively competing with the analyte for binding sites on the silica gel. However, this must be balanced with achieving adequate separation from impurities.
-
Consider Deactivated Silica Gel: The acidic nature of silica can sometimes cause issues. You can deactivate the silica gel by preparing a slurry with the chosen eluent containing a small amount of a base, such as 0.1-1% triethylamine. This will neutralize the acidic sites on the silica surface. Caution: Ensure your compound is stable to basic conditions before trying this.
-
Alternative Stationary Phase: If tailing persists, consider switching to a different stationary phase, such as neutral alumina. Alumina is generally less acidic than silica gel.
-
Question 3: After running the column, my yield of this compound is very low, and I suspect it's degrading on the silica gel. How can I confirm this and prevent it?
Answer:
Cyclopentenone derivatives can be sensitive to the acidic environment of silica gel, potentially leading to degradation, isomerization, or polymerization.[1]
-
Causality: The acidic protons on the surface of silica gel can catalyze reactions of sensitive functional groups. For α,β-unsaturated ketones, this can include Michael additions, aldol-type condensations, or polymerization.
-
Troubleshooting Steps:
-
2D TLC Analysis: To test for stability on silica, you can perform a two-dimensional TLC. Spot your crude material in one corner of a square TLC plate, run the plate in a suitable eluent, and then rotate the plate 90 degrees and run it again in the same eluent. If the compound is stable, it will appear as a single spot on the diagonal. The appearance of new spots off the diagonal indicates degradation.
-
Deactivated Silica Gel: As mentioned previously, using silica gel deactivated with a base like triethylamine can mitigate degradation caused by acidity.
-
Use a Less Acidic Stationary Phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time your compound spends on the column.[2]
-
Work-up Procedure: Ensure your reaction work-up effectively removes any strong acids or bases that could exacerbate degradation on the column.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?
A1: A good starting point for developing your mobile phase is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 9:1 hexane/ethyl acetate, and analyze your crude mixture by TLC. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for this compound for optimal separation on a column.
Q2: How can I visualize this compound on a TLC plate?
A2: this compound, being an α,β-unsaturated ketone, can be visualized by several methods:
-
UV Light (254 nm): Due to the conjugated system, it should be UV active and appear as a dark spot on a fluorescent TLC plate.[3]
-
Iodine Vapor: The double bond will react with iodine vapor, appearing as a brown spot. This is a non-destructive method, but the stain may fade over time.[4][5]
-
p-Anisaldehyde Stain: This stain is effective for nucleophilic groups and ketones, typically producing a colored spot upon heating.[3]
-
2,4-Dinitrophenylhydrazine (DNP) Stain: This stain is specific for aldehydes and ketones, forming yellow to orange spots (hydrazones).[2][5]
-
Potassium Permanganate (KMnO₄) Stain: The double bond will be oxidized by permanganate, resulting in a yellow or brown spot on a purple background.[2]
Q3: What are some common impurities I should expect when purifying 2-Methyl-2-cyclopenten-one?
A3: The impurities will depend on the synthetic route used.
-
From Crotonaldehyde Synthesis: If it is a byproduct of crotonaldehyde production, you may have residual crotonaldehyde or other aldol condensation products.
-
From 2,5-Hexanedione: If synthesized via an intramolecular aldol condensation of 2,5-hexanedione, unreacted starting material is a likely impurity.
-
Vinylogous Aldol Products: Self-condensation of the product or reaction with starting materials can lead to higher molecular weight byproducts.
-
Solvents: Residual solvents from the reaction and work-up are also common.
Q4: Should I use dry loading or wet loading for my sample?
A4: Both methods can be effective, but for potentially sensitive compounds like this compound, dry loading is often preferred.
-
Dry Loading: In this method, the crude product is pre-adsorbed onto a small amount of silica gel, and the resulting free-flowing powder is carefully added to the top of the column. This can lead to better resolution and minimizes the use of a polar solvent to dissolve the sample, which can disrupt the column packing.
-
Wet Loading: The sample is dissolved in a minimal amount of a solvent and applied directly to the column. If you use this method, it is crucial to use the weakest possible solvent that will dissolve your sample to avoid disturbing the top of the column.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
A crucial first step is to determine the optimal mobile phase using TLC.
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
Crude this compound
-
A series of eluents with varying polarity (e.g., 9:1, 4:1, 2:1 Hexane/Ethyl Acetate)
-
TLC developing chamber
-
Capillary spotters
-
Visualization tools: UV lamp, iodine chamber, and/or a TLC stain (e.g., p-anisaldehyde).
Procedure:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary spotter, carefully spot the solution onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing your chosen eluent.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots using a UV lamp and/or a staining method.
-
Calculate the Rf value for each spot. Adjust the eluent composition until the desired compound has an Rf of ~0.2-0.3.
Protocol 2: Flash Column Chromatography Purification
This protocol is a general guideline. The specific parameters should be optimized based on your TLC analysis.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Sand (acid-washed)
-
Crude this compound
-
Optimized eluent (from TLC analysis)
-
Collection tubes or flasks
-
Air or nitrogen source for pressurization (optional, for flash chromatography)
Procedure:
-
Column Packing:
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to begin elution.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for ketones, provides good separation based on polarity. |
| Mobile Phase | Hexane/Ethyl Acetate | A versatile system with tunable polarity. |
| Optimal Rf | 0.2 - 0.3 | Provides a good balance between resolution and elution time. |
| Silica to Sample Ratio | 30:1 to 50:1 (w/w) | Ensures adequate separation and prevents column overloading. |
| Sample Loading | Dry Loading | Often gives better resolution and avoids disrupting the column packing. |
Visualizations
Troubleshooting Logic Flow
References
Technical Support Center: Overcoming the 2-Methyl-2-cyclopenten-1-one/Water Azeotrope
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the separation of 2-methyl-2-cyclopenten-1-one and water. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of breaking the azeotropic mixture formed by these two compounds. Our focus is on providing practical, field-tested insights to ensure the successful purification of this compound in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is an azeotrope and why is it a problem for separating this compound and water?
A: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[1][2] This occurs because the vapor produced by boiling the azeotropic mixture has the same composition as the liquid. This compound (boiling point approx. 157°C) and water (boiling point 100°C) are known to form a minimum-boiling azeotrope, meaning the azeotrope boils at a temperature lower than either of its components.[3][4] This makes conventional fractional distillation ineffective for achieving complete separation, as the azeotrope will distill over as a single substance, preventing the isolation of pure this compound.
Q2: I can't find the exact boiling point and composition of the this compound/water azeotrope in the literature. What should I do?
Q3: What are the primary methods for breaking the this compound/water azeotrope?
A: Several techniques can be employed to overcome azeotropes. The most common and applicable methods for a ketone-water system include:
-
Azeotropic Distillation: Involves adding a third component, an entrainer, to form a new, lower-boiling azeotrope that is more easily separated.[5][6]
-
Extractive Distillation: A high-boiling solvent is introduced to alter the relative volatilities of the original components, enabling their separation.[1][7]
-
Pressure-Swing Distillation: This method utilizes two distillation columns at different pressures to shift the azeotropic composition, allowing for separation.[8][9][10]
-
Salting Out: The addition of a salt to the mixture increases the relative volatility of one component, facilitating separation by distillation.[11][12]
-
Pervaporation: A membrane-based technique that separates components based on their different rates of permeation through a selective membrane.[13][14]
The choice of method will depend on the scale of your experiment, available equipment, and the desired purity of the final product.
Troubleshooting Guides for Azeotrope Separation
This section provides detailed troubleshooting for the most common and practical methods for separating the this compound/water azeotrope at a laboratory scale.
Method 1: Azeotropic Distillation with a Dean-Stark Apparatus
Azeotropic distillation is a powerful technique for removing water from a reaction mixture. By introducing an entrainer that forms a lower-boiling azeotrope with water, the water can be selectively removed.
Underlying Principle
The entrainer, typically a solvent immiscible with water, forms a ternary azeotrope with this compound and water, or a binary azeotrope with water that has a lower boiling point than the ketone/water azeotrope. This new azeotrope is distilled off. Upon condensation, the entrainer and water separate into two phases in a Dean-Stark trap, allowing for the removal of water while the entrainer is returned to the distillation flask.[6]
Experimental Workflow: Azeotropic Distillation
Caption: Workflow for azeotropic distillation using a Dean-Stark apparatus.
Troubleshooting Guide: Azeotropic Distillation
| Issue | Potential Cause | Recommended Solution |
| No separation of layers in the Dean-Stark trap. | 1. Entrainer is too soluble in water. 2. Insufficient amount of entrainer. | 1. Choose a less polar entrainer like toluene or heptane. 2. Increase the volume of the entrainer. |
| Slow or no distillation of the azeotrope. | 1. Inadequate heating. 2. Boiling point of the new azeotrope is too high. | 1. Increase the heating mantle temperature. 2. Select an entrainer that forms a lower-boiling azeotrope. |
| Product is co-distilling with the azeotrope. | The ternary azeotrope contains a significant amount of the product. | Optimize the choice of entrainer. Sometimes a small amount of product loss is unavoidable. |
| Emulsion formation in the Dean-Stark trap. | Presence of impurities or surfactants. | Allow the system to cool and the emulsion to break. If persistent, consider a different separation method or pre-purification of the mixture. |
Method 2: Extractive Distillation
Extractive distillation is suitable when azeotropic distillation is not effective. It involves adding a high-boiling solvent that alters the vapor-liquid equilibrium of the azeotropic mixture.
Underlying Principle
The extractive solvent interacts differently with the components of the azeotrope, leading to a change in their relative volatilities.[7] For the this compound/water system, a polar, high-boiling solvent will preferentially associate with water, increasing the relative volatility of the ketone and allowing it to be distilled off.
Experimental Workflow: Extractive Distillation
Caption: Two-column setup for extractive distillation and solvent recovery.
Troubleshooting Guide: Extractive Distillation
| Issue | Potential Cause | Recommended Solution |
| Poor separation efficiency. | 1. Incorrect solvent choice. 2. Insufficient solvent-to-feed ratio. 3. Inadequate number of theoretical plates in the column. | 1. Select a solvent with a higher affinity for water, such as ethylene glycol or glycerol.[15] 2. Increase the solvent flow rate. 3. Use a longer or more efficient packed distillation column. |
| Solvent is present in the distillate. | The boiling point of the solvent is too low. | Choose a solvent with a significantly higher boiling point than this compound. |
| High energy consumption. | High boiling point of the solvent requires a large amount of energy for recovery. | Optimize the solvent-to-feed ratio to minimize the amount of solvent that needs to be recycled. |
Method 3: Salting Out
"Salting out" is a simple and often effective method for breaking azeotropes, particularly those containing water.
Underlying Principle
The addition of a salt that is soluble in water but not in the organic component reduces the vapor pressure of water.[11] This increases the relative volatility of the organic component, effectively "breaking" the azeotrope and allowing for separation by simple distillation.[12]
Experimental Workflow: Salting Out
Caption: Simple workflow for breaking an azeotrope by salting out.
Troubleshooting Guide: Salting Out
| Issue | Potential Cause | Recommended Solution |
| Azeotrope is not broken. | 1. Insufficient salt concentration. 2. The chosen salt is not effective. | 1. Increase the amount of salt until saturation is reached. 2. Try different salts. Potassium carbonate (K₂CO₃) is often very effective for "salting out" organic compounds from water.[16] |
| Salt precipitates in the condenser. | The distillate still contains some water and dissolved salt, which precipitates upon cooling. | This is unlikely if the separation is effective. Ensure the distillation is not too vigorous. A small amount of anhydrous drying agent (e.g., MgSO₄) can be added to the collected distillate. |
| Corrosion of equipment. | Some salts, particularly chlorides, can be corrosive to metal apparatus at high temperatures. | Use all-glass distillation equipment. |
Method 4: Pressure-Swing Distillation
This technique is advantageous as it does not require the addition of a third component. It is most effective for azeotropes whose composition is sensitive to pressure changes.
Underlying Principle
The composition of an azeotrope is often dependent on pressure.[5] By operating two distillation columns at different pressures, the azeotrope can be "jumped."[8][9][10] The distillate from the first column, which is at or near the azeotropic composition, is fed to a second column operating at a different pressure where the azeotropic composition has shifted, allowing for further separation.
Troubleshooting Guide: Pressure-Swing Distillation
| Issue | Potential Cause | Recommended Solution |
| Ineffective separation. | The azeotropic composition is not significantly affected by pressure changes. | This method may not be suitable for this specific azeotrope. Experimental determination of the azeotropic composition at different pressures is necessary to assess feasibility. |
| Difficulty in maintaining stable pressure. | Leaks in the vacuum system (for the low-pressure column) or inadequate pressure regulation (for the high-pressure column). | Thoroughly check all seals and connections. Use a reliable vacuum pump and pressure controller. |
| High capital and operating costs. | Requires two distillation columns and associated equipment for pressure control. | This method is generally more suited for larger-scale industrial applications. For laboratory scale, other methods are often more practical. |
Method 5: Pervaporation
Pervaporation is a membrane-based separation technique that offers a high degree of selectivity and can be operated at moderate temperatures.
Underlying Principle
The azeotropic mixture is brought into contact with a membrane that is selectively permeable to one of the components.[13] For the dehydration of this compound, a hydrophilic membrane would be used. A vacuum is applied to the permeate side of the membrane, causing water to preferentially pass through as a vapor, which is then condensed and collected.[14][17]
Troubleshooting Guide: Pervaporation
| Issue | Potential Cause | Recommended Solution |
| Low flux (slow separation). | 1. Inadequate vacuum on the permeate side. 2. Membrane fouling. | 1. Ensure a high vacuum is maintained. 2. Clean or replace the membrane according to the manufacturer's instructions. |
| Poor selectivity (product in permeate). | 1. Incorrect membrane choice. 2. Membrane degradation. | 1. Use a highly hydrophilic membrane for water removal. 2. Check for chemical compatibility of the membrane with this compound. |
| Membrane swelling or damage. | Chemical incompatibility between the membrane and the feed mixture. | Consult membrane supplier for chemical compatibility data. Pre-treat the feed to remove any aggressive impurities. |
References
- 1. Azeotrope - Wikipedia [en.wikipedia.org]
- 2. gwsionline.com [gwsionline.com]
- 3. Page loading... [guidechem.com]
- 4. This compound, 1120-73-6 [thegoodscentscompany.com]
- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 6. chemistry-online.com [chemistry-online.com]
- 7. jchps.com [jchps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. famt.ac.in [famt.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Salt-effect distillation - Wikipedia [en.wikipedia.org]
- 13. valveandcontrol.com [valveandcontrol.com]
- 14. Pervaporation membrane separation process - Secoya : Secoya [secoya-tech.com]
- 15. CN103641700A - Method for separating butanone-water azeotrope through extraction distillation - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. pervaporation – membrane technology liquid separation [borsig.de]
Preventing polymerization during 2-Methyl-2-cyclopenten-1-one synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-2-cyclopenten-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common and often frustrating issue of product polymerization. The following information is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs): Understanding the Polymerization Problem
Q1: Why is this compound so prone to polymerization?
A1: The susceptibility of this compound to polymerization stems directly from its structure as an α,β-unsaturated ketone. The conjugation of the carbon-carbon double bond with the carbonyl group creates an electron-deficient β-carbon, making the molecule highly reactive.[1][2] This electronic arrangement makes the double bond susceptible to various modes of attack that can initiate a chain-growth polymerization reaction. The process can be initiated by acids, bases, or free radicals, leading to the formation of undesirable polymeric byproducts instead of your target molecule.[2]
Q2: What are the typical signs of polymerization in my reaction flask?
A2: Unwanted polymerization can manifest in several distinct ways during your synthesis or workup. Be vigilant for the following indicators[2]:
-
Formation of an Insoluble Precipitate: Polymers are often insoluble in common organic solvents and may appear as a white or off-white solid crashing out of the solution.
-
Increased Viscosity: As polymer chains form and grow, the viscosity of the reaction mixture will noticeably increase, becoming syrupy.
-
"Gunk" or "Tar" Formation: In severe cases, the reaction can yield a thick, intractable, and difficult-to-stir tar.
-
Low Yield of Desired Product: Polymerization consumes your monomer, directly leading to a significantly lower-than-expected yield of this compound.
-
Broad, Unresolved NMR Signals: When analyzing the crude product, the ¹H NMR spectrum may show broad, poorly defined signals, particularly in the aliphatic region, which are characteristic of polymeric material.[2]
Q3: What are the primary mechanisms driving this unwanted polymerization?
A3: There are three primary pathways through which this compound can polymerize. Understanding which mechanism is active is crucial for effective troubleshooting.
-
Cationic Polymerization: Traces of acid (e.g., Lewis acids or Brønsted acids) can protonate the carbonyl oxygen, creating a resonance-stabilized cation that is highly electrophilic.[3][4] This cation can then be attacked by the double bond of another monomer molecule, initiating a chain reaction.
-
Anionic Polymerization: Strong bases or nucleophiles can attack the electron-deficient β-carbon in a Michael-type addition.[5][6] The resulting enolate is nucleophilic and can attack another monomer, propagating the polymer chain.
-
Free-Radical Polymerization: This is a very common pathway, often initiated unintentionally.[7] Initiators can be peroxides formed by exposure of solvents or the monomer to air (oxygen), heat, or UV light.[2][8] These initiators create a radical species that attacks the double bond, starting a self-propagating radical chain reaction.[9][10]
Caption: The three primary mechanisms of this compound polymerization.
Troubleshooting Guide: From Synthesis to Storage
This section provides actionable solutions to specific problems you may encounter.
Problem 1: Polymerization during the synthesis reaction (e.g., Aldol Condensation).
-
Potential Cause: The acidic or basic conditions required for the reaction are too harsh or the reaction temperature is too high. Aldol condensations, a common route to enones, often use strong acids or bases which can directly initiate polymerization.[2][11]
-
Solution:
-
Moderate Reaction Conditions: If possible, use a milder base or acid, or use a catalytic amount of a strong reagent instead of a stoichiometric amount.[2]
-
Temperature Control: Maintain strict temperature control. Add reagents slowly to manage any exotherms, as localized heating can initiate thermal polymerization.[12]
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon). This prevents the formation of peroxides from atmospheric oxygen, which are potent radical initiators.[2][12]
-
Problem 2: Polymerization observed during workup or purification.
-
Potential Cause 1 (Workup): The quenching step or extractive workup introduces acidic or basic conditions that the crude product is sensitive to.[13]
-
Solution 1:
-
Neutralize Carefully: Ensure that after quenching, the organic layer is washed with a neutral brine solution until the pH is neutral.
-
Test Stability: Before committing the entire batch, take a small aliquot of the reaction mixture and test its stability to your planned workup conditions.[13]
-
-
Potential Cause 2 (Purification): Thermal stress during distillation is initiating polymerization. Many monomers will thermally polymerize at elevated temperatures.[14]
-
Solution 2:
-
Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point and minimize thermal stress.
-
Add an Inhibitor: Crucially , before beginning distillation, add a small amount of a polymerization inhibitor to the crude product. A non-volatile inhibitor like hydroquinone is suitable for this purpose.
-
Avoid Oxygen: Do not use a capillary bleed for vacuum distillation, as the product is sensitive to oxygen.[15]
-
Problem 3: The purified product polymerizes upon storage.
-
Potential Cause: Exposure to light, heat, or air over time is generating radical initiators.
-
Solution:
-
Add a Storage Inhibitor: Add a dedicated storage inhibitor to the purified liquid. See the table below for recommendations.
-
Proper Storage Conditions: Store the inhibited product in an amber vial or a flask protected from light.[16] Purge the headspace with an inert gas (Argon or Nitrogen) before sealing. Store in a refrigerator at the recommended temperature of 2-8°C.[17]
-
Experimental Protocols & Data
Protocol 1: Inhibitor Selection and Application
Polymerization inhibitors are essential for handling and storing this compound. They work by scavenging the free radicals that propagate chain reactions.
| Inhibitor Class | Example Compound | Mechanism | Typical Concentration | Use Case |
| Phenolic | Hydroquinone (HQ) | Radical Scavenger (requires O₂) | 100 - 1000 ppm | Distillation, Storage |
| Phenolic | 4-Methoxyphenol (MEHQ) | Radical Scavenger (requires O₂) | 50 - 500 ppm | Storage |
| Phenolic | Butylated Hydroxytoluene (BHT) | Radical Scavenger (requires O₂) | 200 - 1000 ppm | Storage |
| Nitroxide | TEMPO | Stable Free Radical Trap | 50 - 200 ppm | Distillation, Storage |
Step-by-Step Application:
-
Choose the Right Inhibitor: For distillation, a low-volatility inhibitor like Hydroquinone is ideal. For storage, MEHQ or BHT are common choices.[14]
-
Calculate the Amount: Based on the mass of your product, calculate the required mass of the inhibitor to achieve the desired ppm concentration (1 ppm = 1 mg per kg).
-
Dissolve and Mix: Add the calculated amount of inhibitor to your purified product and swirl or stir gently until it is fully dissolved.
-
Store Properly: Immediately transfer the inhibited product to a suitable container for storage as described in Troubleshooting Problem 3.
Protocol 2: Recommended Stable Synthesis Workflow
This workflow integrates best practices to minimize the risk of polymerization from start to finish.
Caption: A workflow for synthesizing this compound, highlighting critical steps for preventing polymerization.
By implementing these troubleshooting strategies and adhering to the recommended protocols, you can significantly improve the yield, purity, and stability of your this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lewis acid catalysed polymerisation of cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Lewis acid catalysed polymerisation of cyclopentenone | Publons [publons.com]
- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Radical polymerization - Wikipedia [en.wikipedia.org]
- 8. ethz.ch [ethz.ch]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How To [chem.rochester.edu]
- 14. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. chemos.de [chemos.de]
- 17. georganics.sk [georganics.sk]
Catalyst Selection for Efficient Nazarov Cyclization: A Technical Support Guide
Welcome to the Technical Support Center for the Nazarov Cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this powerful cyclopentenone synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and innovate in your own work.
The Nazarov cyclization, a 4π-conrotatory electrocyclization of a pentadienyl cation, is a cornerstone of five-membered ring synthesis.[1][2][3] However, its successful execution is highly dependent on the careful selection of a catalyst and reaction conditions tailored to the specific substrate. This guide will address common challenges and frequently asked questions to help you achieve efficient and selective cyclizations.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Q1: My reaction shows low or no conversion of the starting divinyl ketone. What should I do?
This is a common issue, often stemming from insufficient activation of the substrate. The core of the problem lies in the energy barrier to forming the key pentadienyl cation intermediate.[4][5]
Potential Cause A: Insufficient Catalyst Activity
The catalyst's role is to coordinate with the carbonyl oxygen, facilitating the formation of the pentadienyl cation.[6] If the catalyst is not sufficiently acidic, this initial activation step will be inefficient.
-
Solution 1: Switch to a Stronger Acid. The classical Nazarov cyclization often requires strong Lewis or Brønsted acids.[4][5] If you are using a mild Lewis acid (e.g., ZnCl₂), consider switching to a more potent one like TiCl₄, BF₃, or Fe(ClO₄)₃. For Brønsted acids, methanesulfonic acid (MeSO₃H) or triflic acid (TfOH) can be effective.[4][7]
-
Solution 2: Increase Catalyst Loading. While the goal is often a catalytic reaction, some substrates, particularly unactivated ones, may require stoichiometric or even super-stoichiometric amounts of the promoter to drive the reaction to completion.[2][4][8]
-
Solution 3: Optimize Reaction Temperature. Elevated temperatures can help overcome the activation barrier.[9] However, be mindful that this can also lead to side reactions with sensitive substrates. Many modern catalytic systems are designed to work at or below room temperature.
Potential Cause B: Highly Stable or "Unactivated" Substrate
Substrates lacking features that stabilize the pentadienyl cation intermediate can be recalcitrant to cyclization.
-
Solution 1: Substrate "Polarization". A highly effective strategy is to introduce an electron-donating group (EDG) on one vinyl moiety and an electron-withdrawing group (EWG) on the other. This electronic asymmetry, or "polarization," creates a "vinyl nucleophile" and a "vinyl electrophile," significantly lowering the activation energy.[5][10][11] This often allows the reaction to proceed under much milder, truly catalytic conditions (e.g., with 2 mol% Cu(OTf)₂).[7][10]
-
Solution 2: Introduce α-Substituents. Increasing the steric bulk at the α-positions of the divinyl ketone can thermodynamically favor the s-trans, s-trans conformation required for cyclization, thereby improving reaction efficiency.[7]
Q2: My reaction is working, but I'm getting a mixture of regioisomers. How can I control the position of the double bond in the product?
This is a classic selectivity issue in the Nazarov cyclization. The problem arises during the elimination step from the oxyallyl cation intermediate, where multiple β-hydrogens may be available for removal.[4] Without any directing effects, the reaction often yields the thermodynamically most stable, more substituted alkene (Zaytsev's rule), but mixtures are common.[3]
Solution: The Silicon-Directed Nazarov Cyclization
The most robust solution to this problem is the silicon-directed Nazarov cyclization, pioneered by Denmark and coworkers.[5][9]
-
Mechanism of Control: A trialkylsilyl group (like -SiMe₃) is placed on the β-position of one of the vinyl groups. After the electrocyclization, the silicon group stabilizes the positive charge at the β-carbon of the oxyallyl cation intermediate (the β-silicon effect). This directs the elimination to exclusively form the double bond where the silicon group was, as the silyl group is eliminated instead of a proton.[5][9] This method provides excellent control over the regiochemistry of the final product.[12]
Q3: I'm attempting an asymmetric Nazarov cyclization, but the enantioselectivity is low. How can I improve it?
Achieving high enantioselectivity in the Nazarov cyclization is a significant challenge because it requires control over the direction of the conrotatory ring closure (torquoselectivity).[1][2] The choice of the chiral influence is paramount.
-
Solution 1: Chiral Lewis Acid Catalysis. A variety of chiral Lewis acid complexes have been developed for this purpose. Successful examples often involve bidentate chelation of the substrate to a metal center with a chiral ligand.
-
Copper(II)-bisoxazoline (Cu(II)-BOX) complexes have been shown to be effective, particularly for activated substrates, yielding high enantiomeric excesses.[1][4]
-
Chiral-at-metal complexes , such as those based on Iridium(III) and Rhodium(III), have also emerged as powerful catalysts for asymmetric polarized Nazarov cyclizations.[13][14]
-
-
Solution 2: Chiral Brønsted Acid Catalysis. Chiral Brønsted acids, such as chiral phosphoric acids (SPAs) or imidodiphosphorimidates (IDPis), can catalyze the reaction by forming a chiral ion pair with the pentadienyl cation, thereby directing the conrotatory closure.[1][15][16] This approach has been particularly successful for certain substrate classes, including simple acyclic divinyl ketones.[16]
-
Solution 3: Cooperative Catalysis. In some systems, a combination of a simple Lewis acid (like ZnCl₂) and a chiral Brønsted acid can work cooperatively. The Lewis acid activates the substrate, while the chiral Brønsted acid controls the enantioselectivity in the proton transfer step.[17][18]
Catalyst Systems for Asymmetric Nazarov Cyclization
| Catalyst Type | Common Examples | Substrate Scope | Key Feature |
| Chiral Lewis Acids | Cu(II)-BOX, Sc(III)-PyBox, Ir(III)/Rh(III)-chiral ligands | Often requires activated or "polarized" substrates. | Bidentate coordination to a chiral metal center controls torquoselectivity. |
| Chiral Brønsted Acids | Chiral Phosphoric Acids (e.g., SPINOL, STRIP), Imidodiphosphorimidates (IDPis) | Effective for acyclic α-alkoxy dienones and simple divinyl ketones. | Forms a chiral ion pair, influencing the stereochemical outcome.[15][16] |
| Cooperative Catalysis | ZnCl₂ + Chiral Phosphoric Acid | Effective for substrates with a single coordination site, like indole enones.[17] | Lewis acid activates, chiral Brønsted acid controls enantioselective proton transfer. |
Q4: My reaction suffers from product inhibition, leading to slow turnover and the need for high catalyst loading. How can this be overcome?
Product inhibition is a significant hurdle in developing catalytic Nazarov cyclizations, especially in asymmetric variants.[1][2] The cyclopentenone product can be a stronger Lewis base than the starting divinyl ketone, leading to tight binding to the catalyst and preventing turnover.
-
Solution 1: Substrate Activation. As discussed in Q1, using "polarized" or electronically activated substrates can significantly increase the reactivity of the starting material.[1] When the substrate is highly reactive, the cyclization can occur so rapidly that product inhibition becomes less of a factor.
-
Solution 2: Catalyst Design. The development of highly active and sterically hindered catalysts can mitigate product inhibition. For example, the use of strong and confined Brønsted acids like IDPis has been shown to be effective for simple divinyl ketones, where the confined chiral environment not only induces asymmetry but also promotes high reactivity.[16]
-
Solution 3: Careful Selection of Reaction Conditions. Sometimes, optimizing solvent and temperature can influence the binding equilibrium between the catalyst and the product versus the starting material.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the Nazarov cyclization to aid in your experimental design.
FAQ 1: How do I choose between a Lewis acid and a Brønsted acid catalyst?
The choice depends heavily on your substrate and desired outcome.
-
Lewis Acids (e.g., TiCl₄, BF₃, Cu(OTf)₂) are generally more common and versatile. They activate the ketone by coordinating to the carbonyl oxygen.[6] They are a good starting point for most systems. Chiral Lewis acids are a mainstay for asymmetric versions.
-
Brønsted Acids (e.g., H₂SO₄, MeSO₃H, chiral phosphoric acids) protonate the carbonyl to generate the pentadienyl cation.[5] They can be very effective, especially for substrates that are sensitive to the counter-ion of a Lewis acid. In asymmetric catalysis, chiral Brønsted acids have emerged as a powerful catalyst class.[15][16]
FAQ 2: What is the general workflow for troubleshooting a Nazarov cyclization?
A systematic approach is key to optimizing this reaction. The following workflow can guide your efforts.
References
- 1. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 5. Nazarov Cyclization [organic-chemistry.org]
- 6. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. longdom.org [longdom.org]
- 9. thieme.de [thieme.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New Twists in Nazarov Cyclization Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric Brønsted acid-catalyzed nazarov cyclization of acyclic α-alkoxy dienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enantioselective Nazarov cyclization of indole enones cooperatively catalyzed by Lewis acids and chiral Brønsted acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Improving regioselectivity in the Pauson-Khand reaction
Welcome to the Technical Support Center for the Pauson-Khand Reaction (PKR). As Senior Application Scientists, we have compiled this guide to address the most pressing challenges encountered in achieving high regioselectivity in this powerful cycloaddition reaction. This center is designed to move beyond simple protocols, providing in-depth causal explanations and actionable troubleshooting strategies to empower your research.
Pauson-Khand Reaction: A Quick Overview
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[1][2] While synthetically powerful, controlling which substituent ends up on which carbon of the new ring—the regioselectivity—is a critical and often formidable challenge, particularly in intermolecular variants.[3]
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues regarding regioselectivity.
Q1: My intermolecular reaction with an unsymmetrical alkyne is producing a mixture of regioisomers. Why is this happening and what's the 'normal' outcome?
A1: This is the most common challenge in intermolecular PKR. The regioselectivity is governed by a delicate balance of steric and electronic factors.[4][5]
-
Steric Control: The reaction generally favors placing the larger of the two alkyne substituents at the C2-position (alpha to the new carbonyl group) to minimize steric hindrance during the formation of the key cobaltacycle intermediate.[6]
-
Electronic Control: Electronic effects can sometimes override sterics. For alkynes with electronically distinct groups, electron-withdrawing groups (EWGs) tend to favor the C3-position (beta to the carbonyl), while electron-donating groups (EDGs) show a preference for the C2-position.[4][5][7]
If your substituents are sterically and electronically similar, a mixture is highly probable.
Q2: I'm using a simple terminal alkene like 1-octene and getting poor regioselectivity. Does the alkene play a role?
A2: Absolutely. While alkyne insertion is often the primary determinant of regioselectivity, the alkene insertion step is also crucial and often less predictable for simple, unactivated alkenes. Strained cyclic alkenes (like norbornene) are highly reactive and generally give excellent results.[6] For simple acyclic alkenes, regiocontrol is notoriously difficult to achieve without a directing group.
Q3: What is a "directing group" strategy and how can it help?
A3: A directing group strategy involves placing a coordinating heteroatom (like oxygen, sulfur, or nitrogen) on the alkene substrate at a specific distance from the double bond (e.g., in a homoallylic or bishomoallylic position).[8] This heteroatom can temporarily coordinate to the cobalt center, effectively creating a temporary intramolecular reaction. This pre-organizes the complex, restricting the possible modes of alkene insertion and dramatically improving regioselectivity by favoring the formation of 5-substituted products.[8]
Q4: My reaction is low-yielding and I see a lot of dark, insoluble material. What are the likely side reactions?
A4: Low yields are often due to competing side reactions or catalyst decomposition. Common culprits include:
-
Alkyne Trimerization: Especially under harsh thermal conditions, alkynes can self-condense to form aromatic rings.
-
Catalyst Decomposition: At high temperatures, the active cobalt catalyst can decompose into inactive metallic cobalt or higher nuclearity clusters.[3]
-
[2+2+2] Cycloadditions: In some catalytic systems (particularly with rhodium), two alkynes and the alkene can cyclize, a pathway favored by low carbon monoxide pressure.[3] Using promoters like amine N-oxides can often mitigate these issues by allowing the reaction to proceed at a lower temperature.[1]
Troubleshooting Guides: From Problem to Solution
Guide 1: Poor Regioselectivity with Unsymmetrical Alkynes
Problem: Your reaction with an alkyne (R¹-C≡C-R²) and a symmetric alkene (e.g., norbornene) yields a nearly 1:1 mixture of α-R¹/β-R² and α-R²/β-R¹ cyclopentenones.
Visualizing the Problem
Caption: Decision workflow for addressing poor alkyne regioselectivity.
Probable Causes & Solutions
-
Cause: Insufficient steric difference between R¹ and R². The reaction pathway's transition states are too close in energy.
-
Solution A: Enhance Steric Bias. Modify your alkyne substrate to exaggerate the size difference. A common and effective strategy is to introduce a bulky, removable group like a trialkylsilyl group (e.g., -SiMe₃).[9] This group will strongly direct the regioselectivity and can often be removed post-reaction.
-
-
Cause: Conflicting or subtle electronic effects. The electronic properties of your substituents are not pronounced enough to control the outcome.
-
Solution B: Leverage Electronic Effects. Redesign the alkyne to have one strongly electron-donating group and one strongly electron-withdrawing group. This polarization of the alkyne can dictate the regioselectivity, as the more electron-deficient alkyne carbon tends to bond with the central cobalt atom in the key intermediate.[7][10]
-
Data Summary: Influence of Substituents on Regioselectivity
| Substituent Type on Alkyne (R¹) | Other Substituent (R²) | Predominant Position of R¹ | Underlying Principle |
| Large Steric Group (e.g., -tBu, -SiMe₃) | Small Steric Group (e.g., -H, -Me) | α-position (C2) | Steric Hindrance[6] |
| Electron-Donating Group (EDG) (e.g., -OMe) | Neutral Group (e.g., -Ph) | α-position (C2) | Electronic Polarization[4][7] |
| Electron-Withdrawing Group (EWG) (e.g., -CO₂Me) | Neutral Group (e.g., -Ph) | β-position (C3) | Electronic Polarization[5][7] |
Guide 2: Unpredictable Regioselectivity with Unsymmetrical Alkenes
Problem: Your reaction with a terminal or unsymmetrically substituted alkene is producing a mixture of regioisomers, even with a symmetric alkyne.
Visualizing the Solution: Directing Group Strategy
Caption: Heteroatom directing group strategy for regiocontrol.
Probable Causes & Solutions
-
Cause: Low intrinsic selectivity of simple acyclic alkenes. Without steric or electronic bias, the alkene adds in both possible orientations.
-
Solution A: Employ a Substrate with a Coordinating Heteroatom. This is the most robust strategy. Synthesize an alkene substrate containing an ether, thioether, amine, or phosphonate functionality tethered to the homoallylic or bishomoallylic position. This group will chelate to the cobalt center, forcing the alkene to approach from a single face and orientation, leading to excellent regioselectivity.[8]
-
Protocol: Pauson-Khand Reaction with a Directing Group
This protocol is a representative example using an amine N-oxide promoter, which allows for milder reaction conditions.[3]
-
Complex Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alkyne (1.0 equiv) in dry, degassed dichloromethane (DCM).
-
Add solid dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) in one portion. The solution should turn deep red/brown.
-
Stir at room temperature for 1-2 hours to allow for complete formation of the alkyne-cobalt complex. Monitor by TLC until the starting alkyne is consumed.
-
Cycloaddition: Add the alkene substrate containing the directing group (1.5-3.0 equiv).
-
Add N-methylmorpholine N-oxide (NMO, 3.0-4.0 equiv) portion-wise over 10-15 minutes. The reaction is often exothermic and may show gas evolution (CO₂).
-
Stir at room temperature for 4-12 hours, monitoring by TLC for the formation of the cyclopentenone product.
-
Workup: Upon completion, open the flask to air and pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate or ether to remove the majority of cobalt residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) [mdpi.com]
- 6. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 7. Electronic regioselectivity of diarylalkynes in cobalt-mediated Pauson-Khand reaction: an experimental and computational study with para- and meta-substituted diarylalkynes and norbornene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage of 2-Methyl-2-cyclopenten-1-one
Technical Support Center: 2-Methyl-2-cyclopenten-1-one
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Core Chemical Properties & Stability Profile
This compound is a colorless to pale yellow liquid with a distinct odor.[1] Its reactivity is largely defined by the presence of a double bond within the five-membered ring, making it susceptible to various chemical transformations.[1] The compound is classified as a flammable liquid and requires specific handling and storage protocols to maintain its purity and stability.[2][3][4]
| Property | Value | Source |
| Molecular Formula | C₆H₈O | [1][5] |
| Molecular Weight | 96.13 g/mol | [6] |
| Boiling Point | 158-161 °C | [4][7] |
| Density | 0.979 g/mL at 25 °C | [7] |
| Flash Point | 49 °C (120.2 °F) | [7] |
| Storage Temperature | 2-8 °C | [2][8] |
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the use and storage of this compound.
Issue 1: Observed Discoloration (Yellowing or Browning) of the Compound
-
Probable Cause: Discoloration is often the first visual indicator of degradation. This can be caused by:
-
Oxidation: Exposure to air, especially at elevated temperatures, can lead to oxidative degradation.
-
Polymerization: As a reactive enone, it can undergo self-polymerization, often catalyzed by light, heat, or impurities.
-
Contamination: Introduction of incompatible materials can catalyze decomposition reactions.
-
-
Solution Workflow:
A workflow for troubleshooting discoloration.
-
Detailed Steps:
-
Verify Storage Conditions: Immediately confirm that the material has been stored at the recommended 2-8°C in a tightly sealed container.[2][8]
-
Assess Purity: If storage conditions were suboptimal, the purity of the compound is questionable. It is recommended to re-analyze the material using techniques like GC-MS or NMR to identify degradation products.
-
Inert Atmosphere: For long-term storage or sensitive applications, consider blanketing the headspace of the container with an inert gas like argon or nitrogen to minimize oxidation.
-
Issue 2: Inconsistent Experimental Results or Reduced Reactivity
-
Probable Cause: A decline in the compound's reactivity or variability in experimental outcomes often points to a loss of purity due to subtle degradation that may not be visually apparent.
-
Gradual Decomposition: Even under recommended conditions, very slow degradation can occur over extended periods.
-
Moisture Contamination: The compound has limited solubility in water.[1] The presence of water can potentially lead to side reactions, although this is less common than oxidation or polymerization.
-
-
Preventative Measures & Solutions:
-
Aliquot Upon Receipt: For larger quantities, it is best practice to aliquot the compound into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Use of a Desiccator: Store aliquots in a desiccator, particularly if working in a humid environment, to prevent moisture absorption.
-
Regular Purity Checks: For long-term studies, periodically re-assess the purity of a representative aliquot to ensure it remains within the required specifications for your application.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: The recommended long-term storage condition is refrigeration at 2-8°C in a tightly sealed container to minimize volatility and potential degradation.[2][8] The container should be stored in a dry, well-ventilated area away from heat, sparks, and open flames.[3][4] For enhanced stability, storing under an inert atmosphere is advisable.
Q2: Is this compound prone to polymerization?
A2: Yes, like many α,β-unsaturated ketones, it has the potential to undergo polymerization.[1] This process can be initiated by exposure to heat, light, or certain impurities. Storing the compound in an amber vial or in the dark can help mitigate light-induced polymerization.
Q3: What materials should be avoided when handling this compound?
A3: Avoid contact with strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[4] It is also prudent to avoid strong acids and bases, which can catalyze aldol-type condensation or other side reactions.
Q4: How should I handle a spill of this compound?
A4: For small spills, use an absorbent material like "alcohol" foam, dry chemical, or carbon dioxide.[2] Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] For larger spills, apply water from a distance as a mist or spray to cool affected containers.[2]
Q5: What are the primary decomposition pathways?
A5: While specific studies on this compound are limited, research on the related compound 2-cyclopentenone shows that at high temperatures, it can decompose into products like carbon monoxide, ketene, and various hydrocarbons.[9] The presence of the methyl group may influence the specific products, but similar pathways involving ring-opening are plausible under thermal stress.
IV. Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent (e.g., dichloromethane or ethyl acetate). A concentration of approximately 1 mg/mL is a good starting point.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: The primary peak should correspond to the molecular ion of this compound (m/z 96.13).[6] The presence of other significant peaks may indicate impurities or degradation products.
V. References
-
Georganics. (2016, February 9). This compound Safety Data Sheet.
-
Chemos GmbH & Co. KG. Safety Data Sheet: 2-Methylcyclopentanone.
-
CymitQuimica. CAS 1120-73-6: this compound.
-
Fisher Scientific. (2012, April 16). SAFETY DATA SHEET.
-
The Good Scents Company. This compound, 1120-73-6.
-
AK Scientific, Inc. 1120-73-6 this compound AKSci 0714BA.
-
Chemsrc. 2-methylcyclopentenone | CAS#:1120-73-6.
-
Sigma-Aldrich. This compound 98%.
-
Sigma-Aldrich. This compound.
-
PubChem. This compound | C6H8O | CID 14266.
-
NIST. 2-Cyclopenten-1-one, 2-methyl-.
-
ResearchGate. Decomposition pathways of cyclopentanone and cyclopentenone through a-,....
-
Scent.vn. This compound.
-
The Journal of Physical Chemistry A. Thermal Decomposition of 2-Cyclopentenone.
References
- 1. CAS 1120-73-6: this compound | CymitQuimica [cymitquimica.com]
- 2. georganics.sk [georganics.sk]
- 3. chemos.de [chemos.de]
- 4. fishersci.ca [fishersci.ca]
- 5. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 6. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1120-73-6 this compound AKSci 0714BA [aksci.com]
- 8. 2-甲基-2-环戊烯-1-酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting By-product Formation in the Synthesis of Substituted Cyclopentenones
Welcome to the Technical Support Center for cyclopentenone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with by-product formation in their synthetic routes. Cyclopentenones are pivotal structural motifs in natural products and pharmaceutical agents, but their synthesis is often plagued by competing reaction pathways that can diminish yields and complicate purification.[1]
This document moves beyond standard protocols to provide in-depth, field-proven insights in a practical question-and-answer format. We will explore the causality behind common side reactions in major synthetic methodologies and offer robust, validated solutions to steer your reaction toward the desired product.
Section 1: General Issues & Best Practices in Cyclopentenone Synthesis
Before delving into specific reaction types, some challenges are common across various synthetic approaches, particularly those involving the cyclopentenone core itself.
FAQ 1: My reaction mixture is forming an insoluble precipitate or turning into a thick, intractable tar. What is happening and how can I prevent it?
Answer: This is a classic sign of unwanted polymerization of the cyclopentenone product.[2] The α,β-unsaturated ketone moiety in the cyclopentenone ring is highly susceptible to nucleophilic attack, which can initiate chain-growth polymerization via anionic, cationic, or radical mechanisms.[2] This consumes your product, drastically reduces yield, and makes purification exceptionally difficult.
Root Causes & Troubleshooting:
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Strongly Basic or Acidic Conditions | Strong bases or acids can catalyze anionic or cationic polymerization, respectively. | Use a milder base (e.g., K₂CO₃, DBU instead of NaOMe) or a catalytic amount of a strong base. For acid-catalyzed reactions, use the mildest Lewis or Brønsted acid that is effective.[2] |
| High Reactant Concentration | Higher concentrations increase the probability of intermolecular reactions, favoring polymerization over the desired pathway. | Run the reaction at a lower concentration (e.g., start at 0.1 M). This disfavors the higher-order polymerization process relative to the primary reaction.[2] |
| Elevated Reaction Temperature | While heat can accelerate the desired reaction, it often accelerates polymerization at an even faster rate.[2] | Perform the reaction at the lowest temperature that affords a reasonable rate. Consider running reactions at 0 °C or room temperature if kinetics allow.[2] |
| Presence of Radical Initiators (e.g., Peroxides) | Exposure to air can form peroxides in reagents or solvents, which act as radical initiators. | Degas all solvents thoroughly (e.g., by N₂/Ar bubbling or freeze-pump-thaw cycles) and run the reaction under an inert atmosphere. If radical pathways are suspected, consider adding a scavenger like butylated hydroxytoluene (BHT).[2] |
| Impure Starting Materials | Acidic or basic residues in the cyclopentenone starting material can trigger polymerization. | Purify the cyclopentenone reagent immediately before use by passing it through a short plug of neutral alumina or by vacuum distillation to remove impurities.[2] |
Experimental Protocol: Reagent Purification to Prevent Polymerization
-
Setup: Place a small amount of neutral alumina in a Pasteur pipette, creating a short plug.
-
Filtration: Dissolve the potentially impure cyclopentenone reagent in a minimal amount of a non-polar solvent (e.g., diethyl ether).
-
Elution: Pass the solution through the alumina plug, collecting the eluent.
-
Solvent Removal: Carefully remove the solvent under reduced pressure to yield the purified, inhibitor-free cyclopentenone for immediate use in your reaction.
Section 2: Troubleshooting the Pauson-Khand Reaction (PKR)
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[3] While elegant, it is often accompanied by specific side reactions.
Workflow: Logic of a Pauson-Khand Reaction
Caption: Pauson-Khand reaction workflow and competing pathways.
Question 1: My intermolecular PKR is producing a mixture of regioisomers. How can I improve selectivity?
Answer: Poor regioselectivity is a well-known challenge in intermolecular Pauson-Khand reactions, especially with unsymmetrical substrates.[4] Selectivity is governed by a subtle interplay of sterics and electronics.
Causality & Solutions:
-
Steric Control: The reaction generally places the larger substituent on the alkyne at the C2 position (alpha to the carbonyl) of the cyclopentenone.[4] To exploit this, maximize the steric difference between the two alkyne substituents.
-
Directing Groups: Incorporating a coordinating heteroatom (e.g., oxygen, nitrogen) in the alkene substrate can act as a temporary ligand to the cobalt center. This restricts conformational flexibility and can lead to highly selective formation of a single regioisomer.[4]
-
Intramolecular Strategy: The most effective method to guarantee regioselectivity is to perform an intramolecular reaction where the alkyne and alkene are tethered in the same molecule. This is a widely used strategy in total synthesis for this very reason.[4][5]
Question 2: I am observing a significant by-product with a mass corresponding to the addition of an extra alkyne molecule. What is it?
Answer: You are likely observing by-products from competing cycloadditions. The two most common culprits are:
-
[2+2+2] Cycloaddition: This reaction can occur between the enyne and the triple bond of another alkyne, leading to substituted benzene derivatives. This pathway is particularly favored in rhodium-catalyzed systems and at low carbon monoxide pressures.[4] Solution: Increase the pressure of carbon monoxide (often from 1 to 50 atm). Cobalt-mediated reactions are also less prone to this specific side reaction.[4]
-
Alkyne Trimerization: The cobalt complex itself can catalyze the trimerization of the alkyne to form substituted benzenes. This was a process Pauson was investigating when the main reaction was discovered.[4] Solution: Lowering the reaction temperature and considering the use of a promoter can sometimes mitigate this. An intramolecular strategy, if feasible, will also eliminate this intermolecular side reaction.
Experimental Protocol: Promoter-Assisted Pauson-Khand Reaction
-
Complexation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the alkyne (1.0 equiv) in a dry, degassed solvent like toluene. Add dicobalt octacarbonyl (1.1 equiv) and stir at room temperature for 2 hours to allow for the formation of the alkyne-Co₂(CO)₆ complex.
-
Addition of Reactants: Add the alkene (1.2 equiv) to the mixture.
-
Promoter Addition: Add N-methylmorpholine N-oxide (NMO) (3.0 equiv) as a promoter. NMO facilitates the removal of CO ligands, accelerating the reaction and often allowing for milder conditions.[3]
-
Reaction: Heat the reaction to a moderate temperature (e.g., 45-60 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction, filter through a pad of Celite to remove cobalt residues, and concentrate the filtrate. Purify the crude product by flash column chromatography.
Section 3: Troubleshooting the Nazarov Cyclization
The Nazarov cyclization is a powerful method for synthesizing cyclopentenones via a 4π-conrotatory electrocyclization of a divinyl ketone, typically initiated by a Lewis or Brønsted acid.[6] Its primary drawbacks are often harsh reaction conditions and lack of regiocontrol in the final elimination step.[7]
Mechanism: The Nazarov Cyclization and Its Pitfalls
Caption: Nazarov cyclization mechanism showing the critical oxyallyl cation intermediate and potential divergent pathways.
Question 1: My Nazarov cyclization is giving a mixture of double bond isomers. How can I control the regioselectivity?
Answer: This is a classic challenge of the Nazarov cyclization. The oxyallyl cation intermediate can lose a proton from either adjacent carbon, often leading to a mixture of the thermodynamically more stable (more substituted) and less stable double bond isomers.[8]
Causality & Solution: The Silicon-Directed Nazarov Cyclization The most robust solution is to use a "directing group" that controls the position of the final double bond. A trialkylsilyl group (e.g., TMS) is ideal for this.[9]
-
Mechanism of Action: Place a trimethylsilyl (TMS) group on one of the vinyl moieties. During the cyclization, the positive charge of the oxyallyl cation intermediate is stabilized by the adjacent C-Si bond (β-silicon effect).[7] In the final step, instead of a proton being removed, the silyl group is eliminated, forcing the double bond to form exclusively at that position.[9] This provides excellent, often complete, regiocontrol.
Question 2: The strong acid required for my reaction is decomposing my sensitive substrate. Are there milder alternatives?
Answer: Yes. While traditional Nazarov cyclizations used stoichiometric amounts of strong acids like H₂SO₄ or AlCl₃, modern variants have significantly expanded the reaction's utility by employing milder conditions.[6][10]
Modern Promoter Strategies:
-
Catalytic Lewis Acids: Many modern protocols use catalytic amounts of milder Lewis acids, such as Cu(OTf)₂ or Sc(OTf)₃. These are often sufficient to promote the reaction without causing widespread degradation.[11]
-
"Polarized" Substrates: Substrates with electron-donating and electron-withdrawing groups on opposite vinyl units are "polarized" and electronically biased toward cyclization. These activated substrates often react efficiently under much milder catalytic conditions.[12]
-
Alternative Cation Generation: Methods have been developed to generate the key pentadienyl cation intermediate through alternative means, such as the oxidation of allenol ethers, avoiding the need for strong acids altogether.[12]
Section 4: Troubleshooting Aldol Condensation Routes
Aldol condensation is a foundational C-C bond-forming reaction used to build the cyclopentenone core, often through an intramolecular cyclization of a 1,4-diketone.[13] The primary issues often relate to self-condensation of starting materials and polymerization of the enone product.
Question 1: My reaction is producing a complex mixture, and I suspect self-condensation of my starting ketone. How can I favor the desired cross-condensation?
Answer: Self-condensation occurs when one molecule of the starting ketone acts as the enolate nucleophile and attacks another molecule of the same ketone.[14] This is especially problematic when using a single ketone precursor for a dimerization/cyclization sequence.
Strategies to Promote Cross-Condensation over Self-Condensation:
| Strategy | Scientific Rationale |
| Slow Addition | If reacting ketone A with aldehyde B, form the enolate of A first, then add B slowly. This keeps the concentration of the electrophile (B) low, minimizing its self-reaction, and ensures it reacts with the pre-formed enolate. |
| Use of a Pre-formed Enolate | For challenging cross-condensations, consider using a pre-formed, purified enolate equivalent like a silyl enol ether (a Mukaiyama aldol reaction). This decouples enolate formation from the C-C bond formation, providing much greater control. |
| Temperature Control | Run the reaction at the lowest feasible temperature. Aldol additions are often reversible, and lower temperatures can favor the desired thermodynamic product while minimizing side reactions.[2] |
| Catalyst Choice | Acid-base bifunctional catalysts can be highly effective. The basic sites generate the enolate while the acidic sites activate the carbonyl electrophile, promoting the desired reaction at a local level.[15] |
Question 2: My aldol condensation works, but the subsequent elimination to form the enone is inefficient, or I isolate the β-hydroxy ketone intermediate. How can I drive the reaction to completion?
Answer: The elimination (dehydration) step of the aldol condensation to form the α,β-unsaturated ketone requires specific conditions and can sometimes be the rate-limiting step.
Causality & Solutions:
-
Insufficient Heat: The dehydration step is often promoted by heat. If you are isolating the aldol addition product, increasing the reaction temperature or the reaction time may be sufficient to drive the elimination.[2]
-
Catalyst Incompatibility: The catalyst used for the initial aldol addition may not be optimal for the elimination.
-
Base-Catalyzed: Stronger bases and higher temperatures favor elimination. The E1cB mechanism requires the formation of an enolate, which then eliminates the hydroxide.
-
Acid-Catalyzed: The reaction proceeds by protonation of the hydroxyl group, followed by loss of water to form a carbocation and subsequent deprotonation to yield the enone. Ensuring a sufficiently strong acid and conditions that allow for water removal (e.g., a Dean-Stark trap) can facilitate this step.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 7. thieme.de [thieme.de]
- 8. longdom.org [longdom.org]
- 9. Nazarov Cyclization [organic-chemistry.org]
- 10. longdom.org [longdom.org]
- 11. Using Nazarov Electrocyclization to Stage Chemoselective [1,2]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Twists in Nazarov Cyclization Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclopentenone synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity | MDPI [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 2-Methyl-2-cyclopenten-1-one: A Comparative Analysis
In the landscape of organic synthesis and drug development, the unambiguous structural elucidation of molecular entities is paramount. For small, functionalized molecules such as 2-Methyl-2-cyclopenten-1-one, a key intermediate and fragrance component, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characterization of this α,β-unsaturated ketone, contextualized by a comparison with alternative analytical techniques. We will explore not just the data, but the causality behind the experimental choices, ensuring a robust and reproducible analytical workflow.
The Subject: this compound
This compound (C₆H₈O, MW: 96.13 g/mol ) is a cyclic ketone featuring a conjugated enone system.[1][2][3] This conjugation significantly influences its chemical reactivity and its spectral properties. Accurate characterization is crucial for quality control, reaction monitoring, and understanding its biological activity.
Below is the chemical structure with standardized numbering for NMR assignment correlation.
Caption: Structure of this compound with atom numbering.
Experimental Protocol: High-Resolution NMR Spectroscopy
A reliable spectrum is born from meticulous sample preparation. The following protocol is a self-validating system designed to minimize artifacts and maximize spectral quality.
Workflow Overview
Caption: General workflow for NMR analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Weighing: Accurately weigh 5-25 mg of purified this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4][5] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, which results in lower sensitivity.
-
Solvent Selection: Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[6][7] Deuterated solvents are essential to prevent large, overwhelming solvent signals in the ¹H spectrum and to provide a deuterium signal for the spectrometer's lock system, which stabilizes the magnetic field.[4][7]
-
Dissolution & Standardization: Gently swirl the vial to ensure complete dissolution. For precise chemical shift calibration, an internal standard like Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is often sufficient for routine analysis.[4]
-
Filtration: To avoid magnetic field distortions (shimming issues) caused by particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality, clean 5 mm NMR tube.[7][8]
-
-
Data Acquisition:
-
Instrument Setup: Carefully insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity across the sample volume. Poor shimming results in broad, distorted spectral lines.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard, which provides a spectrum of singlets for each unique carbon, simplifying analysis. Due to the lower sensitivity, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Spectral Analysis and Data Interpretation
¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30 | m | 1H | H3 | The olefinic proton is significantly deshielded by the conjugated carbonyl group. It appears as a multiplet due to small couplings to the adjacent methylene protons (H4). |
| ~2.55 | m | 2H | H5 | These methylene protons are adjacent to the carbonyl group (α-protons), which deshields them. |
| ~2.40 | m | 2H | H4 | These methylene protons are adjacent to the double bond and show complex coupling with both H3 and H5. |
| ~1.80 | s | 3H | H6 | The methyl protons are attached to a double bond and appear as a singlet as there are no adjacent protons to couple with. |
¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional groups.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~209.0 | C1 | The carbonyl carbon signal appears at a very downfield shift, characteristic of ketones. |
| ~163.0 | C2 | This is a quaternary vinylic carbon, deshielded by the methyl group and the carbonyl. |
| ~145.0 | C3 | The second vinylic carbon, shifted downfield due to its position in the conjugated system. |
| ~35.0 | C5 | The methylene carbon α to the carbonyl group. |
| ~27.0 | C4 | The second methylene carbon in the aliphatic part of the ring. |
| ~11.0 | C6 | The methyl carbon signal appears at a characteristic upfield shift. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural mapping, a multi-technique approach provides a more complete analytical picture.
| Technique | Information Provided for this compound | Advantages | Limitations |
| NMR Spectroscopy | - Complete C-H framework and connectivity.- Stereochemical details.- Unambiguous structural confirmation. | - Non-destructive.- Provides the most detailed structural information.- Quantitative analysis is possible. | - Lower sensitivity than MS.- Requires higher sample amounts.- More expensive instrumentation. |
| Mass Spectrometry (MS) | - Molecular weight (m/z = 96).[1][3]- Elemental composition (High-Res MS).- Fragmentation patterns for structural clues. | - Extremely high sensitivity (detects trace amounts).- Provides molecular weight information directly.- Can be coupled with chromatography (GC-MS) for mixture analysis.[9] | - Destructive technique.- Isomers can be difficult to distinguish.- Provides limited information on connectivity. |
| Infrared (IR) Spectroscopy | - Presence of key functional groups.- Strong C=O stretch (~1700 cm⁻¹).- C=C stretch (~1640 cm⁻¹). | - Fast, simple, and inexpensive.- Excellent for identifying functional groups.- Can be used for solid, liquid, or gas samples. | - Provides limited information on the overall molecular structure.- Complex spectra can be difficult to interpret fully.- Not ideal for distinguishing between similar isomers. |
In practice, these techniques are complementary. A typical workflow involves using IR to quickly confirm the presence of the enone functional group, MS to verify the molecular weight, and NMR to establish the definitive structure and purity.
Conclusion
The comprehensive characterization of this compound is expertly achieved through ¹H and ¹³C NMR spectroscopy. The detailed analysis of chemical shifts, coupling patterns, and integrations allows for the precise assignment of every proton and carbon in the molecular framework. While techniques like Mass Spectrometry and Infrared Spectroscopy provide valuable, complementary data regarding molecular weight and functional groups, NMR remains the unequivocal tool for complete structural elucidation. The methodologies and data presented in this guide offer researchers a robust framework for the analysis of this, and similar, α,β-unsaturated systems, ensuring the highest degree of scientific integrity in their work.
References
- 1. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 2. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. scribd.com [scribd.com]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. sites.bu.edu [sites.bu.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to GC-MS Analysis of 2-Methyl-2-cyclopenten-1-one and its Derivatives
For researchers, scientists, and drug development professionals, the precise and reliable analysis of carbonyl compounds is a critical task. Among these, 2-Methyl-2-cyclopenten-1-one and its derivatives represent an important class of molecules found in contexts ranging from flavor and fragrance chemistry to pharmaceutical intermediates. Their inherent volatility and reactivity, however, present unique analytical challenges. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of these compounds, grounded in experimental data and field-proven insights.
The Analytical Imperative: Why GC-MS?
Gas Chromatography-Mass Spectrometry stands as the preeminent technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] The synergy between the high-resolution separation capabilities of gas chromatography and the definitive identification power of mass spectrometry provides the specificity and sensitivity required for complex matrices.[2] This is particularly crucial when dealing with isomers and closely related derivatives where subtle structural differences can significantly impact chemical properties and biological activity.
Navigating the Analytical Landscape: A Comparative Overview
The successful GC-MS analysis of this compound and its derivatives hinges on a series of critical experimental choices. This guide will dissect these choices, offering a comparative analysis of available options and the rationale behind their selection.
Direct Injection vs. Derivatization: A Fundamental Choice
A primary consideration is whether to analyze the target compounds directly or to employ a derivatization strategy.
-
Direct Injection: For samples where this compound is present at sufficient concentrations and in a relatively clean matrix, direct injection can be a rapid and straightforward approach. However, the polarity of the ketone functional group can lead to peak tailing on certain GC columns, and its volatility can be a limiting factor for trace-level detection.
-
Derivatization: This chemical modification process is often employed to enhance the analytical performance for ketones.[3] The primary goals of derivatization in this context are to:
-
Increase Volatility and Thermal Stability: By converting the polar carbonyl group to a less polar, more stable moiety, chromatographic performance is improved, leading to sharper, more symmetrical peaks.
-
Enhance Sensitivity: Certain derivatizing agents introduce moieties that are highly responsive to specific detectors or ionization techniques, significantly lowering limits of detection.
-
Improve Structural Elucidation: The fragmentation patterns of the derivatives in the mass spectrometer can provide additional structural information, aiding in confident identification.
-
This guide will focus on two prevalent derivatization strategies for ketones: oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) and silylation .
The Workflow of Analysis: From Sample to Spectrum
The following diagram illustrates the typical analytical workflow for the GC-MS analysis of this compound and its derivatives, highlighting the key decision points.
References
A Senior Application Scientist's Guide to HPLC Methods for the Purification and Analysis of Cyclopentenones
For researchers, scientists, and drug development professionals, the robust purification and precise analysis of cyclopentenones are critical. These five-membered cyclic ketones are not only versatile synthetic intermediates but also form the core structure of numerous biologically active compounds, including prostaglandins and jasmonates.[1] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for achieving the high purity and accurate quantification required in research and development.
This guide provides an in-depth comparison of HPLC methodologies for cyclopentenone analysis, moving beyond a simple listing of steps to explain the underlying principles and rationale behind experimental choices. We will delve into the practical applications of normal-phase, reversed-phase, and chiral HPLC, supported by experimental data and detailed protocols, to empower you to select and optimize the ideal method for your specific needs.
The Landscape of Cyclopentenone Analysis: A Comparative Overview
The choice of HPLC method is fundamentally dictated by the physicochemical properties of the cyclopentenone derivative and the analytical goal, be it purification, quantification, or chiral separation. The three primary modes of HPLC—Reversed-Phase, Normal-Phase, and Chiral—each offer distinct advantages and operate on different separation principles.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for a Broad Range of Polarities
RP-HPLC is the most widely utilized chromatographic technique due to its versatility and compatibility with aqueous mobile phases.[2] It is particularly well-suited for the separation of a wide array of cyclopentenone derivatives, from moderately polar to non-polar.
Principle of Separation: In RP-HPLC, the stationary phase is non-polar (hydrophobic), typically consisting of silica particles bonded with alkyl chains (e.g., C18 or C8), while the mobile phase is polar, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol.[2][3] Separation is based on hydrophobic interactions; non-polar compounds interact more strongly with the stationary phase and thus have longer retention times, while polar compounds are more attracted to the mobile phase and elute earlier.[2]
Causality Behind Experimental Choices:
-
Stationary Phase Selection: C18 columns are the most common choice for cyclopentenone analysis, offering a good balance of retention and resolution for a wide range of derivatives. C8 columns provide less retention and may be advantageous for highly non-polar cyclopentenones that are too strongly retained on a C18 column.
-
Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to water is a critical parameter for controlling retention. Increasing the organic content of the mobile phase decreases its polarity, leading to shorter retention times. Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.
-
The Critical Role of Mobile Phase pH: For ionizable cyclopentenones, such as prostaglandins which contain carboxylic acid moieties, the pH of the mobile phase is a powerful tool for optimizing separation.[4][5][6][7] By adjusting the pH to be at least 1.5-2 units away from the analyte's pKa, you can ensure that the compound exists predominantly in a single ionic form (either ionized or unionized).[8] This leads to sharper, more symmetrical peaks and more reproducible retention times.[4][5] For acidic cyclopentenones, using an acidic mobile phase (e.g., with 0.1% formic or acetic acid) will suppress ionization, increasing hydrophobicity and retention.[6] Formic acid is often the modifier of choice when the eluent is intended for mass spectrometry (MS) analysis.[9]
Normal-Phase HPLC (NP-HPLC): The Choice for Polar Analytes and Isomer Separations
While less common than RP-HPLC, normal-phase chromatography is a valuable tool for specific applications involving cyclopentenones, particularly for the separation of highly polar, non-ionic compounds or for resolving structural isomers.[2][3]
Principle of Separation: In NP-HPLC, the roles of the stationary and mobile phases are reversed. The stationary phase is polar (e.g., silica or alumina), and the mobile phase is non-polar, typically a mixture of organic solvents like hexane or chloroform.[3][10] Separation is based on the polarity of the analytes; polar compounds interact more strongly with the polar stationary phase and are retained longer, while non-polar compounds elute more quickly.[2]
Causality Behind Experimental Choices:
-
Applications: NP-HPLC is particularly useful for cyclopentenones that are not readily soluble in the aqueous mobile phases used in RP-HPLC.[2] It also excels at separating isomers that may have very similar hydrophobicities but different polarities.
-
Mobile Phase: The mobile phase in NP-HPLC typically consists of a non-polar solvent like n-hexane with a small amount of a more polar solvent (e.g., isopropanol or ethyl acetate) to modulate retention. Increasing the proportion of the polar solvent will decrease retention times.
-
Challenges: A significant challenge in NP-HPLC is its sensitivity to water content in the mobile phase, which can lead to poor reproducibility of retention times. Careful control of solvent moisture is crucial for robust method performance.
Chiral HPLC: Resolving Enantiomers for Biological and Pharmaceutical Applications
Many cyclopentenone-containing natural products and pharmaceuticals are chiral, and their enantiomers often exhibit different biological activities. Chiral HPLC is an indispensable technique for the separation and quantification of these enantiomers.[10]
Principle of Separation: Chiral HPLC utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of a racemic mixture. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used for the chiral separation of a broad range of compounds, including ketones like cyclopentenones.[11]
Causality Behind Experimental Choices:
-
Column Selection: The choice of CSP is the most critical factor in chiral separations and is often determined empirically by screening a variety of columns. For prostaglandins and their precursors, derivatized cellulose and amylose phases have shown excellent results.[8][12]
-
Mobile Phase: Both normal-phase and reversed-phase modes can be used for chiral separations. In normal-phase mode, a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol) is common. In reversed-phase mode, aqueous-organic mobile phases are used. The choice of mobile phase can significantly impact the enantioselectivity.
-
Temperature: Column temperature can also influence chiral resolution. Optimizing the temperature can improve the separation efficiency and resolution between enantiomers. For example, the resolution of PGE2 enantiomers was improved at a higher column temperature of 40°C.[12]
Comparative Performance Data
The following tables provide a summary of typical HPLC conditions and performance data for the analysis of cyclopentenone-related compounds. This data is compiled from various sources and is intended to be illustrative. Actual performance will depend on the specific analyte, column, and instrumentation used.
Table 1: Reversed-Phase HPLC Methods for Cyclopentenone Derivatives
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |
| Methyl Jasmonate | C18 (250 x 4.4 mm, 5 µm) | Acetonitrile:Water (75:25 v/v) | 1.0 | DAD at 214 nm | ~5.5 | [12] |
| 3-Methyl-2-cyclopenten-1-one | Newcrom R1 | Acetonitrile:Water with Phosphoric Acid | - | UV/MS | - | [13] |
| 2-butylidene-cyclopentanone | Newcrom R1 | Acetonitrile:Water with Phosphoric Acid | - | UV/MS | - | [14] |
| Prostaglandins | C18 | Acetonitrile:Water with 0.1% Formic Acid (gradient) | 0.3 - 0.5 | MS/MS | Analyte-dependent |
Table 2: Chiral HPLC Methods for Prostaglandin Enantiomers
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| PGE2 Enantiomers | Chiracel OJ-RH | Acetonitrile:Methanol:Water (pH=4) (15:20:65) | - | 40 | 1.5 | [11] |
| PGF2α Enantiomers | Chiracel OJ-RH | Acetonitrile:Methanol:Water (pH=4) (30:10:60) | - | 25 | 1.5 | [11] |
| PGE1 Enantiomers | Chiracel OJ-RH | Acetonitrile:Methanol:Water (pH=4) (30:10:60) | - | 25 | 1.8 | [11] |
| PGF1α Enantiomers | Chiracel OJ-RH | Acetonitrile:Methanol:Water (pH=4) (23:10:67) | - | 25 | 1.7 | [11] |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key workflows in the purification and analysis of cyclopentenones.
Protocol 1: Preparative RP-HPLC Purification of a Cyclopentenone Derivative
This protocol is a general guideline for the purification of a crude cyclopentenone product.
-
Method Development and Optimization (Analytical Scale):
-
Develop an analytical RP-HPLC method on a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Optimize the mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid) to achieve good resolution between the target compound and impurities.
-
Determine the retention time of the target compound.
-
-
Sample Preparation:
-
System Equilibration:
-
Equilibrate the preparative HPLC system, equipped with a larger dimension column of the same stationary phase (e.g., 21.2 x 250 mm, 5 µm), with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[15]
-
-
Injection and Fraction Collection:
-
Inject a suitable volume of the filtered sample onto the preparative column.
-
Run the preparative gradient method.
-
Collect fractions based on the UV chromatogram, targeting the peak corresponding to the cyclopentenone of interest.[15] Fraction collection can be triggered by time or UV signal threshold.[17]
-
-
Fraction Analysis:
-
Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.[15]
-
-
Pooling and Solvent Evaporation:
-
Final Product Characterization:
-
Confirm the identity and purity of the final product using appropriate analytical techniques such as NMR and mass spectrometry.[15]
-
Protocol 2: Analytical RP-HPLC Method Validation for a Cyclopentenone
This protocol outlines the key steps for validating an analytical HPLC method for the quantification of a cyclopentenone, following ICH guidelines.
-
Specificity:
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the cyclopentenone standard.
-
Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak, demonstrating the method's ability to separate the analyte from its potential degradants.
-
-
Linearity and Range:
-
Prepare a series of standard solutions of the cyclopentenone at different concentrations (typically 5-6 levels).
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.[12]
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo or blank matrix with known amounts of the cyclopentenone at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
The accuracy is expressed as the percentage recovery of the analyte.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates (e.g., n=6) of a single sample on the same day and under the same conditions.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments.
-
The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.[12]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. It can be determined based on a signal-to-noise ratio of approximately 3:1.
-
LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.[18]
-
Alternatively, LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Robustness:
-
Intentionally vary critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) within a small range and assess the impact on the results. This demonstrates the method's reliability during normal use.
-
Visualization of Workflows
To further clarify the decision-making process and experimental procedures, the following diagrams illustrate key workflows.
References
- 1. moravek.com [moravek.com]
- 2. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. moravek.com [moravek.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. veeprho.com [veeprho.com]
- 8. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Comparative Guide to Cyclopentenone Synthesis: Pauson-Khand vs. Nazarov Cyclization
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of cyclopentenone cores is a critical task. These five-membered rings are key structural motifs in a vast array of natural products and pharmaceutically active compounds.[1][2] Among the myriad of synthetic strategies, the Pauson-Khand reaction and the Nazarov cyclization have emerged as two of the most powerful and versatile methods for constructing this important carbocycle.[2][3] This guide provides a detailed, data-driven comparison of these two cornerstone reactions to aid in the selection of the optimal synthetic route.
At a Glance: Pauson-Khand vs. Nazarov
| Feature | Pauson-Khand Reaction | Nazarov Cyclization |
| Reaction Type | [2+2+1] Cycloaddition[4][5] | 4π-Electrocyclic Ring Closure[1][6] |
| Reactants | Alkene, Alkyne, Carbon Monoxide[4][5] | Divinyl Ketone[1] |
| Promoter/Catalyst | Transition Metal Carbonyls (e.g., Co₂(CO)₈, Rh complexes) | Lewis or Brønsted Acids (e.g., SnCl₄, BF₃·OEt₂, Tf₂NH)[6] |
| Key Intermediate | Metallacyclopentene | Pentadienyl Cation[1][7] |
| Bond Formation | Three new C-C bonds, one C=O[8] | One new C-C bond[9] |
| Stereocontrol | Generally good, especially in intramolecular variants[10] | Can be challenging; conrotatory but subsequent elimination can erode stereocenters[6] |
| Asymmetric Variants | Well-established with chiral ligands[10][11][12] | Developed, often employing chiral acids or organocatalysts[6][13] |
Delving into the Mechanisms
The fundamental difference between these two reactions lies in their mechanistic pathways, which dictates their scope and limitations.
The Pauson-Khand Reaction: A Convergent Cycloaddition
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that brings together an alkene, an alkyne, and a molecule of carbon monoxide to construct the cyclopentenone ring.[4][5][8] The reaction is typically mediated by a cobalt carbonyl complex, although other transition metals like rhodium and iron have been employed.[14]
The widely accepted mechanism, first proposed by Magnus, involves the initial formation of a stable alkyne-dicobalt hexacarbonyl complex.[4][5][8] Subsequent coordination of the alkene, followed by a series of migratory insertions of the alkene and then carbon monoxide, leads to the formation of a metallacyclopentene intermediate.[4] Reductive elimination from this intermediate furnishes the final cyclopentenone product.[4] The rate-limiting step is often the dissociation of a CO ligand from the metal complex to create a vacant coordination site for the alkene.[4]
References
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. Pauson-Khand Reaction [organic-chemistry.org]
- 6. Nazarov Cyclization [organic-chemistry.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 9. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. Asymmetric synthesis of tricyclic 6,5,5-fused polycycles by the desymmetric Pauson–Khand reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Developments in Asymmetric Nazarov Reactions: Ingenta Connect [ingentaconnect.com]
- 14. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) [mdpi.com]
A Mechanistic Deep Dive into the Nazarov Cyclization: A Comparative Guide for Researchers
The Nazarov cyclization, a powerful tool for the synthesis of cyclopentenones, has been a subject of extensive mechanistic investigation since its discovery by Ivan Nazarov in the 1940s.[1][2] This guide provides an in-depth comparison of the prevailing mechanistic models, supported by experimental and computational data, to offer researchers and drug development professionals a clear understanding of the factors governing this versatile reaction.
The Classical Mechanism: A Cationic Cascade
The archetypal Nazarov cyclization involves the acid-catalyzed conversion of a divinyl ketone to a cyclopentenone.[1][3][4] The generally accepted mechanism, first experimentally supported by Shoppee, proceeds through a series of cationic intermediates.[1]
The Core Pathway:
-
Activation and Pentadienyl Cation Formation: The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen of the divinyl ketone.[3][5][6] This activation generates a resonance-stabilized pentadienyl cation.[4][6][7]
-
4π-Electrocyclization: The key step is a thermally allowed 4π-electrocyclic ring closure of the pentadienyl cation.[1][4] In accordance with the Woodward-Hoffmann rules for a 4n π-electron system, this electrocyclization proceeds in a conrotatory fashion.[1][4][8]
-
Oxyallyl Cation Intermediate: The conrotatory cyclization yields a highly reactive oxyallyl cation intermediate.[1][7]
-
Elimination and Tautomerization: The reaction cascade typically concludes with the elimination of a β-hydrogen, followed by tautomerization of the resulting enolate to furnish the final cyclopentenone product.[1][3][6]
Figure 1: The classical mechanistic pathway of the Nazarov cyclization.
Mechanistic Dichotomies: Controlling the Fate of the Oxyallyl Cation
While the classical elimination pathway is common, the fate of the crucial oxyallyl cation intermediate can be diverted, leading to alternative products. This mechanistic branch point offers opportunities for synthetic diversification.
Elimination vs. Interrupted Cyclizations
The transient oxyallyl cation can be intercepted by various nucleophiles before elimination occurs, a process termed "interrupted" Nazarov cyclization.[1] This strategy has been extensively developed to create more complex molecular architectures.
Comparative Analysis:
| Reaction Pathway | Driving Force | Key Influencing Factors | Product Type |
| Elimination | Thermodynamic stability of the conjugated cyclopentenone. | Absence of potent nucleophiles, presence of a readily accessible β-proton. | Cyclopentenone |
| Interrupted (Trapping) | Presence of a competitive nucleophile. | Nature and concentration of the trapping agent, substrate structure. | Functionalized cyclopentanes, polycyclic systems.[9] |
Experimental Protocol: Trapping the Oxyallyl Cation with a Nucleophile
This protocol provides a general procedure for an interrupted Nazarov cyclization using an electron-rich alkene as a trapping agent.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the divinyl ketone substrate (1.0 eq) and the nucleophilic trapping agent (e.g., an electron-rich alkene, 3.0 eq) in a suitable dry solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Initiation: Add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup and Purification: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Elimination vs. Wagner-Meerwein Rearrangement
In certain substrates, particularly those that can form a more stable carbocation upon rearrangement, a Wagner-Meerwein shift can compete with or even supersede the elimination step.[10][11] This alternative pathway leads to the formation of spirocyclic or other rearranged cyclopentenone structures.[12]
Comparative Analysis:
| Reaction Pathway | Driving Force | Key Influencing Factors | Product Type |
| Elimination | Formation of a stable conjugated system. | Substrate structure favoring β-proton elimination. | "Normal" Nazarov product |
| Wagner-Meerwein Rearrangement | Formation of a more stable tertiary or benzylic carbocation. | Substrate substitution pattern, nature of the Lewis acid.[13] | Spirocyclic or rearranged cyclopentenones |
Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the energetic landscape of these competing pathways, often showing a delicate balance that can be tipped by subtle changes in substrate or catalyst.[11][13]
Figure 2: Competing pathways for the oxyallyl cation intermediate.
Stereochemical Considerations: Conrotation vs. Disrotation
The stereochemical outcome of the Nazarov cyclization is a direct consequence of the pericyclic nature of the key electrocyclization step.
| Mode of Rotation | Electronic State | Number of π Electrons | Stereochemical Outcome |
| Conrotatory | Thermal | 4n (e.g., 4π) | Stereospecific, dictated by the geometry of the starting divinyl ketone.[5][14] |
| Disrotatory | Photochemical | 4n (e.g., 4π) | Stereospecific, often leading to highly strained products.[14][15] |
While the vast majority of Nazarov cyclizations are thermally induced and proceed via a conrotatory pathway, photochemical variants have been developed that proceed through a disrotatory mechanism, offering access to alternative stereoisomers.[15]
Modern Mechanistic Refinements and Catalytic Control
Modern advancements in the Nazarov cyclization have focused on developing catalytic and asymmetric variants, which introduce new layers of mechanistic complexity and control.
Silicon-Directed Nazarov Cyclization
A significant challenge in the classical Nazarov cyclization is controlling the regioselectivity of the elimination step when multiple β-protons are available. The silicon-directed approach, pioneered by Denmark and Jones, utilizes the β-silicon effect to direct the elimination.[5] A trimethylsilyl (TMS) group is placed on the vinyl group, and its facile elimination as a TMS cation directs the formation of the double bond.
"Polarized" Nazarov Cyclizations
Electron-donating and -withdrawing substituents can polarize the divinyl ketone system, facilitating the cyclization and enhancing regioselectivity.[5][10] This electronic bias can lower the activation energy, allowing the use of milder Lewis acids and catalytic conditions.
Asymmetric Nazarov Cyclizations
The development of enantioselective Nazarov cyclizations has been a major focus, with several successful strategies emerging:
-
Chiral Lewis Acids: Chiral Lewis acids can coordinate to the carbonyl group and control the direction of the conrotatory ring closure, thereby inducing enantioselectivity.[5]
-
Chiral Brønsted Acids: Strong, confined chiral Brønsted acids, such as imidodiphosphorimidates, have proven effective in catalyzing asymmetric Nazarov cyclizations of simple divinyl ketones.[16]
-
Organocatalysis: Chiral amines and thioureas have been employed as organocatalysts, often operating through a dual activation mechanism.[17][18]
Table of Asymmetric Nazarov Cyclization Data:
| Catalyst Type | Substrate Type | Yield (%) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
| Chiral Lewis Acid (e.g., Cu(II)-bisoxazoline) | Acyclic divinyl ketones | High | Moderate to high | [13] |
| Chiral Brønsted Acid (Imidodiphosphorimidate) | Simple acyclic divinyl ketones | Good | Excellent (up to 99% ee) | [16] |
| Organocatalyst (Thiourea) | Diketoesters | 58-95 | 90/10 to 98.5/1.5 er | [17] |
Conclusion
The Nazarov cyclization, while conceptually straightforward, exhibits a rich and nuanced mechanistic landscape. A thorough understanding of the central oxyallyl cation intermediate and the factors that influence its fate is paramount for harnessing the full synthetic potential of this reaction. By carefully considering substrate design, catalyst choice, and reaction conditions, researchers can navigate the competing mechanistic pathways to achieve desired levels of regio-, diastereo-, and enantioselectivity, making the Nazarov cyclization a continuously evolving and indispensable tool in modern organic synthesis.
References
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 4. Nazarov_cyclization_reaction [chemeurope.com]
- 5. Nazarov Cyclization [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. (3+2)-Cycloaddition Reactions of Oxyallyl Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrocyclic reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An Organocatalytic Asymmetric Nazarov Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Theoretical Perspectives on the Pauson-Khand Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
The Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, stands as a cornerstone in synthetic organic chemistry for the construction of cyclopentenones—a structural motif prevalent in a myriad of natural products and pharmacologically active compounds.[1][2] Since its discovery, extensive experimental work has defined its synthetic utility. However, a deeper, quantitative understanding of the reaction mechanism, its kinetics, and the origins of its chemo-, regio-, and stereoselectivity has been profoundly shaped by theoretical and computational studies. This guide provides an in-depth comparison of the prevailing mechanistic models for the Pauson-Khand reaction, supported by computational data, to offer researchers a rational framework for reaction design and optimization.
The Consensus Mechanism: Magnus and Beyond
The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction was first proposed by Magnus and Principe in 1985 and has since been largely corroborated and refined by numerous theoretical investigations, most notably early computational studies by Nakamura and Yamanaka.[1][3] This pathway, particularly for the widely used dicobalt octacarbonyl [Co₂(CO)₈] promoter, serves as the foundational model for understanding the PKR.
The core sequence of events in the Magnus mechanism is as follows:
-
Alkyne Complexation: The reaction initiates with the formation of a stable hexacarbonyl dicobalt-alkyne complex.
-
CO Dissociation and Alkene Coordination: A crucial, often rate-limiting, step involves the dissociation of a carbon monoxide ligand to create a vacant coordination site for the incoming alkene.[3][4]
-
Oxidative Coupling/Alkene Insertion: The coordinated alkene then inserts into a cobalt-carbon bond of the alkyne complex, forming a metallacyclopentene intermediate. This step is frequently the stereochemistry-determining step of the reaction.[1]
-
Migratory CO Insertion: A carbonyl ligand subsequently inserts into a cobalt-carbon bond of the metallacycle.
-
Reductive Elimination: The final step involves the reductive elimination from the cobalt center to furnish the cyclopentenone product and regenerate a cobalt species.
Computational Elucidation: A Deeper Dive with Density Functional Theory (DFT)
Modern computational chemistry, particularly Density Functional Theory (DFT), has provided unparalleled insight into the energetics and geometries of the intermediates and transition states along the PKR pathway. These studies not only support the Magnus mechanism but also rationalize experimental observations such as substrate scope, reactivity, and selectivity.
The Rate-Determining and Stereo-Determining Steps
A recurring theme in theoretical studies of the intramolecular PKR is the identification of the alkene insertion step as both rate-determining and stereoselectivity-determining.[1][5] For instance, DFT calculations on the Co₂(CO)₈-mediated intramolecular PKR of N-tethered 1,7-enynes have shown that the energy barrier for the intramolecular alkene insertion into the carbon-cobalt bond is the highest along the reaction coordinate.[1][5] The stereochemical outcome is dictated by the facial selectivity of the alkene insertion (Re- vs. Si-face), with the lower energy transition state leading to the major diastereomer.[1]
The Role of Promoters and Additives
The classic PKR often requires stoichiometric amounts of the cobalt promoter and harsh reaction conditions. The development of catalytic variants and the use of additives are crucial for the synthetic applicability of the reaction. Theoretical studies have been instrumental in understanding the role of these additives. For example, amine N-oxides like N-methylmorpholine N-oxide (NMO) are commonly used to promote the reaction under milder conditions.[3] It is believed that these additives facilitate the initial, often sluggish, CO dissociation step by oxidizing a CO ligand to CO₂, thereby generating the coordinatively unsaturated cobalt species required for alkene binding.[3]
A Comparative Look at Different Metal Catalysts
While cobalt remains the most common metal for the PKR, a range of other transition metals, including rhodium, palladium, and iron, have been employed, each exhibiting distinct mechanistic nuances.[2][3][6]
| Metal Catalyst | Key Mechanistic Features | Supporting Computational Evidence |
| Cobalt (Co) | Follows the classical Magnus pathway. The initial dissociation of CO is often rate-limiting.[3][4] | Numerous DFT studies have mapped the potential energy surface, confirming the Magnus mechanism and identifying alkene insertion as the stereo-determining step.[1][5][7] |
| Rhodium (Rh) | Often used in catalytic amounts. Can proceed through various oxidation states of Rh(I). The mechanism can be sensitive to the ligand environment.[8] | DFT calculations have been used to rationalize the stereoselectivity in Rh-catalyzed asymmetric PKRs, highlighting the role of non-covalent interactions between the chiral ligand and the substrate in the transition state.[8] |
| Palladium (Pd) | The proposed mechanism differs significantly, often involving an initial cis-halopalladation of the alkyne followed by sequential alkene and carbonyl insertions.[7] | DFT calculations support this pathway and have identified the intramolecular C-Cl oxidative addition as a potential rate-determining step in certain systems.[7] |
Alternative Mechanistic Proposals
While the Magnus mechanism provides a robust framework, theoretical studies have also uncovered alternative pathways, particularly in unconventional reaction environments. A notable example is the theoretical and experimental investigation of the PKR on single-walled carbon nanotubes (SWCNTs).[9] DFT calculations suggest an alternative pathway with significantly lower energy barriers compared to the classical Magnus mechanism, indicating that the reaction mechanism can be influenced by the reaction medium.[9]
Experimental Protocol: A Computational Approach to Mechanistic Inquiry
For researchers aiming to investigate the mechanism of a novel Pauson-Khand reaction, a typical computational workflow using DFT can be outlined as follows:
-
System Setup:
-
Define the molecular structures of reactants, intermediates, and products.
-
Choose an appropriate level of theory. For cobalt-mediated reactions, functionals like M11 with a basis set such as 6-311+G(d,p) have been shown to be effective.[1][5]
-
Incorporate solvent effects using a continuum model like the Polarizable Continuum Model (PCM).[1]
-
-
Geometry Optimization:
-
Perform geometry optimizations for all stationary points (reactants, intermediates, products, and transition states) on the potential energy surface.
-
-
Frequency Calculations:
-
Conduct frequency calculations to characterize the nature of the optimized geometries. Minima should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Energy Profile Construction:
-
Calculate the electronic energies (including zero-point vibrational energy corrections) of all stationary points to construct the reaction energy profile. This allows for the identification of the rate-determining step.
-
-
Analysis of Stereoselectivity:
-
Locate the transition states leading to different stereoisomers and compare their relative energies to predict the major product.
-
Conclusion
Theoretical studies, primarily employing Density Functional Theory, have been indispensable in transforming our understanding of the Pauson-Khand reaction from a collection of empirical observations to a mechanistically well-defined transformation. The synergy between computational and experimental chemistry continues to drive the development of more efficient, selective, and versatile PKR methodologies. For researchers in organic synthesis and drug development, a grasp of the theoretical underpinnings of the PKR mechanism is crucial for rationally designing complex molecular architectures and optimizing reaction conditions to achieve desired synthetic outcomes.
References
- 1. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselectivity of the Pauson–Khand reaction in single-walled carbon nanotubes - Nanoscale (RSC Publishing) DOI:10.1039/C8NR03480J [pubs.rsc.org]
A Comparative Guide to the Reactivity of 2-Methyl-2-cyclopenten-1-one and Other Common Enones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, α,β-unsaturated ketones, or enones, are foundational building blocks. Their dual electrophilic nature at the carbonyl carbon and the β-carbon allows for a rich variety of chemical transformations, making them indispensable in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide provides an in-depth comparative analysis of the reactivity of 2-Methyl-2-cyclopenten-1-one against other commonly employed enones, such as 2-cyclopenten-1-one, 2-cyclohexen-1-one, and the acyclic methyl vinyl ketone. Our objective is to furnish researchers with the necessary insights to make informed decisions in substrate selection and reaction design, supported by experimental data and established mechanistic principles.
Understanding Enone Reactivity: A Tale of Two Electrophiles
The reactivity of enones is principally governed by the electrophilicity of two key positions: the carbonyl carbon (C1) and the β-carbon (C3) of the conjugated system. Nucleophilic attack can occur at either site, leading to 1,2-addition (at the carbonyl) or 1,4-conjugate addition (at the β-carbon), also known as a Michael addition.[1] The preferred pathway is a nuanced interplay of steric and electronic factors inherent to the enone, the nature of the nucleophile, and the reaction conditions.
Key Factors Influencing Reactivity:
-
Electronic Effects: Electron-donating groups (EDGs) on the enone scaffold, such as alkyl groups, generally decrease the electrophilicity of the β-carbon by donating electron density into the π-system. Conversely, electron-withdrawing groups (EWGs) enhance electrophilicity.
-
Steric Hindrance: Bulky substituents on or near the double bond or carbonyl group can impede the approach of a nucleophile, thereby reducing the reaction rate.
-
Ring Strain and Conformation: In cyclic enones, ring size and conformational rigidity can significantly impact reactivity. For instance, the planarity of the five-membered ring in cyclopentenone derivatives influences the alignment of π-orbitals and, consequently, their reactivity.
Comparative Reactivity in Michael Additions
The Michael addition is a cornerstone of C-C and C-heteroatom bond formation.[1] The reactivity of an enone as a Michael acceptor is a critical determinant of reaction efficiency.
Theoretical Framework and Qualitative Comparison
The presence of a methyl group at the α-position (C2) in this compound introduces two primary competing effects compared to its unsubstituted counterpart, 2-cyclopenten-1-one:
-
Electronic Effect: The methyl group acts as a weak electron-donating group, which slightly reduces the electrophilicity of the β-carbon.
-
Steric Effect: The α-methyl group can sterically hinder the approach of a nucleophile to the β-carbon.
Therefore, it is generally anticipated that this compound will be a less reactive Michael acceptor than 2-cyclopenten-1-one. In comparison to 2-cyclohexen-1-one, the five-membered ring of this compound is more planar, which can influence orbital overlap and reactivity. Acyclic enones, such as methyl vinyl ketone, are generally more reactive than their cyclic counterparts due to lower steric hindrance around the β-carbon.
Quantitative Comparison of Enone Electrophilicity
Mayr's electrophilicity scale provides a quantitative framework for comparing the reactivity of various electrophiles.[2] The following table summarizes the electrophilicity parameters (E) for several enones, providing a basis for our comparative analysis.
| Enone | Mayr Electrophilicity Parameter (E) | Reference |
| 2-Cyclopenten-1-one | -22.0 | [2] |
| 2-Cyclohexen-1-one | -22.0 | [2] |
| Methyl Vinyl Ketone | -18.8 (estimated) | [3] |
While a specific E value for this compound is not available, the data for 2-cyclopenten-1-one and 2-cyclohexen-1-one suggest a baseline electrophilicity. The introduction of an α-methyl group is expected to make the E value of this compound slightly more negative (less electrophilic) than that of 2-cyclopenten-1-one.
Comparative Reactivity in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings.[4] In this context, enones act as dienophiles. The reactivity of an enone as a dienophile is enhanced by electron-withdrawing groups and can be significantly accelerated by the use of Lewis acids.
Influence of Structure and Catalysis
Cyclic enones are often considered unreactive dienophiles in Diels-Alder reactions, frequently requiring elevated temperatures or Lewis acid catalysis for efficient conversion.[5] The methyl group in this compound can influence both the rate and regioselectivity of the cycloaddition.
Lewis acids coordinate to the carbonyl oxygen of the enone, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO accelerates the reaction.[6]
Experimental Data: A Comparative Overview
The following table presents a comparison of yields and stereoselectivity for the Diels-Alder reaction of various enones with cyclopentadiene, a highly reactive diene.
| Enone | Diene | Catalyst | Temperature (°C) | Yield (%) | endo:exo Ratio | Reference |
| 2-Cyclopenten-1-one | Cyclopentadiene | None | 20-30 | ~75 | >95:5 | [5] |
| 2-Cyclohexen-1-one | Cyclopentadiene | None | 80 | Low | 84:16 | [5] |
| Methyl Vinyl Ketone | Cyclopentadiene | None | 25 | High | 75:25 | [5] |
| 2-Cyclohexen-1-one | Isoprene | AlCl₃ | 25 | 70 | 90:10 | [5] |
While specific comparative data for this compound under identical uncatalyzed conditions is scarce, it is reported that its Lewis acid-catalyzed Diels-Alder reaction can proceed in high yield.
Comparative Reactivity in Reductions
The reduction of enones can lead to a variety of products, depending on the reducing agent and reaction conditions. The two primary reduction pathways are the 1,2-reduction of the carbonyl group to an allylic alcohol and the 1,4-reduction (conjugate reduction) of the carbon-carbon double bond to a saturated ketone, which can then be further reduced to a saturated alcohol.
Selectivity in Hydride Reductions
Sodium borohydride (NaBH₄) is a commonly used reducing agent that typically favors the 1,2-reduction of enones to allylic alcohols.[7] However, the selectivity can be influenced by steric and electronic factors within the enone substrate. The presence of the α-methyl group in this compound can influence the facial selectivity of the hydride attack on the carbonyl carbon.
For the complete reduction of the enone to a saturated alcohol, a two-step process is often employed: catalytic hydrogenation to reduce the C=C double bond, followed by reduction of the resulting ketone with a hydride reagent like NaBH₄.
Experimental Protocols
The following protocols are provided as representative examples for the key transformations discussed. Researchers should adapt these procedures based on the specific requirements of their substrates and desired products.
Protocol 1: Thiol-Michael Addition to this compound
This protocol is a general procedure for the conjugate addition of a thiol to this compound.[8]
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl thiol) (1.1 eq)
-
Base (e.g., triethylamine) (0.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the thiol to the solution.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for Thiol-Michael Addition.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is adapted from procedures for the Lewis acid-catalyzed Diels-Alder reaction of cyclic enones with cyclopentadiene.[9]
Materials:
-
This compound (1.0 eq)
-
Freshly cracked cyclopentadiene (1.2 eq)
-
Lewis Acid (e.g., Aluminum chloride, AlCl₃) (1.0 eq)
-
Anhydrous Dichloromethane
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Carefully add the Lewis acid portion-wise, maintaining the low temperature. Stir for 20 minutes.
-
Slowly add the freshly cracked, cold cyclopentadiene to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Caption: Workflow for Lewis Acid-Catalyzed Diels-Alder.
Protocol 3: Sodium Borohydride Reduction of the Carbonyl Group
This protocol is a general procedure for the 1,2-reduction of an enone to the corresponding allylic alcohol, adapted from the reduction of a similar substrate.[10]
Materials:
-
This compound (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.1 eq)
-
Methanol
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude allylic alcohol.
-
Purify by flash column chromatography if necessary.
Protocol 4: Catalytic Hydrogenation of the Alkene
This is a general procedure for the reduction of the carbon-carbon double bond in an enone.[11]
Materials:
-
This compound (1.0 eq)
-
Palladium on Carbon (Pd/C, 10 mol%)
-
Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
To a flask suitable for hydrogenation, add this compound and ethyl acetate.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (this process is typically repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude saturated ketone.
-
Purify by flash column chromatography if necessary.
Conclusion
The reactivity of this compound is a finely tuned balance of electronic and steric effects. Compared to its unsubstituted analog, 2-cyclopenten-1-one, it is generally a less reactive Michael acceptor due to the electron-donating and sterically hindering α-methyl group. Its reactivity in Diels-Alder reactions is often low without the aid of a Lewis acid catalyst. In hydride reductions, the α-methyl group can influence the stereochemical outcome of the 1,2-addition.
This guide provides a framework for understanding and predicting the reactivity of this compound in comparison to other common enones. The provided protocols offer a starting point for the practical application of this versatile building block in the synthesis of complex molecular architectures. As with all chemical transformations, empirical optimization of reaction conditions is crucial for achieving the desired outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 2-Methyl-2-cyclopenten-1-one: An Essential Building Block in Organic Chemistry
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Methyl-2-cyclopenten-1-one, a versatile five-membered ring enone, is a valuable building block in the synthesis of a wide array of natural products and pharmaceuticals. Its compact structure and reactive functionality make it an ideal starting material for complex molecular architectures. This guide provides an in-depth comparison of two distinct and validated protocols for the synthesis of this compound, offering insights into the underlying chemical principles and practical considerations for laboratory application.
Protocol 1: Intramolecular Aldol Condensation of 2,5-Hexanedione
This classical approach relies on the base-catalyzed intramolecular cyclization of a readily available acyclic precursor, 2,5-hexanedione. The reaction proceeds via the formation of an enolate which then attacks the second ketone carbonyl, leading to a five-membered ring. Subsequent dehydration yields the desired α,β-unsaturated ketone. This method is favored for its operational simplicity and use of inexpensive starting materials.
The mechanism of intramolecular aldol reactions is well-established, involving the reversible formation of an enolate followed by cyclization.[1] The thermodynamic stability of the resulting five- or six-membered ring is a key driving force for the reaction, favoring the formation of the cyclopentenone product over other potential, more strained ring systems.[2][3][4] An improved procedure reported in the literature highlights the use of a dilute reaction mixture saturated with sodium chloride to enhance the yield and purity of the product.
Experimental Protocol: Intramolecular Aldol Condensation
Materials:
-
2,5-Hexanedione
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (1-L, three-neck)
-
Reflux condenser
-
Addition funnel
-
Heating mantle
-
Magnetic or mechanical stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a 1-L three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a stirrer, combine 5.0 g (0.125 mol) of sodium hydroxide, 250 mL of water, and 500 mL of a saturated sodium chloride solution.
-
Heat the mixture to a vigorous reflux.
-
Prepare a solution of 28.5 g (0.25 mol) of 2,5-hexanedione in 60 mL of water and add it to the addition funnel.
-
Add the 2,5-hexanedione solution dropwise to the refluxing basic solution over a period of 1 hour.
-
After the addition is complete, maintain the reflux for an additional 45 minutes. The reaction mixture will become biphasic.
-
Pour the hot mixture into a beaker containing approximately 1.5 L of crushed ice.
-
Saturate the resulting biphasic solution with sodium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the residual oil by distillation to afford this compound.
Reaction Mechanism: Aldol Condensation
Caption: Intramolecular aldol condensation of 2,5-hexanedione.
Protocol 2: Synthesis from 2-Methylcyclopentane-1,3-dione
This alternative route utilizes a cyclic precursor, 2-methylcyclopentane-1,3-dione, which can be selectively reduced and dehydrated to furnish the target enone. This method offers a different strategic approach, starting from a pre-formed five-membered ring. The synthesis of the starting material, 2-methylcyclopentane-1,3-dione, is well-documented.[5][6] The subsequent transformation to this compound involves the reduction of one of the ketone functionalities, followed by dehydration.
Representative Experimental Protocol: From 2-Methylcyclopentane-1,3-dione
Materials:
-
2-Methylcyclopentane-1,3-dione
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, dilute)
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH)
-
Round-bottom flask
-
Stirrer
-
Dean-Stark apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reduction: Dissolve 2-methylcyclopentane-1,3-dione in methanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add sodium borohydride in portions.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the crude intermediate alcohol.
-
Dehydration: Combine the crude alcohol, toluene, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reflux the mixture until water is no longer collected.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain this compound.
Reaction Pathway: From a Dione Precursor
Caption: Synthesis from 2-methylcyclopentane-1,3-dione.
Comparative Analysis
| Parameter | Protocol 1: Intramolecular Aldol Condensation | Protocol 2: Synthesis from 2-Methylcyclopentane-1,3-dione |
| Starting Material | 2,5-Hexanedione | 2-Methylcyclopentane-1,3-dione |
| Key Transformation | Intramolecular Aldol Condensation | Reduction and Dehydration |
| Typical Yield | ~70% (crude) | Moderate to Good (highly dependent on conditions) |
| Reaction Temperature | Reflux | 0°C to Reflux |
| Reaction Time | ~2 hours | Multi-step, longer overall time |
| Reagents | NaOH, NaCl | NaBH₄, p-TsOH |
| Advantages | One-pot reaction, inexpensive starting material, simple procedure. | Utilizes a different synthetic strategy, potentially offering access to analogs. |
| Disadvantages | Formation of biphasic mixture can complicate workup, requires distillation for high purity. | Multi-step process, starting material is more complex than 2,5-hexanedione. |
Experimental Workflow Overview
Caption: Comparative experimental workflows.
Conclusion
Both presented protocols offer viable pathways to this compound, each with its own set of advantages and considerations. The intramolecular aldol condensation of 2,5-hexanedione stands out as a more direct and cost-effective method, making it well-suited for large-scale synthesis. The synthesis from 2-methylcyclopentane-1,3-dione, while being a multi-step process, provides a valuable alternative and demonstrates a different retrosynthetic approach. The choice of protocol will ultimately depend on the specific needs of the researcher, including the desired scale of the reaction, the availability of starting materials, and the required purity of the final product. This guide serves as a foundational resource to inform such decisions, empowering researchers to select the most appropriate synthetic strategy for their objectives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pure.psu.edu [pure.psu.edu]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Methyl-2-cyclopenten-1-one
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-Methyl-2-cyclopenten-1-one, a versatile building block in organic synthesis. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and supporting data to ensure the trustworthiness of your findings.
This compound is a cyclic ketone and a key intermediate in the synthesis of various organic molecules.[1] Its reactivity and potential for incorporation into larger, more complex structures necessitate a high degree of purity to avoid the introduction of unwanted side products in subsequent reaction steps. This guide will explore and compare the most effective techniques for quantifying the purity of this compound.
Synthesis Snapshot: A Common Preparative Route
While numerous synthetic pathways to this compound exist, a prevalent method involves the intramolecular cyclization of a dicarbonyl compound.[2] For instance, the treatment of 2,5-hexanedione with a base can induce an intramolecular aldol condensation to form the cyclopentenone ring.[2] The purity of the final product from any synthesis is highly dependent on the reaction conditions, purification methods, and the presence of any unreacted starting materials or byproducts. Therefore, robust analytical techniques are crucial to verify the purity of the synthesized this compound before its use in further applications.
Comparative Analysis of Purity Assessment Methodologies
The choice of an analytical technique for purity determination is dictated by several factors, including the expected impurities, the required level of accuracy, and the available instrumentation. Here, we compare four powerful and widely used techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.[3] It separates components of a mixture based on their boiling points and interactions with a stationary phase, followed by detection and identification using mass spectrometry.
Principle of Operation: The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas flows through the column. Compounds with lower boiling points and weaker interactions with the column's stationary phase travel faster and elute first. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.[4]
Experimental Protocol: Direct GC-MS Analysis
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). A Flame Ionization Detector (FID) can also be used for quantification.[3]
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 0.1 mg/mL. For quantitative analysis, an internal standard can be added.[3]
-
GC-MS Conditions:
-
Injection: 1 µL of the sample is injected in split mode (e.g., split ratio 1:50).[3]
-
Column: A non-polar or medium-polarity column, such as a SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used.[3]
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.
-
Data Interpretation for Purity: The resulting chromatogram will show peaks corresponding to each component in the sample. The area under each peak is proportional to the amount of that compound.[5] Percent purity is calculated by dividing the peak area of this compound by the total area of all peaks (excluding the solvent peak) and multiplying by 100.[5] The mass spectrum of the main peak should be compared to a reference spectrum for identity confirmation.
Workflow for GC-MS Purity Assessment
Caption: Workflow for GC-MS Purity Assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates components of a mixture in a liquid phase.[6] It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.
Principle of Operation: A liquid solvent (mobile phase) containing the sample is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase).[7] Separation occurs based on the differential partitioning of the sample components between the mobile and stationary phases. A detector measures the absorbance or other properties of the eluting components.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v).[8][9] For MS compatibility, formic acid can be used instead of phosphoric acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Data Interpretation for Purity: Similar to GC, the HPLC chromatogram will display peaks for each component. The percent purity is determined by the relative area of the main peak compared to the total area of all peaks.[6]
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful, non-destructive technique that can provide both structural information and a highly accurate quantification of the analyte without the need for a reference standard of the compound itself.[7][10]
Principle of Operation: NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field.[11] In qNMR, the integral of a specific resonance signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known amount of an internal standard to the integral of the analyte, the absolute purity of the analyte can be determined with high precision.[12]
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound.
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone). The standard should have a simple spectrum with at least one peak that does not overlap with the analyte's signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation of the nuclei.[13]
-
-
Data Processing and Purity Calculation:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard
-
-
Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR Purity Assessment of this compound.
Mass Spectrometry (MS)
While often coupled with a separation technique like GC or LC, mass spectrometry can also be used as a standalone method for a quick purity check, especially for identifying known impurities.[14][15]
Principle of Operation: The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[14] The resulting mass spectrum shows the relative abundance of ions at different m/z values.
Data Interpretation for Purity: The mass spectrum of a pure sample of this compound (molecular weight: 96.13 g/mol ) should show a prominent molecular ion peak at m/z 96. The presence of other significant peaks may indicate impurities. However, it's important to note that fragmentation can also produce other peaks. This method is generally less quantitative than chromatographic techniques unless combined with a separation step and appropriate standards.[15]
Comparison of Purity Assessment Techniques
| Feature | GC-MS | HPLC | qNMR | Standalone MS |
| Principle | Separation by volatility, detection by mass | Separation by polarity, UV detection | Nuclear magnetic resonance | Mass-to-charge ratio |
| Sample Volatility | Required | Not required | Not required | Required for some ionization methods |
| Quantification | Relative (area %) or absolute with standard | Relative (area %) or absolute with standard | Absolute | Semi-quantitative |
| Identification | High (mass spectrum) | Moderate (retention time) | High (chemical shifts, coupling) | High (m/z) |
| Destructive? | Yes | No (can be collected) | No | Yes |
| Speed | Moderate to Fast | Moderate | Slower | Fast |
| Advantages | High sensitivity and specificity | Wide applicability, non-destructive | High accuracy, no need for analyte standard | Fast, provides molecular weight |
| Limitations | Requires volatile/thermally stable compounds | Lower resolution than GC for some compounds | Lower sensitivity than MS, requires pure standard | Poor for isomers, not inherently quantitative |
Conclusion and Recommendations
For a comprehensive and reliable assessment of the purity of synthesized this compound, a multi-technique approach is often the most robust strategy.
-
For routine purity checks and identification of volatile impurities, GC-MS is the method of choice. Its high resolving power and the definitive identification provided by the mass spectrometer make it an invaluable tool.
-
When dealing with potential non-volatile or thermally sensitive impurities, HPLC is a superior alternative.
-
For the most accurate determination of absolute purity, qNMR is unparalleled. [10] It serves as an excellent orthogonal technique to verify the results obtained from chromatographic methods.[12]
By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their synthesized compounds, ultimately leading to more reliable and reproducible scientific outcomes.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031545) [hmdb.ca]
- 2. Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ursinus.edu [ursinus.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D | Southwest Research Institute [swri.org]
- 8. 2-Hydroxy-3-methylcyclopent-2-en-1-one | SIELC Technologies [sielc.com]
- 9. Separation of 3-Methyl-2-cyclopenten-1-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. zefsci.com [zefsci.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Kinetic Analysis of Michael Addition Reactions with 2-Methyl-2-cyclopenten-1-one
This guide provides an in-depth technical comparison of kinetic studies for the Michael addition reaction, focusing on the versatile α,β-unsaturated ketone, 2-methyl-2-cyclopenten-1-one. As a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction, understanding the kinetics of the Michael addition is paramount for researchers in synthetic chemistry and drug development to optimize reaction conditions, control stereoselectivity, and elucidate reaction mechanisms.[1][2] This document moves beyond simple protocols to explain the causality behind experimental design, ensuring a robust and reproducible kinetic analysis.
Introduction: The Significance of this compound in Michael Additions
This compound is an excellent Michael acceptor due to its conjugated system, where the carbonyl group withdraws electron density from the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[3] The resulting 3-substituted cyclopentanone motif is a common scaffold in a multitude of biologically active molecules and natural products, including valuable fragrance compounds like jasmonates.[3][4] A thorough kinetic investigation is crucial for predicting reactivity, selecting appropriate catalysts, and scaling up syntheses efficiently.
The general mechanism involves the addition of a nucleophile (the Michael donor) to the β-carbon of the enone.[2] This process is typically facilitated by a catalyst, which activates either the nucleophile or the electrophile.
Core Principles of Kinetic Analysis for Michael Additions
To accurately determine the rate of reaction, it is essential to simplify the kinetic model. This is most effectively achieved by employing pseudo-first-order conditions .
Causality Behind the Choice: By using a large excess (typically 10-fold or greater) of one reactant (the nucleophile, or Michael donor), its concentration remains effectively constant throughout the reaction. This allows the second-order rate law, Rate = k₂[Enone][Nucleophile], to be simplified to a pseudo-first-order rate law, Rate = k'[Enone], where k' (the pseudo-first-order rate constant) is equal to k₂[Nucleophile]. This simplification is critical because it allows for straightforward graphical analysis to determine the rate constants.[5]
Primary Monitoring Techniques:
-
UV-Vis Spectrophotometry: This is often the most convenient method. The disappearance of the this compound can be monitored by observing the decrease in absorbance at the wavelength corresponding to its π-π* electronic transition.[5]
-
NMR Spectroscopy: For reactions that are slower or where UV-Vis is not suitable (e.g., due to interfering absorbance), ¹H NMR spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of product signals over time.[6]
Comparative Performance: The Impact of Catalysts and Nucleophiles
The rate of the Michael addition to this compound is profoundly influenced by the choice of catalyst and the nature of the attacking nucleophile.
Catalyst Comparison
Catalysts are chosen based on their ability to generate a potent nucleophile or activate the Michael acceptor.
-
Base Catalysts (e.g., NaOH, NaOtBu): These are common for nucleophiles with acidic protons, such as malonates or thiols. The base deprotonates the Michael donor to form a more reactive anion (e.g., an enolate or thiolate).[2][3] The choice of base strength is critical; a base that is too strong can lead to side reactions, while one that is too weak will result in slow or incomplete conversion.
-
Organocatalysts: Chiral organocatalysts, such as those based on thiourea or primary/secondary amines, have become indispensable for asymmetric Michael additions.[7]
-
Thiourea Catalysts: These function as bifunctional catalysts, activating the Michael acceptor's carbonyl group through hydrogen bonding while a basic site on the catalyst activates the nucleophile.[7]
-
Enamine/Iminium Catalysis: Chiral secondary amines can react with the enone to form a chiral iminium ion, which is a more potent electrophile. Alternatively, they can react with a ketone/aldehyde donor to form a nucleophilic enamine.[8][9]
-
Nucleophile Reactivity
The reaction kinetics are highly dependent on the nucleophilicity of the Michael donor. "Soft" nucleophiles are generally preferred for conjugate addition.[1]
-
Thiols (Thio-Michael Addition): Thiols are excellent soft nucleophiles for this reaction. The formation of the highly nucleophilic thiolate anion under basic conditions leads to rapid reaction rates. The kinetics of thiol additions are often studied to assess the electrophilicity of various Michael acceptors.[10][11]
-
Malonates and β-Ketoesters: These doubly stabilized carbon nucleophiles are readily deprotonated to form resonance-stabilized enolates. They are workhorse nucleophiles in Michael additions for forming C-C bonds.[4][12]
-
Amines (Aza-Michael Addition): Primary and secondary amines can also serve as nucleophiles, leading to the formation of β-amino ketones, which are valuable synthetic intermediates.[3]
The following table provides a comparative overview of expected reactivity based on literature for similar cyclic enone systems.
| Catalyst System | Nucleophile (Michael Donor) | Expected Relative Rate | Key Considerations & Rationale |
| 10 mol% NaOH | Thiophenol | Very Fast | Formation of the highly nucleophilic thiolate anion drives a rapid reaction.[11] |
| 1.1 eq K₂CO₃ | Diethyl Malonate | Moderate to Fast | A moderately strong base is sufficient to generate the enolate for addition.[4] |
| 20 mol% (R,R)-DPEN Thiourea | Nitroalkane | Moderate | Bifunctional activation by the organocatalyst facilitates the reaction.[7] |
| 20 mol% Proline | Acetone (via enamine) | Slow to Moderate | Enamine formation is the key step; reactivity depends on the specific enone.[8] |
Visualizing the Process
Generalized Reaction Mechanism
The diagram below illustrates the fundamental steps of a base-catalyzed Michael addition of a generic nucleophile (H-Nuc) to this compound.
Caption: Generalized mechanism of a base-catalyzed Michael addition.
Experimental Workflow for Kinetic Analysis
This diagram outlines the logical flow for conducting a kinetic experiment using UV-Vis spectrophotometry.
Caption: Standard workflow for determining second-order rate constants.
Protocol: Kinetic Analysis of Thiophenol Addition
This protocol provides a self-validating system for determining the second-order rate constant (k₂) for the base-catalyzed addition of thiophenol to this compound.
Objective: To determine the second-order rate constant (k₂) under pseudo-first-order conditions.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydroxide (NaOH)
-
Anhydrous Ethanol (Solvent)
-
Thermostatted UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Enone Stock (10 mM): Accurately prepare a 10 mM solution of this compound in anhydrous ethanol.
-
Catalyst Stock (100 mM): Accurately prepare a 100 mM solution of NaOH in anhydrous ethanol.
-
Nucleophile Stocks: Prepare a series of thiophenol stock solutions in anhydrous ethanol at concentrations of 100 mM, 150 mM, 200 mM, 250 mM, and 300 mM. Safety Note: Thiophenol has a strong, unpleasant odor and is toxic. Handle only in a well-ventilated fume hood.
-
-
Instrumental Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Set the desired temperature for the thermostatted cuvette holder (e.g., 25.0 °C).
-
Determine the wavelength of maximum absorbance (λmax) for this compound in ethanol (typically in the range of 220-240 nm). Set the instrument to monitor absorbance at this λmax.
-
-
Kinetic Measurement (Example for 100 mM Thiophenol):
-
To a 1 cm quartz cuvette, add 2.75 mL of anhydrous ethanol.
-
Add 0.10 mL of the 100 mM NaOH stock solution (final concentration ~3.5 mM).
-
Add 0.10 mL of the 100 mM thiophenol stock solution (final concentration ~3.5 mM). Note: This is the concentration that will be in large excess relative to the enone.
-
Place the cuvette in the holder and allow it to equilibrate for 5 minutes. Blank the spectrophotometer with this mixture.
-
To initiate the reaction, add 0.05 mL of the 10 mM enone stock solution (final concentration ~0.17 mM), mix rapidly by inverting the cuvette (with a cap) or by gentle pipetting, and immediately begin recording the absorbance as a function of time for a duration sufficient for the reaction to proceed to >90% completion.
-
-
Repeat for all Concentrations:
-
Repeat Step 3 using each of the different thiophenol stock solutions to obtain a series of kinetic runs where the concentration of the excess nucleophile is varied.
-
-
Data Analysis:
-
Determine Pseudo-First-Order Rate Constants (k'): For each kinetic run, plot the natural logarithm of the absorbance (ln(A)) versus time (in seconds). The data should yield a straight line. The pseudo-first-order rate constant (k') is the negative of the slope of this line.[5]
-
Determine Second-Order Rate Constant (k₂): Create a final plot of the calculated k' values (y-axis) against the corresponding concentrations of thiophenol used in each run (x-axis). This plot should also be linear. The slope of this line is the second-order rate constant, k₂, for the reaction, with units of M⁻¹s⁻¹.[5]
-
Conclusion
The kinetic study of the Michael addition to this compound is a powerful tool for optimizing synthetic methodologies. By systematically evaluating the influence of catalysts, nucleophiles, and solvents, researchers can gain deep insights into the reaction mechanism and achieve greater control over product formation. The use of pseudo-first-order conditions coupled with accessible techniques like UV-Vis spectrophotometry provides a robust and reliable framework for quantifying reactivity. This data is invaluable for the rational design of complex synthetic routes in both academic and industrial settings, particularly in the development of pharmaceuticals and other high-value chemical entities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanochemistry and Eco-Bases for Sustainable Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling in Cyclopentenone Synthesis: Strategies, Protocols, and Applications
Cyclopentenones are a ubiquitous structural motif found in a vast array of natural products, including prostaglandins and jasmones, and serve as pivotal intermediates in the synthesis of pharmaceutically active compounds.[1][2][3] Their reactivity as α,β-unsaturated ketones makes them versatile building blocks for complex molecular architectures.[1][4] For researchers in drug development and mechanistic chemistry, understanding the formation, reaction pathways, and metabolic fate of these molecules is paramount. Isotopic labeling is an indispensable technique for achieving this, providing an unambiguous way to track atoms through complex transformations.[5][6]
This guide provides a comparative analysis of common isotopic labeling strategies for the synthesis of cyclopentenones, grounded in experimental data and field-proven insights. We will delve into the causality behind choosing a particular isotope or labeling methodology, present detailed protocols, and explore the applications that drive these studies.
The Strategic Choice: Comparing Isotopic Labels for Cyclopentenone Synthesis
The selection of an isotope—most commonly deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)—is the first critical decision in designing a labeling study. This choice is dictated by the scientific question at hand, synthetic accessibility, and the analytical methods available for detection.
| Isotope | Natural Abundance (%) | Relative Cost of Precursors | Common Incorporation Methods | Primary Analytical Technique | Key Applications & Considerations |
| Deuterium (²H) | 0.015% | Low to Medium | H/D Exchange, Catalytic Deuteration (D₂), Reduction (e.g., NaBD₄) | NMR (¹H, ²H), Mass Spectrometry | Pros: Readily available reagents, multiple incorporation methods. Cons: Potential for back-exchange (lability), significant kinetic isotope effects can alter reaction rates. Ideal for probing C-H bond cleavage mechanisms and creating metabolically stabilized drug candidates.[7] |
| Carbon-13 (¹³C) | 1.1% | Medium to High | From simple precursors (¹³CH₃I, ¹³CO, Ba¹³CO₃), Pauson-Khand reaction, Biocatalysis | NMR (¹³C), Mass Spectrometry | Pros: Label is typically stable and less prone to loss, minimal kinetic isotope effect, directly probes the carbon skeleton. Cons: Synthesis can be more complex and costly. Essential for metabolic flux analysis and elucidating skeletal rearrangements.[8] |
| Nitrogen-15 (¹⁵N) | 0.37% | Medium to High | From labeled amines, amides, or ammonium salts | NMR (¹⁵N), Mass Spectrometry | Pros: Crucial for tracking nitrogen-containing functionalities. Cons: Less common for the core cyclopentenone ring itself, but vital for derivatives (e.g., aza-cyclopentenones).[5][9] |
Methodologies for Isotope Incorporation: A Comparative Overview
There are two primary philosophies for introducing an isotopic label: incorporating it from a simple, commercially available labeled reagent or constructing the molecule from a pre-labeled building block.[5]
Late-Stage Labeling: Deuterium Incorporation
Deuterium is often incorporated in the later stages of a synthesis due to the availability of versatile deuterating agents.
-
Catalytic Deuteration: This is a powerful method for introducing two deuterium atoms across a double or triple bond. In the enantioselective synthesis of labeled A-type cyclopentenone isoprostanoids, Vidari et al. utilized high-purity D₂ gas in place of H₂ to reduce an alkyne precursor.[1] This approach afforded excellent isotopic incorporation (>95%) at specific positions (C17 and C18), crucial for DEPT NMR techniques to study their in vivo effects.[1] The choice of this method is driven by the presence of a suitable reducible functional group (alkyne) and the need for high, specific incorporation that would be impossible with simple H/D exchange.
-
Reduction with Deuterated Hydrides: Reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) can be used to introduce deuterium by reducing a carbonyl group.[9] While effective, this strategy is contingent on having a carbonyl precursor that can be selectively reduced and then re-oxidized to the desired cyclopentenone, if necessary.
-
Hydrogen Isotope Exchange: For protons alpha to a carbonyl group, base- or acid-catalyzed exchange with a deuterated solvent (e.g., D₂O, MeOD) is the simplest method.[6] However, this approach lacks regiocontrol if multiple acidic sites exist and is not suitable for labels that must be stable under various physiological or reaction conditions.[10]
The Building Block Approach: Carbon-13 Incorporation
Carbon-13 labeling almost always involves a "bottom-up" synthetic strategy, where the label is part of a key starting material.
-
Pauson-Khand Reaction: This powerful [2+2+1] cycloaddition forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide.[2][4][11] By using ¹³C-labeled carbon monoxide (¹³CO), the carbonyl carbon of the resulting cyclopentenone can be specifically labeled. This has been instrumental in mechanistic studies to confirm the direct incorporation of CO without significant generation of free carbon monoxide in the reaction medium.[1]
-
From Simple ¹³C Precursors: Many syntheses start with simple, commercially available ¹³C-labeled molecules like ¹³CH₃I or ¹³CO₂.[8][9] For example, a Grignard reaction with ¹³CO₂ can generate a labeled carboxylic acid, which can then be elaborated into a cyclopentenone precursor through a multi-step sequence. This approach offers precise control over the label's position but requires more extensive synthetic planning.
-
Biocatalytic Synthesis: An emerging and elegant strategy involves using engineered enzymes to construct complex molecules from labeled starting materials. For instance, labeled cyclopropanes, which can be precursors to cyclopentenone derivatives, have been synthesized using modified enzymes and ¹³C-labeled glycine.[12][13] This method provides exceptional stereoselectivity and is a testament to the integration of biocatalysis in modern isotopic labeling.[12][13]
Visualizing the Strategy and Workflow
A logical workflow is critical for any successful labeling study, from initial synthesis to final analysis.
Caption: A generalized workflow for isotopic labeling studies of cyclopentenones.
Experimental Protocols: Self-Validating Methodologies
A trustworthy protocol must include checkpoints to validate its success. Below are representative, detailed methods.
Protocol 1: Regiospecific Deuteration of a Cyclopentenone Precursor
This protocol is adapted from the principles used in the synthesis of deuterated prostanoids.[1] It targets the specific deuteration of an alkyne precursor to a cyclopentenone side chain.
Objective: To synthesize a dideuterated cyclopentenone intermediate with >95% isotopic enrichment.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a two-neck round-bottom flask equipped with a magnetic stirrer, a septum, and a three-way stopcock connected to a vacuum line and a balloon filled with high-purity (>99.9%) deuterium (D₂) gas. Dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of argon.
-
Catalyst Preparation: To the flask, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 10 mol%).
-
Reaction Mixture: Dissolve the alkyne precursor (1.0 eq) in dry, degassed ethyl acetate (0.1 M). Add quinoline (1.2 eq) as a catalyst poison to prevent over-reduction to the alkane. Transfer this solution to the reaction flask via cannula.
-
Deuteration: Evacuate the flask and backfill with argon three times. Then, evacuate the flask and backfill with D₂ gas from the balloon. Stir the reaction vigorously at room temperature.
-
Monitoring & Validation (In-Process Check): Monitor the reaction by TLC or ¹H NMR. The disappearance of the starting material and the appearance of a new spot is indicative. A crucial validation step is to take a small aliquot, filter it through Celite, and analyze by ¹H NMR to observe the disappearance of the alkyne proton signals and the appearance of new vinyl proton signals (which will be significantly diminished in intensity relative to other protons due to deuteration).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Final Validation:
-
¹H NMR: Confirm the structure and estimate deuterium incorporation by the reduction in integration of the target vinyl proton signals.
-
¹³C NMR: The signals for the deuterated carbons (C-D) will appear as triplets (due to ¹³C-²H coupling) and will be shifted slightly upfield compared to the C-H signals of the unlabeled compound.[1]
-
High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass measurement to confirm the elemental formula and the incorporation of two deuterium atoms. The M+2 peak will be the base peak.
-
Protocol 2: ¹³C-Labeling of a Cyclopentenone via Pauson-Khand Type Reaction
This protocol describes a general approach for incorporating a ¹³C label into the carbonyl position of a cyclopentenone.[4]
Objective: To synthesize a 1-¹³C-labeled cyclopentenone.
Step-by-Step Methodology:
-
Apparatus Setup: Use a Schlenk flask or a high-pressure autoclave, depending on the required pressure of carbon monoxide. Ensure the system is equipped with a magnetic stirrer and can be safely connected to a lecture bottle of ¹³C-labeled carbon monoxide ([¹³C]CO).
-
Precursor Complex Formation: In the reaction vessel under an inert atmosphere (argon), dissolve dicobalt octacarbonyl [Co₂(CO)₈] (1.1 eq) in a dry, degassed solvent like toluene. Add the alkyne substrate (1.0 eq) and stir at room temperature for 1-2 hours to allow the formation of the stable alkyne-cobalt hexacarbonyl complex.
-
Cycloaddition: Add the alkene substrate (1.5 eq) to the reaction mixture.
-
Carbonylation & Validation (In-Process Check): Pressurize the vessel with [¹³C]CO gas (typically 1-10 atm). Heat the reaction to 60-120 °C. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the characteristic C≡O stretches of the cobalt complex. This is a critical validation step: using [¹³C]CO will result in a ~45 cm⁻¹ shift to a lower wavenumber for the newly formed ketone C=O stretch in the product compared to the unlabeled analog, confirming incorporation.
-
Workup: After cooling, vent the excess [¹³C]CO into a proper chemical scrubber. Open the vessel and dilute the mixture with a suitable solvent. Oxidatively decompose the cobalt complexes by stirring the solution open to the air or by adding a mild oxidant like N-methylmorpholine N-oxide (NMO).
-
Purification: Filter the mixture through silica gel to remove cobalt salts and purify the resulting cyclopentenone by column chromatography.
-
Final Validation:
-
¹³C NMR: The signal for the labeled carbonyl carbon will be a very strong singlet, whereas in the natural abundance spectrum, it would be a small signal. This provides definitive proof of label incorporation at the desired position.
-
Mass Spectrometry: The molecular ion peak (M+) will be shifted to M+1 relative to the unlabeled compound.
-
Applications in Drug Development and Mechanistic Studies
The primary motivation for these intricate syntheses lies in their powerful applications.
-
Elucidating Reaction Mechanisms: Isotopic labeling is the gold standard for tracking bond formations and breakages.[14][15] For example, labeling studies in the Nazarov cyclization have been used to understand the movement of atoms during the key 4π-electrocyclization step.[4]
-
ADME Studies: In drug development, understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is mandatory.[10][16] Synthesizing a ¹³C- or ¹⁴C-labeled version of a cyclopentenone-containing drug allows researchers to trace its journey through a biological system, identifying metabolites and quantifying excretion pathways using techniques like HPLC coupled with mass spectrometry or radiometric detection.[10][17]
-
Probing Metabolic Stability: Deuteration at metabolically labile sites can slow down enzymatic oxidation (e.g., by cytochrome P450 or aldehyde oxidase) due to the kinetic isotope effect.[7] This strategy is actively used to improve the pharmacokinetic profiles of drug candidates, and labeled cyclopentenones serve as test compounds to validate this approach.
Conclusion
Isotopic labeling in cyclopentenone synthesis is a nuanced field that marries complex organic synthesis with sophisticated analytical techniques. The choice between deuterium for its accessibility in late-stage modifications and carbon-13 for its skeletal integrity is a central strategic decision. As demonstrated, a successful labeling study does not merely produce a labeled molecule; it incorporates a series of validation checkpoints to ensure the position and purity of the isotope. The insights gained from these labeled compounds are critical, driving forward our understanding of fundamental reaction mechanisms and accelerating the development of safer, more effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. sfb1573.kit.edu [sfb1573.kit.edu]
- 10. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 11. Cyclopentenone synthesis [organic-chemistry.org]
- 12. Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. metsol.com [metsol.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Methyl-2-cyclopenten-1-one
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Methyl-2-cyclopenten-1-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural instruction to offer a framework for understanding the chemical principles that underpin these essential safety protocols. Our commitment is to empower laboratory personnel with the knowledge to not only follow but also to critically evaluate and implement safe chemical handling and disposal practices, thereby fostering a culture of safety and scientific integrity.
Foundational Safety and Chemical Profile
This compound (CAS No. 1120-73-6) is a flammable liquid and requires careful handling to mitigate risks.[1][2][3] Understanding its chemical and physical properties is the cornerstone of its safe management in a laboratory setting.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| Molecular Formula | C6H8O | [1][3] |
| Molecular Weight | 96.13 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2][3] |
| Boiling Point | 158-161 °C (316.4-321.8 °F) at 760 mmHg | [2] |
| Flash Point | 49 °C (120.2 °F) - closed cup | |
| Classification | Flammable Liquid, Category 3 | [1][2][3] |
| Signal Word | Warning | [1][2][3] |
| Hazard Statements | H226: Flammable liquid and vapor | [1][3] |
The flammability of this compound is a primary concern. Its flash point of 49°C indicates that it can be ignited by sparks, open flames, or hot surfaces in a typical laboratory environment. Therefore, all handling and disposal procedures must be conducted away from ignition sources.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. The rationale for each piece of PPE is to create a barrier between the researcher and the chemical, preventing accidental exposure.
-
Eye Protection: Chemical splash goggles are mandatory.[5] In the event of a splash, they provide a seal around the eyes, which are particularly vulnerable to chemical damage.
-
Hand Protection: Wear appropriate chemical-resistant gloves.[6][7] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for the specific chemical and the duration of use.
-
Body Protection: A flame-retardant lab coat should be worn to protect against splashes and potential fires.[8]
-
Respiratory Protection: If working outside of a certified chemical fume hood where vapors may be generated, a respirator with an appropriate organic vapor cartridge is necessary.[1]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory requirement.[9][10] Improper disposal, such as pouring it down the drain, is illegal and environmentally harmful.[9][11][12]
Step 1: Waste Collection
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and chemically compatible waste container.[9][11] The container should be made of a material that will not react with or be degraded by the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").[9][13]
-
Segregation: Do not mix this waste with other incompatible waste streams.
Step 2: Temporary Storage in the Laboratory
-
Location: Store the waste container in a well-ventilated area, away from heat, sparks, and open flames.[2][4][10] A designated satellite accumulation area within the laboratory is ideal.
-
Container Integrity: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[2][4][9]
-
Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray, to contain any potential leaks.
Step 3: Arranging for Final Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is the authoritative body for hazardous waste disposal.[9] They will provide specific guidance and arrange for the pickup and final disposal of the waste by a licensed hazardous waste contractor.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation. This is a crucial aspect of laboratory safety and regulatory compliance.
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is critical.
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2] Do not use combustible materials like paper towels.
-
Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.[2]
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
-
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. georganics.sk [georganics.sk]
- 2. fishersci.ca [fishersci.ca]
- 3. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. ethz.ch [ethz.ch]
- 6. cdc.gov [cdc.gov]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. quora.com [quora.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. mlienvironmental.com [mlienvironmental.com]
- 11. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 12. triumvirate.com [triumvirate.com]
- 13. blog.idrenvironmental.com [blog.idrenvironmental.com]
Essential Safety and Operational Guide for Handling 2-Methyl-2-cyclopenten-1-one
This guide provides comprehensive safety protocols and operational procedures for the handling of 2-Methyl-2-cyclopenten-1-one (CAS No. 1120-73-6) in a laboratory setting. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound. Our commitment is to furnish you with information that extends beyond the product, fostering a deeply rooted culture of safety and precision in your laboratory.
Understanding the Hazard Profile of this compound
This compound is a flammable liquid and vapor.[1][2][3] A thorough understanding of its chemical and physical properties is the foundation of a robust safety plan.
Key Hazards:
-
Flammability: Classified as a Category 3 flammable liquid, it possesses a flashpoint of approximately 49°C (120.2°F).[1] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[2] It is crucial to keep this compound away from heat, sparks, open flames, and other ignition sources.[2][4]
-
Health Hazards: While detailed toxicological data is limited, skin and eye contact should be avoided.[1] Inhalation of vapors or mists may cause respiratory irritation.[5][6] Ingestion is also a potential route of exposure that must be prevented.[1]
-
Reactivity: The compound is stable under normal conditions but is incompatible with strong oxidizing agents, strong bases, and reducing agents.[1][2][7] Hazardous decomposition products include carbon oxides upon combustion.[1]
Physical and Chemical Properties Summary:
| Property | Value | Source |
| CAS Number | 1120-73-6 | [1] |
| Molecular Formula | C6H8O | [1] |
| Molecular Weight | 96.13 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Boiling Point | 158-161 °C | [1][8] |
| Flash Point | 49 °C (120.2 °F) - closed cup | [1] |
| Density | 0.979 g/mL at 25 °C | [8] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a risk assessment of its properties and potential for exposure in a laboratory setting.
Core PPE Requirements
-
Eye and Face Protection: Chemical safety goggles are mandatory.[9] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Hand Protection: Chemically resistant, impervious gloves must be worn.[1] Nitrile gloves are a common and effective choice for incidental contact.[9] Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's resistance data.
-
Skin and Body Protection: A standard laboratory coat should be worn to protect against skin contact.[1][9] For tasks with a higher potential for splashes, a chemical-resistant apron is recommended.[9]
-
Respiratory Protection: Work should primarily be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[9] If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[9]
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE.
Caption: PPE Selection and Use Workflow
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
The recommended storage temperature is 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1][2]
-
Ensure the storage area is clearly marked and accessible only to authorized personnel.[7]
Handling Procedures
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[1]
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to control airborne vapor concentrations.[9]
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ground and bond containers and receiving equipment during transfer.[2][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][9] Do not eat, drink, or smoke in the work area.[2]
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[7] Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
-
Dispose of unused this compound and any contaminated materials as hazardous waste.[2]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
-
One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Empty containers should be decontaminated and disposed of according to local regulations.[7]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water.[1] Seek immediate medical attention.
Firefighting Measures:
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide for small fires.[1] For large fires, use water spray or fog.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]
Conclusion: A Commitment to Safety
The safe handling of this compound is paramount. By adhering to the guidelines outlined in this document, researchers can mitigate risks and maintain a secure laboratory environment. This guide serves as a living document; always consult the most recent Safety Data Sheet (SDS) and your institution's safety protocols for the most current information.
References
- 1. georganics.sk [georganics.sk]
- 2. fishersci.ca [fishersci.ca]
- 3. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 1120-73-6 this compound AKSci 0714BA [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
